molecular formula C8H14N2O2 B1304838 N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine CAS No. 90152-88-8

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Cat. No.: B1304838
CAS No.: 90152-88-8
M. Wt: 170.21 g/mol
InChI Key: ZZKQYXZXRHAHKH-UHFFFAOYSA-N
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Description

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-8(12)6-10-7-4-2-1-3-5-9-7/h1-6H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQYXZXRHAHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009184
Record name N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90152-88-8
Record name Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090152888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Proposed Synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a unique hybrid molecule featuring a glycine scaffold appended to a seven-membered cyclic amidine (or vinylogous amidine) core. Such structures hold potential as peptidomimetics, building blocks for complex heterocyclic systems, and scaffolds in medicinal chemistry. As direct synthesis protocols for this specific molecule are not prevalent in published literature, this guide presents a robust and chemically sound synthetic pathway. The proposed route is grounded in well-established organic chemistry principles, leveraging the common and inexpensive starting material ε-caprolactam. The synthesis proceeds through three core stages: activation of the lactam carbonyl, nucleophilic coupling with a protected glycine moiety, and final deprotection. This document provides a detailed, step-by-step methodology, explains the causal mechanisms behind experimental choices, and is supported by citations to analogous transformations reported in peer-reviewed literature.

Retrosynthetic Analysis and Strategic Overview

The target molecule, this compound, is comprised of two key fragments: the glycine unit and the 3,4,5,6-tetrahydro-2H-azepine ring system. The most logical retrosynthetic disconnection is at the C-N bond linking the glycine nitrogen to the C7 position of the azepine ring.

This disconnection points to a synthetic strategy (Scheme 1) involving the coupling of a glycine nucleophile with an activated azepine precursor. The most practical and economically viable starting material for the azepine core is ε-caprolactam. The core challenge, therefore, is the conversion of the relatively unreactive lactam carbonyl of ε-caprolactam into a highly electrophilic center suitable for nucleophilic attack by a glycine derivative.

Our proposed forward synthesis is a three-step process:

  • Lactam Activation: Conversion of the endocyclic amide of ε-caprolactam into a more reactive intermediate, such as a 7-chloro-3,4,5,6-tetrahydro-2H-azepine species.

  • Nucleophilic Coupling: Reaction of this activated intermediate with a glycine ester, which serves as a protected form of glycine with an enhanced nucleophilic amino group.

  • Deprotection: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

Retrosynthesis Target N-(3,4,5,6-Tetrahydro-2H- azepin-7-yl)glycine Disconnect C-N Bond Disconnection Target->Disconnect Retrosynthesis Fragments Glycine Derivative (Nucleophile) + Activated Azepine (Electrophile) Disconnect->Fragments Precursors Glycine Ethyl Ester + 7-Chloro-3,4,5,6-tetrahydro-2H-azepine Fragments->Precursors Synthetic Equivalents Starting_Material ε-Caprolactam (Starting Material) Precursors->Starting_Material Derived from Synthesis_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Hydrolysis Caprolactam ε-Caprolactam Intermediate 7-Chloro-3,4,5,6-tetrahydro- 2H-azepine Caprolactam->Intermediate POCl3 Toluene, Reflux CoupledProduct Ethyl N-(3,4,5,6-tetrahydro-2H- azepin-7-yl)glycinate Intermediate->CoupledProduct Nucleophilic Substitution GlycineEster Glycine Ethyl Ester (from HCl salt + TEA) GlycineEster->CoupledProduct FinalProduct N-(3,4,5,6-Tetrahydro-2H- azepin-7-yl)glycine CoupledProduct->FinalProduct NaOH, THF/H2O then HCl (aq)

Introduction: Bridging the Structural Gap Between Cyclic Amides and Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

This compound is a fascinating hybrid molecule that incorporates two key structural motifs of significant biological relevance: a cyclic amidine moiety within a seven-membered azepine ring and an N-substituted glycine tail. The cyclic amidine can be viewed as a close relative of the highly basic guanidine group, which is a cornerstone in many natural products and pharmaceuticals due to its ability to form strong hydrogen and ionic bonds.[1][2] The glycine component, the simplest proteinogenic amino acid, imparts zwitterionic potential and serves as a versatile linker in medicinal chemistry.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As this appears to be a novel molecular entity with limited published data, our approach is predictive, grounded in the established chemistry of its constituent functional groups. We will not only estimate its key parameters but also provide detailed, field-proven experimental protocols for their empirical determination. Understanding these properties—ionization (pKa), lipophilicity (logP/logD), and aqueous solubility—is paramount for any researcher in drug development, as they fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Molecular Structure and Inherent Chemical Behavior

To understand the physicochemical properties of this compound, we must first dissect its structure.

  • The Cyclic Amidine Core: The 3,4,5,6-tetrahydro-2H-azepin-7-yl group contains a cyclic amidine functional group (-N=C(N)-). This group is a powerful proton acceptor, making it a strong organic base. Its pKa is expected to be significantly high, likely in the range of 11-13, similar to other cyclic guanidines and amidines which are known for their exceptional basicity.[2] This high basicity ensures that the azepine nitrogen will be protonated and positively charged under most physiological conditions (pH ~7.4).

  • The Glycine Tail: The N-substituted glycine moiety provides both a secondary amine and a carboxylic acid. The carboxylic acid is the primary acidic center of the molecule, with an expected pKa in the range of 2-3, typical for amino acids.

  • Zwitterionic Nature: Given the presence of a strong basic center (amidine) and an acidic center (carboxylic acid), the molecule will predominantly exist as a zwitterion over a wide pH range. The positive charge will reside on the protonated amidine system, and the negative charge will be on the deprotonated carboxylate group. This charge separation has profound implications for the molecule's solubility and lipophilicity.

Ionization Constants (pKa): Quantifying Acid-Base Properties

The pKa values dictate the extent of a molecule's ionization at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. As an amphoteric substance, this compound will have at least two distinct pKa values.

  • pKa₁ (Acidic): Corresponds to the dissociation of the carboxylic acid proton (-COOH -> -COO⁻ + H⁺).

  • pKa₂ (Basic): Corresponds to the protonation of the cyclic amidine nitrogen (Amidine + H⁺ -> Amidinium⁺).

Causality in Experimental Design: Potentiometric titration is the gold-standard method for pKa determination because it directly measures pH changes upon the addition of a titrant, allowing for the precise identification of the inflection points corresponding to the pKa values.[4][5] The use of a co-solvent like methanol or DMSO may be necessary if the compound's free-base or fully protonated form has low aqueous solubility, but this must be done with caution as it can slightly alter the apparent pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the acidic and basic pKa values of the target compound.[5]

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.

    • Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

    • Accurately prepare a 1 mM solution of this compound in 20 mL of the 0.15 M KCl solution.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer.

    • Immerse the calibrated pH electrode and a micro-burette tip into the solution.

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[5]

  • Titration Procedure:

    • Acidic Titration (for Basic pKa): Titrate the sample solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH reading after it stabilizes. Continue well past the equivalence point.

    • Basic Titration (for Acidic pKa): Start with a fresh 20 mL sample. First, add enough 0.1 M HCl to fully protonate the molecule (e.g., to pH ~1.5). Then, titrate this acidified solution with the standardized 0.1 M NaOH, again recording pH after each incremental addition.

  • Data Analysis:

    • Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate titration curves.

    • Calculate the first derivative (ΔpH/ΔV) of the curve to precisely locate the equivalence points (where the derivative is maximum).

    • The pKa is equal to the pH at the half-equivalence point.[6] This can be read directly from the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Prepare 1 mM Sample Solution in 0.15 M KCl prep2 Prepare & Standardize 0.1 M HCl & 0.1 M NaOH prep3 Calibrate pH Meter (pH 4, 7, 10) titrate Place sample in vessel Immerse electrode Purge with N2 prep3->titrate add_titrant Add titrant (HCl or NaOH) in precise increments titrate->add_titrant record_ph Record stabilized pH after each addition add_titrant->record_ph record_ph->add_titrant plot Plot pH vs. Titrant Volume record_ph->plot derivative Calculate 1st Derivative (ΔpH/ΔV) to find Equivalence Point (EP) plot->derivative pka Determine pKa (pH at 1/2 EP) derivative->pka caption Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa Determination by Potentiometric Titration

Lipophilicity: The Balance Between Water and Fat Solubility

Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes and its distribution in the body. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

Theoretical Insights:

  • logP: The logP of the neutral form of this compound is difficult to measure directly, as the zwitterionic form dominates. Computational models can provide an estimate, but this value has limited practical use.

  • logD: The logD value will be highly pH-dependent. At physiological pH (~7.4), the molecule is zwitterionic and thus relatively polar, leading to a low (likely negative) logD value. At very low pH, the carboxyl group is protonated, but the amidine is still charged, resulting in a cationic species. At very high pH, the amidine is neutral, but the carboxylate is charged, resulting in an anionic species. The molecule's lowest water solubility and highest lipophilicity will occur at its isoelectric point (pI), the pH at which the net charge is zero.

Causality in Experimental Design: The shake-flask method is considered the "gold standard" for logP/logD determination due to its direct measurement of the compound's partitioning between two immiscible phases (n-octanol and water/buffer).[7] Using a buffer of a specific pH (e.g., pH 7.4 for physiological relevance) allows for the determination of logD. HPLC-based methods can also be used for faster, higher-throughput estimation.[8]

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method
  • Phase Preparation:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) by mixing equal volumes and shaking vigorously for 24 hours. Allow the layers to separate completely.

    • Pre-saturate the PBS (pH 7.4) with n-octanol in the same manner. This ensures that volume changes during the experiment are minimized.

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated PBS.

    • In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and an equal volume of the compound's PBS solution. The initial concentration in the aqueous phase should be known accurately.

    • Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow partitioning to reach equilibrium.[4]

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous (PBS) phase.

    • Determine the concentration of the compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-generated calibration curve.

  • Calculation:

    • Calculate the concentration of the compound in the n-octanol phase by mass balance: C_octanol = (C_initial_aq - C_final_aq) * (V_aq / V_octanol).

    • Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ (C_octanol / C_final_aq) .

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep1 Pre-saturate n-octanol and PBS (pH 7.4) with each other prep2 Prepare compound stock solution in saturated PBS prep1->prep2 part1 Combine known volumes of stock solution & sat. n-octanol prep2->part1 part2 Shake vigorously to reach equilibrium part1->part2 part3 Centrifuge for complete phase separation part2->part3 ana1 Measure final concentration in aqueous phase (C_aq) via HPLC or UV-Vis part3->ana1 ana2 Calculate concentration in octanol phase (C_oct) by mass balance ana1->ana2 ana3 Calculate logD = log(C_oct / C_aq) ana2->ana3 caption Workflow for logD Determination by Shake-Flask Method

Caption: Workflow for logD Determination by Shake-Flask Method

Aqueous Solubility

Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. Low solubility can be a major hurdle in drug development.[9]

Theoretical Insights: The solubility of this compound is expected to be highly pH-dependent due to its zwitterionic nature.

  • At Low and High pH: The molecule will exist primarily as the cationic or anionic salt, respectively. These charged species are generally more soluble in water than the neutral or zwitterionic form.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion with a net charge of zero. Intermolecular electrostatic interactions between the positive amidinium and negative carboxylate groups can lead to crystal lattice formation, resulting in minimal aqueous solubility at this pH.

Causality in Experimental Design: It is crucial to distinguish between kinetic and thermodynamic solubility.[10] Kinetic solubility assays are rapid and useful for early discovery screening, often involving the addition of a DMSO stock solution to a buffer.[11] Thermodynamic solubility is the true equilibrium value and is more relevant for formulation and biopharmaceutical assessment. The shake-flask method, which involves equilibrating excess solid compound with the buffer over an extended period, is the definitive way to measure thermodynamic solubility.[9]

Experimental Protocol: Thermodynamic Aqueous Solubility
  • Sample Preparation:

    • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand so that the excess solid can settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.45 µm filter.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a calibration curve. This concentration represents the thermodynamic solubility at that specific pH.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Separation & Analysis prep1 Add EXCESS solid compound to vials with buffers of varying pH equil Seal and agitate vials at constant temperature for 24-48 hours prep1->equil sep1 Filter supernatant to remove undissolved solid equil->sep1 sep2 Quantify concentration of filtrate via HPLC or LC-MS sep1->sep2 sep3 Result = Thermodynamic Solubility at that pH sep2->sep3 caption Workflow for Thermodynamic Solubility Measurement

Caption: Workflow for Thermodynamic Solubility Measurement

Summary of Physicochemical Properties

This table summarizes the anticipated and experimentally determined physicochemical properties of this compound.

PropertyPredicted Value / RangeSignificance in Drug DevelopmentRecommended Experimental Method
Molecular Formula C₈H₁₄N₂O₂-High-Resolution Mass Spectrometry
Molecular Weight 186.21 g/mol Affects diffusion and dosing calculations.Mass Spectrometry
pKa₁ (Carboxylic Acid) 2.0 - 3.5Governs charge state in the stomach and intestines.Potentiometric Titration
pKa₂ (Amidine) 11.0 - 13.0Determines charge state at physiological pH.Potentiometric Titration
logD at pH 7.4 < 0 (Likely negative)Influences membrane permeability and plasma protein binding.Shake-Flask Method
Aqueous Solubility pH-dependentCritical for oral absorption and IV formulation.Thermodynamic Shake-Flask Method
Appearance Likely a white crystalline solid[12]Basic quality control and handling information.Visual Inspection

Conclusion

This compound is an amphoteric, zwitterionic molecule whose physicochemical behavior is dominated by its strongly basic cyclic amidine core and its acidic glycine tail. Its properties, particularly ionization, lipophilicity, and solubility, are expected to be highly pH-dependent. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of this and similar novel chemical entities. A thorough understanding of these foundational properties is not merely an academic exercise; it is an absolute prerequisite for advancing a compound through the drug discovery pipeline, enabling rational formulation design, and interpreting complex biological data with confidence.

References

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  • European Pharmacopoeia. (2008). GLYCINE Glycinum. Ph. Eur. 6.0.[12]

  • PubChem. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[14]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2007). Development of Methods for the Determination of pKa Values. PMC.[4]

  • ResearchGate. (2014). First structural characterization of guanidine, HN=C(NH2)2. Retrieved from researchgate.net.[15]

  • Harris, R. K., Hodgkinson, P., Zorin, V., & D'Agostino, G. L. (2011). High-resolution solid-state 2H NMR spectroscopy of polymorphs of glycine. PubMed.[16]

  • ResearchGate. (2011). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. Retrieved from researchgate.net.[17]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from encyclopedia.pub.[7]

  • Enamine. (n.d.). Aqueous Solubility Assay. Retrieved from enamine.net.[10]

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  • He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central.[18]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from creative-bioarray.com.[5]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from computationalchemistry.com.[19]

  • Kerns, E. H. (2008). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers.[9]

  • National Center for Biotechnology Information. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PubMed Central.[20]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Journal of Applicable Chemistry.[2]

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  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from docs.chemaxon.com.[21]

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  • Sci-Hub. (2015). ChemInform Abstract: Syntheses of Cyclic Guanidine‐Containing Natural Products. Retrieved from sci-hub.se.

  • MDPI. (2018). Theoretical Investigation of Glycine Micro-Solvated. Energy and NMR Spin Spin Coupling Constants Calculations. Retrieved from mdpi.com.[23]

  • ResearchGate. (2005). Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors. Retrieved from researchgate.net.[24]

  • ResearchGate. (2016). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from researchgate.net.[25]

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Sources

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Authored by: A Senior Application Scientist

Preamble: Charting a Course for a Novel Glycinergic Modulator

In the landscape of contemporary neuroscience, the glycinergic system presents a fertile ground for therapeutic innovation. Glycine, the simplest of amino acids, paradoxically orchestrates a complex symphony of neural inhibition and excitation, primarily through its roles at ionotropic glycine receptors (GlyRs) and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] The discovery of glycine transporters (GlyT1 and GlyT2) and, more recently, metabotropic glycine receptors has further expanded the repertoire of potential drug targets within this system.[4][5][6][7][8] This guide focuses on a novel chemical entity, this compound, a molecule that merges the core structure of glycine with a caprolactam-derived moiety.

The unique structure of this compound invites a systematic investigation into its mechanism of action. The presence of the glycine backbone strongly suggests an interaction with established glycinergic targets. However, the bulky, seven-membered azepine ring appended to the glycine nitrogen introduces a significant structural modification that could confer novel pharmacological properties, including enhanced potency, selectivity, or a fundamentally different mode of interaction compared to endogenous glycine.

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is not a mere recitation of facts about a known compound but a strategic roadmap for the elucidation of the mechanism of action of this compound. We will proceed from foundational hypotheses based on structural analogy to a multi-tiered experimental cascade designed to rigorously test these hypotheses and unveil the compound's true biological function.

Part 1: Hypothesis-Driven Target Identification

The molecular architecture of this compound provides the basis for several plausible mechanisms of action. Our initial investigative phase will focus on the most probable molecular targets within the central nervous system.

Glycine Transporter (GlyT) Inhibition

The most compelling initial hypothesis is that this compound functions as an inhibitor of glycine transporters. N-substituted glycine derivatives, particularly N-acyl glycines, have been identified as inhibitors of GlyT2.[6][7][8] By impeding the reuptake of glycine from the synaptic cleft, GlyT inhibitors elevate extracellular glycine concentrations, thereby potentiating glycinergic neurotransmission.[2][6] This mechanism is of significant therapeutic interest for conditions such as chronic pain.[8]

  • GlyT1: Primarily expressed in glial cells surrounding both inhibitory and excitatory synapses, GlyT1 maintains low ambient glycine levels. Its inhibition would enhance NMDA receptor function and inhibitory transmission.

  • GlyT2: Localized to presynaptic terminals of glycinergic neurons, GlyT2 is crucial for recycling glycine into vesicles.[6] Its inhibition selectively amplifies inhibitory neurotransmission.[6][7][8]

The tetrahydro-azepine group could confer selectivity for one transporter subtype over the other.

Direct Glycine Receptor Modulation

A second, equally viable hypothesis is that the compound directly interacts with glycine receptors.

  • Ionotropic Glycine Receptors (GlyRs): These strychnine-sensitive, ligand-gated chloride channels are the primary mediators of fast inhibitory neurotransmission in the spinal cord and brainstem. The compound could act as an agonist, a competitive antagonist, or an allosteric modulator at these receptors.

  • Metabotropic Glycine Receptors (mGlyRs): The existence of G-protein coupled receptors that are activated by glycine has been reported.[4][5] These receptors can modulate intracellular signaling cascades, such as those involving adenylyl cyclase and calcium channels.[5] The novel structure of our compound might favor interaction with these less-characterized receptors.

Modulation of the NMDA Receptor Glycine Co-agonist Site

Glycine is an obligatory co-agonist at the NMDA receptor; its binding is required for glutamate to activate the receptor.[1][3][9] Compounds that interact with this site can have profound effects on excitatory neurotransmission, synaptic plasticity, and neurotoxicity.[3] this compound could potentially act as a co-agonist, a partial agonist, or an antagonist at this site.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

The following sections detail a logical, tiered progression of experiments designed to systematically test the hypotheses outlined above. Each protocol is presented as a self-validating system, with clear endpoints and decision criteria for advancing to the next stage.

Phase I: Target Engagement and Affinity Profiling

The initial step is to ascertain whether this compound physically interacts with any of the hypothesized targets. This will be achieved through a panel of competitive radioligand binding assays.

Experimental Workflow: Radioligand Binding Assays

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesize & Purify This compound B Prepare Membranes from Recombinant Cell Lines or Native Tissue A->B C Select Appropriate Radioligand & Unlabeled Competitor (Control) B->C D Incubate Membranes with Radioligand & Varying Concentrations of Test Compound C->D E Separate Bound from Free Radioligand (Rapid Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Generate Competition Curves F->G H Calculate Ki (Inhibitory Constant) using Cheng-Prusoff Equation G->H I Determine Target Affinity Profile H->I Uptake_Assay_Workflow cluster_prep Cell Preparation cluster_assay Uptake Experiment cluster_analysis Data Analysis A Culture HEK293 cells stably expressing GlyT1 or GlyT2 B Plate cells in 96-well plates A->B C Pre-incubate cells with test compound or vehicle control B->C D Add [³H]Glycine to initiate uptake C->D E Incubate for a short period (e.g., 10 minutes) D->E F Stop uptake by rapid washing with ice-cold buffer E->F G Lyse cells and measure intracellular radioactivity via scintillation counting F->G H Calculate percent inhibition of [³H]Glycine uptake G->H I Determine IC50 for uptake inhibition H->I

Caption: Workflow for a Cell-Based Glycine Uptake Assay.

Detailed Protocol: Glycine Uptake Assay
  • Cell Culture: Plate HEK293 cells stably expressing either human GlyT1 or GlyT2 into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 15-20 minutes with varying concentrations of this compound.

  • Uptake Initiation: Add a solution containing a fixed concentration of [³H]Glycine to each well to start the uptake reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes) that falls within the linear range of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the wells multiple times with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials and quantify the amount of [³H]Glycine taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of glycine uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

2.2. For Ionotropic Receptors (GlyR, NMDA-R): Electrophysiology

Two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp electrophysiology in mammalian cells are the gold standards for characterizing the functional activity of compounds at ligand-gated ion channels.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Prepare and inject the oocytes with cRNA encoding the subunits of the receptor of interest (e.g., GlyR α1 or NMDA-R GluN1/GluN2A). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording Setup: Place a single oocyte in a recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Agonist/Antagonist Testing:

    • To test for agonist activity: Apply increasing concentrations of this compound and measure the elicited current.

    • To test for antagonist activity: Apply a fixed, sub-maximal concentration of the natural agonist (e.g., glycine for GlyRs; glutamate + glycine for NMDA-Rs) to elicit a control current. Then, co-apply the agonist with increasing concentrations of the test compound and measure the inhibition of the agonist-evoked current.

  • Data Analysis: Generate dose-response curves for agonist-induced activation or antagonist-induced inhibition. Calculate the EC50 (for agonists) or IC50 (for antagonists).

Phase III: Ex Vivo and Cellular System Validation

The final phase of our investigation will be to determine if the molecular mechanism identified in recombinant systems translates to a physiological effect in a more complex, native environment.

Experimental Approach: Synaptic Physiology in Brain Slices

Acute brain slices from rodents provide a preserved synaptic architecture to study the effects of the compound on synaptic transmission.

Detailed Protocol: Recording of Glycinergic Inhibitory Postsynaptic Currents (IPSCs)
  • Slice Preparation: Prepare acute sagittal slices (250-300 µm thick) of the brainstem or spinal cord from a young rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording: Transfer a slice to a recording chamber on a microscope stage and perfuse with oxygenated aCSF at physiological temperature. Using whole-cell patch-clamp, record from a neuron known to receive glycinergic input (e.g., a hypoglossal motoneuron).

  • Experimental Manipulation:

    • Electrically stimulate afferent fibers to evoke synaptic IPSCs.

    • Establish a stable baseline of evoked IPSCs.

    • Bath-apply this compound at a relevant concentration (based on Ki/IC50 values from previous phases).

    • Record changes in the amplitude, decay kinetics, and frequency of the IPSCs.

  • Interpretation:

    • If the compound is a GlyT2 inhibitor: Expect an increase in the decay time of the IPSC, reflecting prolonged presence of glycine in the synaptic cleft. [6] * If the compound is a GlyR agonist: It will induce a tonic inward current.

    • If the compound is a GlyR antagonist: It will reduce the amplitude of the evoked IPSC.

Conclusion: Synthesizing a Coherent Mechanism of Action

The multi-phased approach detailed in this guide provides a rigorous and logical framework for the comprehensive characterization of this compound. By systematically progressing from target binding to functional cellular activity and finally to synaptic physiology, this workflow ensures that the resulting data will converge to form a coherent and scientifically defensible mechanism of action. The insights gained will be crucial for guiding future preclinical and clinical development, potentially unlocking a new therapeutic agent for the treatment of neurological disorders.

References

  • Title: Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina Source: The Journal of Physiology URL: [Link]

  • Title: Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons Source: Neuroscience Letters URL: [Link]

  • Title: Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a Source: Neuropharmacology URL: [Link]

  • Title: Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Mechanisms of glycine release, which build up synaptic and extrasynaptic glycine levels: the role of synaptic and non-synaptic glycine transporters Source: Brain Research Bulletin URL: [Link]

  • Title: Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity Source: Proceedings of the National Academy of Sciences of the United States of America URL: [Link]

  • Title: N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior Source: ARKIVOC URL: [Link]

  • Title: The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents Source: ResearchGate URL: [Link]

  • Title: Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Origin of Glycine from Acid Hydrolysis of the β-Lactam Antibiotic A16886B Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives Source: Molecules URL: [Link]

  • Title: Glycine Source: chemeurope.com URL: [Link]

  • Title: Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Glycine metabolism and associated disorders Source: YouTube URL: [Link]

  • Title: Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors Source: ResearchGate URL: [Link]

  • Title: Kinetic Mechanisms of Glycine Requirement for N-methyl-D-aspartate Channel Activation Source: Molecular Pharmacology URL: [Link]

  • Title: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives Source: Molecules URL: [Link]

  • Title: Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia Source: Journal of Inherited Metabolic Disease URL: [Link]

  • Title: Synthesis and pharmacology of 2,9alpha-dimethyl-2'-hydroxy-6,7-benzomorphan Source: Journal of Medicinal Chemistry URL: [Link]

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N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine and its Analogs: Synthesis, Properties, and Therapeutic Potential

Executive Summary

This guide provides a comprehensive technical overview of this compound, a unique chemical scaffold combining the structural features of the cyclic lactam, ε-caprolactam, and the fundamental amino acid, glycine. While literature on this specific molecule is nascent, its constituent parts belong to well-studied classes of compounds with significant relevance in medicinal chemistry and drug development. This document synthesizes established principles and field-proven insights to explore the synthesis, structural derivatization, potential biological activities, and key experimental workflows relevant to this compound class. We will delve into rational design strategies for creating structural analogs, outline robust synthetic protocols, and discuss the potential therapeutic applications, with a focus on providing researchers, scientists, and drug development professionals with a foundational understanding for future exploration.

The Core Scaffold: A Synthesis of Functionality

Deconstructing the Molecule

The core molecule, this compound, represents a fascinating convergence of two key chemical motifs:

  • The Azepine Core: The 3,4,5,6-Tetrahydro-2H-azepin-7-yl group is a cyclic amidine derived from ε-caprolactam. This seven-membered ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous CNS-active and other therapeutic agents.[1] Its conformational flexibility allows it to interact with a wide range of biological targets.

  • The Glycine Moiety: As the simplest amino acid, glycine provides a crucial linkage point with inherent chirality potential if substituted. Glycine and its derivatives are fundamental building blocks in peptides and are known to interact with a variety of receptors and enzymes, most notably as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2][3]

The fusion of these two moieties creates a novel peptidomimetic scaffold. The cyclic amidine portion offers a rigidifying element and a potential hydrogen bond donor/acceptor, while the glycine tail provides a vector for further functionalization and interaction with biological systems.

Rationale for Scientific Interest

The exploration of this scaffold is driven by several compelling factors:

  • Peptidomimetic Potential: The structure mimics a dipeptide linkage, offering the potential for improved metabolic stability and oral bioavailability compared to natural peptides, which are often susceptible to proteolytic degradation.[4]

  • Targeting Protein-Protein Interactions: The defined conformational presentation of the amino acid moiety by the cyclic scaffold is a classic strategy for designing inhibitors of protein-protein interactions.

  • Neurological and Metabolic Disease Potential: Given the prevalence of azepine cores in CNS drugs and the role of glycine derivatives in neurotransmission, this class of compounds is a prime candidate for investigating treatments for neurological disorders.[1][5] Furthermore, glycine amides and related structures have been investigated as inhibitors of enzymes like Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases.[6]

Synthetic Strategies: From Concept to Compound

The synthesis of this compound analogs is predicated on the reliable formation of the core cyclic amidine. The most robust and versatile approach involves the activation of the parent lactam, ε-caprolactam, followed by nucleophilic substitution with the desired amino acid derivative.

Activation of the Lactam Core

The carbonyl group of a lactam is not sufficiently electrophilic to react directly with the amino group of glycine. Therefore, activation is required. A field-proven method is the formation of a lactim ether, such as O-methylcaprolactim. This is typically achieved by treating ε-caprolactam with a potent alkylating agent like dimethyl sulfate or Meerwein's salt (triethyloxonium tetrafluoroborate). The resulting lactim ether is a highly reactive intermediate, primed for reaction with nucleophiles.

Coupling with Glycine Derivatives

Once the activated lactim ether is formed, it can be readily coupled with a glycine derivative. For initial syntheses, it is advantageous to use a glycine ester (e.g., glycine methyl or ethyl ester) rather than free glycine. This strategic choice serves two purposes:

  • It enhances the solubility of the glycine component in organic solvents typically used for the coupling reaction.

  • It protects the carboxylic acid moiety, preventing it from participating in unwanted side reactions.

The reaction is typically performed in an aprotic solvent. Following the coupling reaction, the ester can be hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

General Synthetic Workflow Diagram

The overall process can be visualized as a two-step sequence: lactam activation followed by nucleophilic displacement.

G cluster_0 Part 1: Lactam Activation cluster_1 Part 2: Coupling & Deprotection Lactam ε-Caprolactam Intermediate Activated Intermediate (Lactim Ether) Lactam->Intermediate Activation Reagent1 Alkylating Agent (e.g., (CH3)2SO4) Reagent1->Intermediate Coupled Coupled Product (Ester Protected) Intermediate->Coupled Coupling Reaction Glycine Glycine Ester (e.g., H2N-CH2-COOEt) Glycine->Coupled Final Final Product N-(...-azepin-7-yl)glycine Coupled->Final Hydrolysis

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of this compound Ethyl Ester

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and specific analog requirements.

Objective: To synthesize the ethyl ester derivative as a key intermediate.

Materials:

  • ε-Caprolactam (1.0 eq)

  • Dimethyl sulfate (1.1 eq) - Caution: Highly toxic and corrosive.

  • Toluene, anhydrous

  • Glycine ethyl ester hydrochloride (1.2 eq)

  • Triethylamine (1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Activation (Formation of Lactim Ether): a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ε-caprolactam and anhydrous toluene. b. Cool the solution to 0°C in an ice bath. c. Add dimethyl sulfate dropwise over 15 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side product formation. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting lactam. e. The resulting solution containing O-methylcaprolactim is used directly in the next step.

  • Coupling Reaction: a. In a separate flask, suspend glycine ethyl ester hydrochloride in anhydrous DCM. b. Add triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir for 20 minutes. Causality: The presence of the free amine is essential for nucleophilic attack. The triethylamine hydrochloride salt will precipitate. c. Cool this amine solution to 0°C. d. Add the lactim ether solution from Step 1 dropwise to the free amine solution. e. Allow the reaction to stir at room temperature overnight. Monitor progress by TLC/LC-MS.

  • Workup and Purification (Self-Validating System): a. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. The crude product is then purified by column chromatography on silica gel. QC Step: Purity of the final fractions should be confirmed by TLC and ¹H NMR before combining.

  • Final Deprotection (Hydrolysis): a. The purified ester is dissolved in a mixture of THF and water. b. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by LC-MS). c. Neutralize the reaction mixture to pH ~7 with 1M HCl. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the final acid.

Structural Analogs and Derivatives: Exploring Chemical Space

The modular nature of the synthesis allows for extensive derivatization to probe structure-activity relationships (SAR).

Modifications of the Amino Acid Moiety

The glycine component can be systematically altered to explore the steric and electronic requirements of a potential binding site.[7]

Modification TypeExample DerivativeRationale
Side Chain N-(...)-L-AlanineIntroduce methyl group to probe for small steric pockets.
N-(...)-L-ValineIntroduce bulkier isopropyl group to define steric limits.
N-(...)-L-PhenylalanineIntroduce aromatic ring for potential π-stacking interactions.
Carboxylate N-(...)-glycine methyl esterIncrease lipophilicity and cell permeability; acts as a prodrug.
N-(...)-glycinamideIntroduce H-bond donor; alter charge state at physiological pH.
Modifications of the Azepine Ring

Substituents can be introduced on the caprolactam ring, typically by starting with a substituted caprolactam. This allows for fine-tuning of lipophilicity and conformational properties.

Position of SubstitutionExample SubstituentRationale
C3-C6 Positions Methyl, EthylExplore hydrophobic interactions and influence ring pucker.
C3-C6 Positions PhenylIntroduce significant bulk and aromatic interactions.
Ring Size Variation Pyrrolidinone (5-membered)Creates a more rigid, planar scaffold.
Piperidinone (6-membered)Alters bond angles and conformational preferences.

Biological Activity and Therapeutic Potential

While direct biological data for the parent molecule is scarce, we can infer potential activities from related structures.

Potential Biological Targets
  • NMDA Receptors: The glycine moiety makes this scaffold a candidate for modulation of the NMDA receptor glycine binding site.[3] Analogs could be designed as agonists, partial agonists, or antagonists, with potential applications in schizophrenia, epilepsy, or ischemic brain injury.[2]

  • Enzyme Inhibition: The structure could act as a transition-state analog or competitive inhibitor for various enzymes. For instance, glycine amide derivatives are known inhibitors of VAP-1, suggesting a role in inflammation.[6]

  • Antimicrobial Activity: Glycine betaine derivatives, which share the feature of a quaternized nitrogen adjacent to a glycine structure, have shown antimicrobial properties by disrupting bacterial cell membranes.[8]

Structure-Activity Relationship (SAR) Logic

The systematic modification of the core structure allows for the development of a clear SAR model.

G main A Azepine Ring: - Substituents here modify lipophilicity and van der Waals contacts. - Ring size alters scaffold rigidity. B Amidine Linkage: - Key H-bonding group. - Influences pKa and planarity. C Glycine Backbone: - Spacing element. - Can be replaced with other amino acids to probe for steric clashes. D Carboxylate Terminus: - Key ionic/H-bonding interaction point. - Esterification/amidation alters charge, lipophilicity, and cell permeability. center->A R1 center->B center->C R2 center->D R3

Caption: Key modification points for SAR exploration.

Key Experimental Workflows

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing the general cytotoxicity of a new compound series and is essential for establishing a therapeutic window.[9]

Objective: To determine the concentration at which a compound reduces the viability of a cultured cell line by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HEK293 or a disease-relevant line like SH-SY5Y for neurotoxicity).[9]

  • DMEM medium with 10% FBS and 1% penicillin/streptomycin.[9]

  • 96-well plates.

  • Test compounds dissolved in DMSO (stock solution).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[9]

  • DMSO, cell culture grade.

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9] Causality: Overnight adherence ensures cells are in a healthy, exponential growth phase before drug exposure.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). c. Incubate for 48 hours.[9]

  • MTT Addition and Formazan Solubilization: a. After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the supernatant from each well. c. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis (Self-Validating System): a. Measure the absorbance at 570 nm using a microplate reader. b. Controls: Wells with cells and vehicle (DMSO) only represent 100% viability. Wells with medium only serve as a blank. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Outlook

The this compound scaffold represents a promising, underexplored area of chemical space. Future research should focus on:

  • Library Synthesis: The creation of a diverse library of analogs based on the modifications outlined in Section 3.0.

  • High-Throughput Screening: Screening this library against various targets, particularly GPCRs, ion channels, and enzymes relevant to CNS and inflammatory diseases.

  • Computational Modeling: Using molecular docking and dynamics simulations to predict binding modes and guide the rational design of second-generation analogs with improved potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating promising hits for metabolic stability, cell permeability (e.g., using PAMPA assays), and ultimately, in vivo pharmacokinetics to identify candidates for further development.[6]

By leveraging the established principles of medicinal chemistry and robust synthetic methodologies, the exploration of this novel scaffold holds significant promise for the discovery of new therapeutic agents.

References

  • Di Marzo, V., & De Petrocellis, L. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 2(1), 64-84. [Link]

  • Google Patents. (1994).
  • Ferreira, R., et al. (2021). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. Molecules, 26(16), 4947. [Link]

  • ResearchGate. (2016). Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors. [Link]

  • Al-Ghorbani, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 28(16), 6013. [Link]

  • Das, B., et al. (2023). Metal-free synthesis and study of glycine betaine derivatives in water for antimicrobial and anticancer applications. RSC Advances, 13(31), 21669-21676. [Link]

  • Google Patents. (2004). A n-acylsphingosine glucosyltransferase inhibitor - EP1409467B1.
  • Lai, M. Y. H., et al. (2005). Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). Bioorganic & Medicinal Chemistry, 13(2), 533-548. [Link]

  • Google Patents. (2010). Method for synthesizing glycylglycine - CN101759767A.
  • Kwon, Y. U., & Kodadek, T. (2007). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Protocols in Chemical Biology, 1, 1.1.1-1.1.18. [Link]

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  • Doller, D., et al. (2011). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. Journal of Medicinal Chemistry, 54(5), 1264-1275. [Link]

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potential therapeutic targets of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Abstract

This compound is a novel synthetic amino acid derivative characterized by a glycine core linked to a seven-membered cyclic guanidine moiety. This unique structural combination positions it at the intersection of several key pharmacological domains, suggesting a rich potential for therapeutic intervention across a spectrum of diseases. As a structural analog of both the neurotransmitter glycine and the creatine precursor guanidinoacetic acid (GAA), this molecule is hypothesized to engage with targets within the central nervous system and pathways governing cellular bioenergetics. This guide provides a comprehensive exploration of the primary and secondary , underpinned by a rigorous analysis of its constituent chemical motifs. We will delineate the scientific rationale for target selection, propose detailed experimental workflows for target validation, and present a logical framework for advancing this compound from a theoretical concept to a viable lead candidate in drug discovery.

Introduction: Deconstructing a Molecule of Therapeutic Promise

The therapeutic potential of a novel chemical entity is encoded within its structure. This compound presents a compelling case for investigation, primarily due to the dual pharmacological heritage of its glycine and cyclic guanidine components.

  • The Glycine Backbone : Glycine is the simplest proteinogenic amino acid, yet it plays a complex and critical role in the central nervous system (CNS).[1] It is a primary inhibitory neurotransmitter in the spinal cord and brainstem and, paradoxically, a mandatory co-agonist at the excitatory N-methyl-D-aspartate (NMDA) receptors.[1][2] This duality makes the glycinergic system a prime target for therapeutic modulation.

  • The Cyclic Guanidine Moiety : The tetrahydroazepine ring, featuring an embedded guanidine functional group, is a significant structural feature. Guanidine-containing compounds exhibit an extensive range of biological activities, including antibacterial, antidiabetic, and cardiovascular effects.[3][4] Furthermore, this structure renders the molecule a cyclic analog of guanidinoacetic acid (GAA), the immediate precursor to creatine, a vital molecule in cellular energy homeostasis.[5][6]

This guide will systematically evaluate the most probable therapeutic targets for this compound, beginning with the high-probability targets within the glycinergic system and then expanding to encompass its potential role in cellular metabolism and broader pharmacological landscapes.

Part 1: The Glycinergic System: A Primary Targeting Domain

The structural analogy to glycine strongly suggests that this compound will interact with key proteins that recognize and transport glycine.

Glycine Transporters (GlyT1 and GlyT2): Modulating Synaptic Inhibition

Scientific Rationale: There are two high-affinity glycine transporters in the CNS, GlyT1 and GlyT2, which are responsible for clearing glycine from the synaptic cleft.[7]

  • GlyT2 is primarily located on presynaptic terminals of inhibitory glycinergic neurons and is crucial for recycling glycine into vesicles. Inhibition of GlyT2 elevates synaptic glycine levels, enhancing inhibitory neurotransmission. This mechanism is a promising strategy for treating chronic pain.[7][8]

  • GlyT1 is found on glial cells surrounding both inhibitory and excitatory synapses. By regulating glycine levels, GlyT1 modulates not only inhibitory signaling but also the activity of NMDA receptors, where glycine acts as a co-agonist. GlyT1 inhibitors are being investigated for the treatment of schizophrenia and other cognitive disorders.

Given that N-acyl glycines are known to selectively inhibit GlyT2, it is highly plausible that this compound could function as a GlyT inhibitor.[7][8]

Experimental Workflow for Target Validation:

A tiered approach is recommended to ascertain whether the compound targets GlyT1 and/or GlyT2.

  • Initial Screening: Radioligand Binding Assays:

    • Objective: To determine if the compound can displace known high-affinity ligands for GlyT1 and GlyT2.

    • Protocol:

      • Prepare cell membrane homogenates from stable cell lines expressing human GlyT1 or GlyT2.

      • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-(S)-N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine for GlyT1 or [³H]-strychnine for GlyT2) in the presence of varying concentrations of this compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of specific binding.

  • Functional Validation: Synaptosome Uptake Assays:

    • Objective: To measure the direct inhibitory effect of the compound on glycine transport activity.

    • Protocol:

      • Isolate synaptosomes from rat spinal cord (rich in GlyT2) or forebrain (rich in GlyT1).

      • Pre-incubate the synaptosomes with a range of concentrations of this compound.

      • Initiate the uptake reaction by adding [³H]-glycine.

      • Terminate the reaction after a short incubation period by rapid filtration and washing with ice-cold buffer.

      • Lyse the synaptosomes and measure the accumulated radioactivity.

      • Determine the IC₅₀ for the inhibition of glycine uptake.

GlyT_Inhibition_Workflow cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Activity T1_Start Compound Synthesis & QC T1_Assay Radioligand Binding Assay (GlyT1 & GlyT2) T1_Start->T1_Assay T1_Result Determine IC₅₀ T1_Assay->T1_Result T2_Start Active Compounds (IC₅₀ < 10 µM) T1_Result->T2_Start Proceed if active T2_Assay [³H]-Glycine Uptake Assay (Synaptosomes) T2_Start->T2_Assay T2_Result Confirm IC₅₀ T2_Assay->T2_Result NMDAR_Modulation_Pathway NMDAR NMDA Receptor GluN1 GluN2 Ion_Flow Ca²⁺/Na⁺ Influx NMDAR->Ion_Flow Channel Opens Glutamate Glutamate Glutamate->NMDAR:gln2 Binds Glycine Glycine (Co-agonist) Glycine->NMDAR:gln1 Binds Test_Compound N-(...)-glycine (Test Compound) Test_Compound->NMDAR:gln1 Potential Binding Site (Competition/Allostery)

Caption: Modulation of the NMDA receptor by ligands.

Part 2: Bioenergetics and Metabolism: The Guanidinoacetic Acid Analogy

The structural similarity to guanidinoacetic acid (GAA) suggests that this compound could interact with the creatine biosynthesis pathway.

Scientific Rationale: Creatine is synthesized in a two-step process. First, arginine-glycine amidinotransferase (AGAT) synthesizes GAA from arginine and glycine. [9]Second, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to form creatine. [9]Creatine is then taken up by high-energy-demand tissues like muscle and brain, where it is converted to phosphocreatine, a critical energy buffer. Dietary GAA has been shown to increase creatine levels and is being explored for cardiometabolic and neurological disorders. [6][10]this compound could potentially:

  • Inhibit AGAT or GAMT, thereby modulating creatine synthesis.

  • Compete with GAA for transport into cells via transporters like SLC6A6 and SLC6A13. [6]* Mimic the effects of GAA, potentially acting as a substrate for GAMT.

Experimental Workflow for Target Validation:

  • Enzyme Inhibition Assays:

    • Objective: To determine if the compound inhibits AGAT or GAMT.

    • Protocol:

      • Use purified recombinant human AGAT and GAMT enzymes.

      • For the AGAT assay, measure the production of ornithine from arginine and glycine in the presence of the test compound.

      • For the GAMT assay, measure the conversion of GAA and S-adenosylmethionine to creatine and S-adenosylhomocysteine in the presence of the test compound.

      • Use colorimetric or HPLC-based methods to quantify the reaction products.

      • Calculate IC₅₀ values if inhibition is observed.

  • Cellular Creatine/GAA Uptake Assays:

    • Objective: To assess if the compound affects the transport of creatine or GAA into cells.

    • Protocol:

      • Use a cell line known to express creatine and GAA transporters (e.g., C2C12 myoblasts).

      • Pre-incubate the cells with the test compound.

      • Add radiolabeled [¹⁴C]-creatine or [¹⁴C]-GAA and incubate for a defined period.

      • Wash the cells extensively to remove extracellular radiolabel.

      • Lyse the cells and measure intracellular radioactivity.

      • Determine if the compound inhibits the uptake of either substrate.

Creatine_Biosynthesis_Pathway cluster_AGAT Step 1: Kidney/Pancreas cluster_GAMT Step 2: Liver Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetic Acid (GAA) GAMT GAMT GAA->GAMT SAM S-Adenosyl Methionine (SAM) SAM->GAMT Creatine Creatine SAH S-Adenosyl Homocysteine Test_Compound N-(...)-glycine Test_Compound->AGAT Potential Inhibition Test_Compound->GAMT Potential Inhibition AGAT->GAA GAMT->Creatine GAMT->SAH

Caption: Potential inhibition points in creatine biosynthesis.

Part 3: Broader Pharmacological Screening: The Guanidine Moiety

Scientific Rationale: The guanidine group is a common feature in many approved drugs and investigational compounds, targeting a wide array of proteins including ion channels, G-protein coupled receptors (GPCRs), and enzymes. [4]This "promiscuity" necessitates a broad screening approach to identify potential off-target effects and uncover novel therapeutic applications. For instance, cyclic guanidine compounds have shown potent antibacterial activity. [11][12] Experimental Workflow: High-Throughput Screening (HTS)

A phased screening cascade is the most efficient method to survey a wide range of potential targets.

  • Phase 1: Broad Target Profiling:

    • Objective: To identify initial "hits" from a large panel of diverse biological targets.

    • Protocol:

      • Submit this compound to a commercial or in-house broad target screening panel (e.g., Eurofins BioMAP, Ricerca SafetyScreen).

      • These panels typically include hundreds of GPCRs, ion channels, kinases, and other enzymes.

      • The compound is usually tested at a single high concentration (e.g., 10 µM).

      • Results are reported as a percentage of inhibition or activation.

  • Phase 2: Hit Confirmation and Dose-Response:

    • Objective: To confirm the activity of any hits from Phase 1 and determine their potency.

    • Protocol:

      • For each confirmed target class, select a relevant primary assay (e.g., radioligand binding for GPCRs, patch-clamp for ion channels).

      • Perform a full concentration-response curve (e.g., 8-10 concentrations) to determine the IC₅₀ or EC₅₀ value.

  • Phase 3: Selectivity and Mechanism of Action Studies:

    • Objective: To assess the selectivity of the compound for its confirmed hit(s) over related targets and to elucidate its mechanism of action.

    • Protocol:

      • Test the compound against a panel of closely related subtypes of the confirmed target.

      • Conduct mechanism-of-action studies (e.g., Schild analysis for receptor antagonists, enzyme kinetics for enzyme inhibitors) to understand how the compound exerts its effect.

Summary of Potential Targets and Quantitative Data

Potential Target Class Specific Target(s) Therapeutic Rationale Primary Validation Assay Key Metric
Glycinergic System Glycine Transporter 1 (GlyT1)Schizophrenia, Cognitive Deficits[³H]-Glycine Uptake AssayIC₅₀
Glycine Transporter 2 (GlyT2)Chronic Pain[³H]-Glycine Uptake AssayIC₅₀
NMDA Receptor (Glycine Site)Depression, Cognitive EnhancementWhole-Cell Patch-ClampEC₅₀ / IC₅₀
Cellular Bioenergetics AGAT / GAMTMetabolic & Neuromuscular DisordersRecombinant Enzyme AssayIC₅₀
GAA/Creatine TransportersMetabolic & Neuromuscular DisordersCellular Uptake AssayIC₅₀
Broad Screening Various (GPCRs, Ion Channels, etc.)Novel Target Discovery, Off-Target ProfilingBroad Target Panel Screening% Inhibition
Bacterial TargetsInfectious DiseasesMinimum Inhibitory Concentration (MIC) AssayMIC Value

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest due to its hybrid structure, which bridges the fields of neurotransmission and cellular bioenergetics. The most promising initial avenues for investigation are its potential interactions with glycine transporters and NMDA receptors, given the well-established pharmacology of glycine analogs. A systematic, tiered experimental approach, as outlined in this guide, will be crucial to efficiently identify and validate its primary therapeutic target(s). Following initial in vitro characterization, promising leads should be advanced to studies of metabolic stability, pharmacokinetics, and ultimately, in vivo efficacy in relevant animal models of disease. The multifaceted nature of this compound suggests that while a primary target may be identified, secondary activities could contribute to a unique and beneficial overall pharmacological profile.

References

  • Vandenberg, R. J., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine. PubChem Compound Summary for CID 750. [Link]

  • Madeira, C., et al. (2015). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS Chemical Neuroscience. [Link]

  • Wang, F., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. ChemistryMedChem. [Link]

  • Ostojic, S. M. (2015). Guanidinoacetic acid as a performance-enhancing agent. Amino Acids. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules. [Link]

  • Verma, A., et al. (2016). Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

  • D'hooghe, M., et al. (2011). Improved synthesis of (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, a building block for γ-secretase inhibitors. Tetrahedron: Asymmetry. [Link]

  • Kemp, J. A., et al. (1988). Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity. Proceedings of the National Academy of Sciences. [Link]

  • Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients. [Link]

  • Ostojic, S. M. (2023). Guanidinoacetic acid in human nutrition: Beyond creatine synthesis. Food Science & Nutrition. [Link]

  • Pfanstiehl. (n.d.). Glycine Multi-Compendial Excipient GMP USP CAS 56-40-6. Pfanstiehl. [Link]

  • Shen, W., & Slaughter, M. M. (2001). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology. [Link]

  • Gandeepan, P., et al. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

  • Mendoza-Figueroa, C., et al. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N-Glucopeptides via SPPS: Optimization of the Synthetic Route. ResearchGate. [Link]

  • Wikipedia. (n.d.). Creatine. Wikipedia. [Link]

  • Singh, S., & Kumar, V. (2012). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kishimoto, Y., et al. (1989). Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons. Journal of Neurophysiology. [Link]

  • Wang, F., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PubMed. [Link]

  • Vandenberg, R. J., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. PubMed. [Link]

  • Ostojic, S. M. (2021). Guanidinoacetic acid in health, sport and exercise. Dietary Supplements in Sport, Exercise and Health. [Link]

  • Lener, M. S., et al. (2019). The glycine site of NMDA receptors: A target for cognitive enhancement in psychiatric disorders. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]

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Spectroscopic Characterization of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a molecule of significant interest, combining the structural features of a cyclic amidine (derived from caprolactam) and the fundamental amino acid, glycine. This unique architecture makes it a valuable scaffold in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its application, and this is achieved through a multi-faceted spectroscopic analysis. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the rationale behind the spectral features and detailing the methodologies for their acquisition.

The zwitterionic nature of the glycine moiety and the tautomeric possibilities of the seven-membered ring system present interesting spectroscopic challenges and features. This guide will deconstruct the anticipated spectra, providing a predictive framework for researchers working with this and structurally related compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for amino acids to observe exchangeable protons, though it will lead to the disappearance of N-H and O-H signals.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on sample concentration.

    • Reference: Internal standard (e.g., TMS or a residual solvent peak).

Predicted ¹H NMR Spectrum and Interpretation:

The chemical environment of each proton dictates its chemical shift (δ). The presence of electron-withdrawing groups (like the carboxyl and amidine functionalities) will deshield nearby protons, shifting their signals downfield.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Glycine -CH₂-~3.6s2HThe methylene protons of the glycine moiety are adjacent to both the carboxyl group and the nitrogen atom, leading to a downfield shift. In a simple glycine molecule in D₂O, this signal appears as a singlet around 3.57 ppm.[1] The tetrahydroazepine substituent will likely induce a slight shift.
Azepine -CH₂- (α to C=N)~3.2-3.4t2HThese protons are adjacent to the electron-withdrawing imine-like carbon of the amidine, causing a significant downfield shift.
Azepine -CH₂- (α to NH)~2.3-2.5t2HProtons adjacent to the secondary amine nitrogen are also deshielded, but to a lesser extent than those alpha to the C=N bond.
Azepine -CH₂- (β, γ)~1.5-1.8m6HThe remaining three methylene groups in the azepine ring are in a more aliphatic environment and are expected to resonate upfield as a complex multiplet.
-COOH & -NH-Variablebr s2HThe chemical shifts of the carboxylic acid and amine protons are highly dependent on solvent, concentration, and temperature. They will also undergo exchange with D₂O. In a non-exchanging solvent like DMSO-d₆, they would appear as broad singlets.
¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is preferable for a better signal-to-noise ratio.

  • Instrument: A 400 MHz or higher field NMR spectrometer, equipped with a broadband probe.

  • Parameters:

    • Technique: Proton-decoupled ¹³C NMR.

    • Pulse angle: 30-45°.

    • Relaxation delay: 2 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹³C NMR Spectrum and Interpretation:

Carbon Assignment Predicted δ (ppm) Rationale
Carboxyl C=O~170-175The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. For glycine itself, this peak is observed around 176.5 ppm (α-polymorph) or 174.6 ppm (γ-polymorph).[2][3]
Amidine C=N~160-165The sp²-hybridized carbon of the amidine group is also strongly deshielded, appearing in a region similar to amide carbonyls.
Glycine -CH₂-~40-45This aliphatic carbon is attached to two electron-withdrawing groups (carboxyl and nitrogen), shifting it downfield relative to a simple alkane.
Azepine -CH₂- (α to C=N)~45-50The carbon adjacent to the amidine carbon is deshielded.
Azepine -CH₂- (α to NH)~35-40The carbon adjacent to the amine nitrogen is also deshielded.
Azepine -CH₂- (β, γ)~25-30The remaining methylene carbons of the azepine ring will have chemical shifts typical for aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is often a quicker and easier method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Predicted IR Spectrum and Interpretation:

The IR spectrum of this compound will be complex, but several key absorptions can be predicted.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Comments
O-H Stretch (Carboxylic Acid)3300-2500BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]
N-H Stretch (Amine/Amidinium)3400-3200MediumThis band arises from the N-H stretching vibrations. Its broadness and position will be influenced by hydrogen bonding.[4]
C-H Stretch (Aliphatic)3000-2850Medium-StrongThese absorptions are due to the C-H stretching of the methylene groups in both the glycine and azepine moieties.
C=O Stretch (Carboxylic Acid)1750-1700StrongThe carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption.[4] For N-alkylated glycine derivatives, this can be seen in the 1747-1755 cm⁻¹ range.[4]
C=N Stretch (Amidine)1680-1620StrongThe carbon-nitrogen double bond stretch is also a strong absorption. For cyclic amides (lactams) with a seven-membered ring, the C=O absorption is near 1680 cm⁻¹.[5] This provides a good estimate for the C=N stretch in the analogous amidine.
N-H Bend1650-1550MediumThis bending vibration often appears in the same region as C=C and C=N stretches.
C-N Stretch1250-1020MediumThe stretching vibration of the carbon-nitrogen single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol:

  • Sample Introduction: Direct infusion via a syringe pump.

  • Ionization Technique: Electrospray ionization (ESI) is ideal for polar, non-volatile molecules like amino acids and their derivatives. Both positive and negative ion modes should be explored.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and gain further structural information.

Predicted Mass Spectrum and Interpretation:

  • Molecular Formula: C₈H₁₄N₂O₂

  • Molecular Weight: 170.21 g/mol

  • Expected Molecular Ion Peaks:

    • ESI+: [M+H]⁺ at m/z 171.1128

    • ESI-: [M-H]⁻ at m/z 169.0982

Fragmentation Analysis (MS/MS of [M+H]⁺):

Fragmentation in mass spectrometry often occurs at the weakest bonds or results in the formation of stable neutral molecules or fragment ions.

cluster_frags Key Fragmentation Pathways M [M+H]⁺ m/z 171.11 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 153.10 M->F1 F2 Loss of CO₂ [M+H-CO₂]⁺ m/z 127.12 M->F2 F3 Cleavage of Glycine Sidechain [C₆H₁₁N₂]⁺ m/z 111.09 M->F3 F4 Loss of Glycine [C₆H₁₀N]⁺ m/z 96.08 M->F4

Caption: Predicted major fragmentation pathways in ESI+ MS/MS.

  • Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids, leading to a peak at m/z 153.10.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is another characteristic fragmentation for amino acids, resulting in a fragment at m/z 127.12.

  • Cleavage of the Glycine Sidechain: Scission of the C-C bond in the glycine moiety can lead to the loss of the carboxyl group, yielding a fragment corresponding to the protonated azepine-amine structure.

  • Loss of the entire glycine moiety: Cleavage of the N-C bond connecting the two rings can lead to a fragment corresponding to the tetrahydroazepine ring.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into its fragmentation. The predictive data and protocols outlined in this guide serve as a robust framework for researchers, enabling them to confidently identify and characterize this compound and its analogs in various research and development settings. The interplay of the zwitterionic amino acid and the cyclic amidine creates a unique spectroscopic fingerprint, which, when properly interpreted, is a powerful tool for structural elucidation.

References

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023). MDPI. Retrieved from [Link]

  • Glycine as a 13C CPMAS Setup Sample. (2018). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. PubMed. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

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A Strategic Approach to the Preliminary Toxicity Screening of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity (NCE), N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine. Given the absence of pre-existing toxicological data for this compound, a systematic, multi-faceted approach is essential to characterize its initial safety profile. This document provides a detailed framework for drug development professionals, encompassing in silico predictive modeling, robust in vitro cytotoxicity assessments, and a standard battery of genotoxicity assays. The causality behind each experimental choice is elucidated, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility. The overarching goal is to establish a foundational dataset to support a "fail early, fail fast" paradigm, enabling a data-driven go/no-go decision for further preclinical development.

Introduction: The Imperative for a Structured Pre-screening Cascade

This compound is a novel molecule integrating a caprolactam-derived azepine ring with the amino acid glycine. This unique structure presents a toxicological profile that cannot be readily inferred from its constituent parts alone. Therefore, a rigorous preliminary toxicity screening is a critical first step in its journey from a candidate molecule to a potential therapeutic agent. The primary objectives of this initial safety evaluation are to identify potential target organs for toxicity, establish an initial safe dose range for further studies, and provide key safety parameters for ongoing monitoring.[1]

This guide is designed to move beyond a simple checklist of assays. It presents a logical, tiered workflow that begins with broad, predictive in silico methods and progresses to more specific and resource-intensive in vitro assays. This approach maximizes efficiency by identifying potential liabilities early in the development process, thereby conserving resources and minimizing the use of later-stage animal testing.[2] The integrity of this process is paramount; each step is designed to be self-validating, with appropriate controls and clear endpoints, ensuring the generation of trustworthy and actionable data.

Tier 1: In Silico Toxicity Prediction - A First Look at Potential Liabilities

Before committing to wet-lab experiments, a thorough in silico analysis is an indispensable and cost-effective first step.[3] Computational toxicology models leverage vast databases of known chemical structures and their associated toxicological data to predict the potential hazards of a novel compound.[4] This allows for the early identification of structural alerts that may be associated with specific toxicities.

Rationale for In Silico Assessment

The primary goal of this tier is to flag potential issues such as mutagenicity, carcinogenicity, and hepatotoxicity based on the chemical structure of this compound.[3] Regulatory agencies, under guidelines such as ICH M7, accept in silico predictions as part of the overall safety assessment, particularly for impurities.[5] Two complementary (Q)SAR prediction methodologies are recommended: an expert rule-based system and a statistical-based system.[6]

Recommended In Silico Tools and Endpoints
  • Expert Rule-Based System: Derek Nexus is a widely used and accepted tool that identifies structure-toxicity relationships based on a curated knowledge base of toxicophores.[7][8] It provides qualitative predictions for a range of endpoints, including mutagenicity, genotoxicity, and carcinogenicity.[9]

  • Statistical-Based System: A quantitative structure-activity relationship (QSAR) model will be used as a complementary approach. These models use machine learning algorithms to correlate chemical features with toxicological outcomes.[10]

Key Endpoints for Prediction:

  • Bacterial Mutagenicity (Ames Test)

  • In Vitro Chromosomal Damage (Micronucleus Test)

  • Carcinogenicity

  • Hepatotoxicity

  • Cardiotoxicity

Data Interpretation and Progression Criteria

The output from these models will be a series of alerts and predictions. A positive finding, such as a "plausible" or "probable" alert for mutagenicity from Derek Nexus, does not on its own condemn the molecule.[11] Instead, it serves as a critical flag that warrants careful consideration and will guide the design and interpretation of subsequent in vitro assays. The absence of alerts provides a degree of confidence but does not eliminate the need for empirical testing.

Tier 2: In Vitro Cytotoxicity Assessment - Gauging the Impact on Cellular Health

The next logical step is to assess the compound's general cytotoxicity using cultured mammalian cells.[12] These assays provide a quantitative measure of the concentration at which the compound induces cell death or inhibits proliferation.[13]

Causality in Assay Selection: A Multi-Parametric Approach

Relying on a single cytotoxicity endpoint can be misleading. Therefore, a panel of assays targeting different cellular mechanisms is recommended to build a more complete picture of the compound's cytotoxic potential.

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, providing an indication of overall metabolic health.[14][15]

  • Lysosomal Integrity (Neutral Red Uptake Assay): This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][17]

  • Membrane Integrity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

Experimental Workflow and Protocol

The general workflow for these assays is depicted below, followed by a detailed protocol for the MTT assay as a representative example.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound compound_prep->treatment add_reagent Add Assay-Specific Reagent (MTT, Neutral Red, or for LDH) treatment->add_reagent incubation Incubate as per Protocol add_reagent->incubation measurement Measure Endpoint (Absorbance/Fluorescence) incubation->measurement data_proc Process Raw Data measurement->data_proc ic50_calc Calculate IC50 Value data_proc->ic50_calc

Caption: General workflow for in vitro cytotoxicity assays.

Detailed Protocol: MTT Cytotoxicity Assay [18]

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for potential hepatotoxicity assessment) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[19]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a clear, tabular format.

Table 1: Hypothetical Cytotoxicity Data for this compound

Assay TypeCell LineExposure Time (hours)IC50 (µM)
MTTHepG248> 1000
Neutral Red UptakeHepG248> 1000
LDH ReleaseHepG248> 1000

An IC50 value significantly greater than the anticipated therapeutic concentration is a favorable outcome. High cytotoxicity (low IC50 value) would be a significant concern and may halt further development.

Tier 3: In Vitro Genotoxicity Assessment - Screening for DNA Damage Potential

Genotoxicity testing is a critical component of preclinical safety assessment, as compounds that damage DNA have the potential to be carcinogenic.[20] A standard battery of in vitro tests is recommended by regulatory bodies to assess different types of genetic damage.[21]

Rationale for the Standard Two-Test Battery

The standard approach involves two complementary in vitro assays: a bacterial reverse mutation assay to detect point mutations and an in vitro mammalian cell assay to detect chromosomal damage.[22] This combination provides a comprehensive screen for the major classes of genotoxic events.

Assay 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess a compound's potential to induce gene mutations. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[23] A positive result is indicated by a significant increase in the number of "revertant" colonies that have regained the ability to grow on an amino acid-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: A minimum of five bacterial strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[24]

  • Metabolic Activation: The test is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Exposure: The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.

Assay 2: In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test is used to detect substances that cause chromosomal damage in mammalian cells.[25] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[20] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[22]

G cluster_prep Cell Culture and Treatment cluster_cytoB Cytokinesis Block cluster_harvest Cell Harvesting and Staining cluster_analysis Microscopic Analysis cell_culture Culture Mammalian Cells (e.g., TK6, CHO) treatment Treat with Compound +/- S9 cell_culture->treatment add_cytoB Add Cytochalasin B treatment->add_cytoB incubation_cytoB Incubate for 1.5-2 Cell Cycles add_cytoB->incubation_cytoB harvest Harvest Cells incubation_cytoB->harvest stain Stain with DNA-specific Dye harvest->stain scoring Score Micronuclei Frequency in Binucleated Cells stain->scoring data_analysis Statistical Analysis scoring->data_analysis

Caption: Workflow for the in vitro micronucleus test.

Experimental Protocol: In Vitro Micronucleus Test [25]

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, TK6, or CHO cells) are cultured.

  • Treatment: Cells are exposed to the test compound at several concentrations, both with and without S9 metabolic activation.[22]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in the accumulation of binucleated cells that have completed mitosis.

  • Harvesting: After an appropriate incubation period (typically 1.5-2 cell cycles), cells are harvested.

  • Staining: Cells are treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation and Interpretation

The genotoxicity results should be clearly summarized.

Table 2: Hypothetical Genotoxicity Data for this compound

AssayTest SystemMetabolic Activation (+/- S9)Result
Ames Test (OECD 471)S. typhimurium & E. coliBothNegative
In Vitro Micronucleus (OECD 487)TK6 CellsBothNegative

A negative result in both assays provides strong evidence that the compound is not genotoxic under the tested conditions. A positive result in either assay is a significant safety concern and would likely trigger further investigation or lead to the termination of the compound's development.

Conclusion and Decision-Making Framework

The preliminary toxicity screening cascade described in this guide provides a robust and scientifically sound framework for the initial safety assessment of this compound. The tiered approach, from in silico prediction to in vitro cytotoxicity and genotoxicity, allows for a cost-effective and ethical evaluation of this novel chemical entity.

A decision to advance the compound to further preclinical studies should be based on a comprehensive review of all the data generated. The ideal outcome is a lack of structural alerts from in silico models, low in vitro cytotoxicity (high IC50 values), and negative results in the standard battery of genotoxicity tests. Any positive findings should be carefully evaluated in the context of the compound's intended therapeutic use and potential benefits. This structured, evidence-based approach ensures that only the most promising and safest candidates proceed through the demanding and resource-intensive process of drug development.

References

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Methodological & Application

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Protease Modulators Using N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel bioactive molecules.[1][2] This document provides a detailed application protocol for the use of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, a novel small molecule, in a high-throughput screening campaign to identify modulators of a hypothetical arginine-specific cysteine protease. The core structure of this compound features a cyclic amidine, a bioisostere of the guanidinium group found in arginine, making it a rational starting point for screening against enzymes that recognize arginine-containing substrates.[3][4] We outline a comprehensive workflow, from initial assay development using a competitive Fluorescence Polarization (FP) assay, through a full-deck primary screen, to hit confirmation and orthogonal validation using an AlphaLISA-based approach. The protocols are designed to ensure scientific rigor through built-in validation steps, such as the calculation of the Z'-factor, and a logical progression for hit prioritization.[5][6]

Introduction: The Rationale for Screening this compound

The discovery of novel chemical probes and therapeutic leads is a critical endeavor in biomedical research.[7] this compound is a synthetic small molecule incorporating two key structural motifs: a glycine backbone and a 7-amino-3,4,5,6-tetrahydro-2H-azepine moiety. The latter contains a cyclic amidine which is a well-established bioisostere of the guanidinium group of arginine. Guanidine-containing compounds are known to participate in a wide range of biological interactions, often mimicking the binding of arginine to its protein targets.[3][8]

Many proteases, particularly certain cysteine proteases and serine proteases, have specificity for arginine residues at their cleavage sites. These enzymes are implicated in a multitude of disease states, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[9][10] Given its structural similarity to arginine, this compound and its analogs present a logical starting point for a screening campaign to discover novel protease modulators.

This application note details a robust HTS cascade designed to identify and validate inhibitors of a model arginine-specific protease from a library containing this compound and structurally related compounds.

Assay Principle: Competitive Fluorescence Polarization

To identify inhibitors of our target protease, a competitive binding assay based on Fluorescence Polarization (FP) was selected for the primary screen. FP is a homogeneous assay format well-suited for HTS due to its simplicity and robustness.[11][12][13]

The principle relies on the difference in the rotational speed of a small, fluorescently-labeled molecule (a "tracer") in its free versus protein-bound state.

  • Low Polarization State: A small, fluorescently-labeled peptide substrate that binds to the active site of the protease (the tracer) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal.

  • High Polarization State: When the tracer is bound to the much larger protease enzyme, its rotation is significantly slowed. This results in the emission of light that remains largely polarized, leading to a high FP signal.

  • Competitive Inhibition: In the presence of a compound (like this compound) that binds to the active site of the protease, the tracer is displaced. The displaced tracer tumbles freely in solution, causing a decrease in the FP signal.

Therefore, "hit" compounds that inhibit the tracer-protease interaction are identified by a reduction in the fluorescence polarization signal.

cluster_0 Low Polarization (Tracer Free) cluster_1 High Polarization (Tracer Bound) cluster_2 Competition by Hit Compound T Fluorescent Tracer L2 Depolarized Emission T->L2 Fast Rotation L1 Polarized Excitation Light L1->T P Protease PT Protease-Tracer Complex P->PT L4 Polarized Emission PT->L4 Slow Rotation T2 Fluorescent Tracer T2->PT L3 Polarized Excitation Light L3->PT P2 Protease PH Protease-Hit Complex P2->PH H Hit Compound (e.g., Title Compound) H->PH T3 Displaced Tracer L5 Low Polarization Signal T3->L5 Fast Rotation

Caption: Principle of the competitive Fluorescence Polarization assay.

Materials and Methods

Reagents and Buffers
Reagent/MaterialSupplierPurpose
This compoundIn-house SynthesisTest Compound
Recombinant Human Protease (Arginine-Specific)Commercial VendorBiological Target
Fluorescein-labeled Peptide TracerCustom SynthesisFP Tracer
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)In-house PrepAssay Diluent
Dimethyl Sulfoxide (DMSO), ACS GradeCommercial VendorCompound Solvent
384-well, low-volume, black, flat-bottom platesCommercial VendorAssay Plates
AlphaLISA anti-Substrate Antibody Acceptor BeadsCommercial VendorOrthogonal Assay
Streptavidin-coated Donor BeadsCommercial VendorOrthogonal Assay
Biotinylated ProteaseIn-house PrepOrthogonal Assay
Instrumentation
  • Multimode Plate Reader: Equipped with modules for FP and AlphaLISA detection.

  • Acoustic Liquid Handler: For low-volume, non-contact dispensing of compounds and reagents.

  • Automated Plate Handling System: For unattended processing of multiple plates.[1]

Detailed Protocols

Protocol 1: FP Assay Development and Optimization

Causality: Before initiating a large-scale screen, it is critical to optimize assay parameters to ensure a robust and sensitive assay window. This involves determining the optimal concentrations of the protease and tracer and assessing the assay's tolerance to DMSO.

  • Tracer Titration: Prepare a serial dilution of the fluorescent tracer in assay buffer. Add a fixed, excess concentration of the protease to one set of dilutions and buffer only to another. This determines the tracer concentration that provides a sufficient signal without saturating the detector and confirms binding to the target.

  • Protease Titration: Using the optimal tracer concentration determined above, perform a serial dilution of the protease. This will identify the Kd of the tracer-protease interaction and the enzyme concentration that yields approximately 80% of the maximum FP signal, ensuring a robust window for competition.

  • DMSO Tolerance: Run the optimized assay in the presence of varying concentrations of DMSO (e.g., 0% to 5%). The final DMSO concentration should not significantly impact the assay window. A final concentration of 1% is common in HTS.

  • Z'-Factor Calculation: Once final concentrations are established, perform a plate uniformity study.[5][6][14]

    • Dispense positive controls (protease + tracer + DMSO) into half of a 384-well plate.

    • Dispense negative controls (tracer + DMSO, no enzyme) into the other half.

    • Calculate the Z'-factor using the formula:

      
      
      
    • An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[15]

ParameterOptimized ValueRationale
Protease Concentration10 nMProvides ~80% of maximal binding signal.
Tracer Concentration5 nMWell above background, below detector saturation.
Final DMSO Concentration1.0%Minimal effect on assay performance.
Incubation Time60 minutesSufficient time to reach binding equilibrium.
Result Z' = 0.78 Excellent assay for HTS.
Protocol 2: Primary High-Throughput Screening

Causality: This protocol is designed for automated, rapid screening of the entire compound library at a single concentration to identify initial "hits".

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (from 10 mM DMSO stocks) into the assay plates. This includes this compound.

  • Reagent Addition:

    • Add 2.5 µL of protease (at 2x final concentration) to all wells except the negative controls. Add 2.5 µL of assay buffer to negative control wells.

    • Incubate for 15 minutes to allow compounds to interact with the enzyme.

  • Tracer Addition: Add 2.5 µL of the fluorescent tracer (at 2x final concentration) to all wells. The final volume is 5 µL and the final compound concentration is 10 µM.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plates on a multimode plate reader using the appropriate FP settings.

Protocol 3: Hit Confirmation and Orthogonal Validation

Causality: Hits from the primary screen must be validated to eliminate false positives and confirm their activity.[16][17] An orthogonal assay, which uses a different detection technology, is crucial to ensure that the observed activity is due to interaction with the target and not an artifact of the primary assay format.[18] Here, we use an AlphaLISA assay.[19][20]

AlphaLISA Principle: This assay measures the interaction between a biotinylated version of the protease and an antibody recognizing a specific substrate peptide. Streptavidin-Donor beads bind the biotinylated protease, and Acceptor beads are conjugated to the anti-substrate antibody. When the protease binds the substrate, the beads are brought into close proximity, generating a light signal upon excitation. A true inhibitor will disrupt this interaction, reducing the signal.[21]

  • Hit Selection: Identify compounds from the primary screen that exhibit a statistically significant decrease in FP signal (e.g., >3 standard deviations from the mean of the neutral controls).

  • Dose-Response Confirmation: Re-test the selected hits in the primary FP assay over a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine their potency (IC50).

  • Orthogonal Assay (AlphaLISA):

    • Dispense serial dilutions of confirmed hits into a 384-well plate.

    • Add a mix of biotinylated protease and the substrate peptide.

    • Incubate for 30 minutes.

    • Add a mix of Streptavidin-Donor beads and anti-Substrate Acceptor beads.

    • Incubate for 60 minutes in the dark.

    • Read the plate on a multimode reader in AlphaLISA mode.

  • Data Analysis: Calculate IC50 values from the dose-response curves for both assays. True hits should show comparable potencies in both the FP and AlphaLISA assays.

HTS Workflow and Hit Triage

The overall strategy follows a funnel-like approach, starting with a large number of compounds and progressively narrowing down to a small set of validated hits.

A Compound Library (e.g., 100,000 Compounds incl. Title Cpd.) B Primary HTS @ 10 µM (Competitive FP Assay) A->B C Initial Hits (e.g., ~1,000 Compounds, Hit Rate ~1%) B->C Z' > 0.5 D Hit Confirmation (10-point IC50 in FP Assay) C->D E Confirmed Hits (e.g., ~300 Compounds) D->E Potency < 20 µM F Orthogonal Validation (10-point IC50 in AlphaLISA Assay) E->F G Validated Hits (e.g., ~150 Compounds) F->G Activity Confirmed H Secondary Assays (Mechanism of Action, Selectivity, Cell-based Assays) G->H I Lead Candidates for Optimization H->I

Caption: High-throughput screening and hit validation cascade.

Conclusion

This application note provides a comprehensive and scientifically robust framework for utilizing novel compounds, such as this compound, in a high-throughput screening campaign. By employing a validated primary assay, a logical hit triage process, and a crucial orthogonal validation step, researchers can confidently identify and prioritize active compounds for further investigation. This structured approach minimizes the risk of pursuing false positives and maximizes the efficiency of the early-stage drug discovery process.[22][23] The principles and protocols described herein are adaptable to a wide range of biological targets and compound classes.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]

  • Glycine Attenuates LPS-Induced Apoptosis and Inflammatory Cell Infiltration in Mouse Liver. The Journal of Nutrition. Available at: [Link]

  • Glycine Multi-Compendial Excipient GMP USP CAS 56-40-6. Pfanstiehl. Available at: [Link]

  • High-throughput screening: accelerating drug discovery. Genedata. Available at: [Link]

  • Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. PMC. Available at: [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC. Available at: [Link]

  • Biological Activities of Guanidine Compounds. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

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  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. Available at: [Link]

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  • The Z prime value (Z´). BMG LABTECH. Available at: [Link]

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  • Working principle of the AlphaLISA assay. Acceptor beads bind to the... ResearchGate. Available at: [Link]

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Application Notes and Protocols: N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine as a Molecular Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of cellular biology and neurobiology, the ability to visualize and quantify the activity of specific transporters in living cells is paramount to understanding their physiological roles and their implications in disease. Glycine transporters, particularly GlyT1, play a crucial role in regulating glycine levels in the central nervous system, thereby modulating both inhibitory and excitatory neurotransmission.[1][2] Dysregulation of GlyT1 activity has been implicated in a range of neurological disorders, making it a significant target for drug development.

To facilitate the study of this important transporter, we introduce Glycinate-A7-Fluor 488 , a novel fluorescent molecular probe based on the N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine scaffold. This document provides a comprehensive guide to the application of Glycinate-A7-Fluor 488 for the real-time imaging of glycine transporter activity in live cells.

Probe Design and Rationale

Glycinate-A7-Fluor 488 is a synthetic small molecule designed for high-affinity and specific interaction with the glycine transporter GlyT1. The probe's design is based on a tripartite structure:

  • Glycine Moiety: This core component mimics the endogenous ligand of GlyT1, providing the primary basis for target recognition and binding.

  • Tetrahydro-azepine Ring: This unique heterocyclic system is hypothesized to enhance the binding affinity and selectivity of the probe for GlyT1 over other amino acid transporters. The conformational flexibility of the azepine ring may allow for an optimal fit within the transporter's binding pocket.

  • Fluorophore: The glycine conjugate is attached to a bright and photostable fluorophore (a derivative of fluorescein with an excitation/emission maximum of ~495/519 nm) for sensitive detection using standard fluorescence microscopy.

Principle of the Method

Glycinate-A7-Fluor 488 is a "turn-on" fluorescent probe. In the aqueous extracellular medium, the probe exhibits minimal fluorescence due to quenching effects. Upon binding to and transport by GlyT1, the probe's local environment changes, leading to a significant enhancement of its fluorescence quantum yield. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of GlyT1 activity. The rate of fluorescence increase within the cell is directly proportional to the rate of glycine transport, allowing for a dynamic measurement of transporter function.

The design of "turn-on" probes that are activated by changes in their environment is a well-established strategy for achieving high sensitivity in cellular imaging.[3][4]

Proposed Mechanism of Action

The proposed mechanism for the fluorescence turn-on of Glycinate-A7-Fluor 488 is based on the principle of environment-sensitive fluorescence. In the polar aqueous environment of the cell culture medium, the probe's fluorescence is quenched. Upon binding to the GlyT1 transporter and subsequent transport into the cell, the probe enters a more nonpolar environment, which restricts intramolecular rotations and shields it from quenchers, leading to a significant increase in fluorescence intensity.

G cluster_0 Extracellular Space (Aqueous Environment) cluster_1 Cell Membrane cluster_2 Intracellular Space (Nonpolar Environment) Probe_Quenched Glycinate-A7-Fluor 488 (Low Fluorescence) GlyT1 Glycine Transporter (GlyT1) Probe_Quenched->GlyT1 Binding Probe_Active Glycinate-A7-Fluor 488 (High Fluorescence) GlyT1->Probe_Active Transport

Caption: Proposed "turn-on" mechanism of Glycinate-A7-Fluor 488.

Product Specifications

PropertySpecification
Molecular Name Glycinate-A7-Fluor 488
Chemical Structure This compound core conjugated to a fluorescein-based fluorophore
Molecular Weight ~ 650 g/mol (Varies with exact fluorophore structure)
Excitation (max) ~ 495 nm
Emission (max) ~ 519 nm
Quantum Yield < 0.05 (in PBS), > 0.5 (in nonpolar solvent)
Extinction Coefficient > 70,000 cm⁻¹M⁻¹
Form Lyophilized solid
Solubility Soluble in DMSO (>10 mM) and water (<100 µM)
Storage Store at -20°C, protected from light

Applications

  • Real-time monitoring of GlyT1 activity in live cells: Glycinate-A7-Fluor 488 can be used to visualize and quantify the rate of glycine transport in cultured cells.

  • High-throughput screening of GlyT1 inhibitors: The probe provides a robust and sensitive assay for screening compound libraries for potential GlyT1 modulators.[5]

  • Studying the regulation of glycine transport: Investigate the effects of various stimuli, signaling pathways, and disease states on GlyT1 function.

  • Investigating the cellular localization of GlyT1 activity: High-resolution imaging can help to determine the subcellular regions with active glycine transport. GlyT1 has been shown to be present on both glial cells and neurons.[1][6][7]

Experimental Protocols

Reagents and Materials
  • Glycinate-A7-Fluor 488

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM), phenol red-free for imaging[8]

  • Fetal bovine serum (FBS)

  • Cells expressing GlyT1 (e.g., HEK293 cells stably expressing GlyT1, primary astrocytes, or neurons)

  • Glycine (for competition assays)

  • Known GlyT1 inhibitor (e.g., sarcosine, for control experiments)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

  • Live-cell imaging chamber with temperature and CO₂ control

  • 96-well black, clear-bottom plates (for plate reader assays)

Protocol 1: Preparation of Glycinate-A7-Fluor 488 Stock Solution
  • Allow the vial of Glycinate-A7-Fluor 488 to warm to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

  • Vortex briefly to ensure the powder is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Live-Cell Imaging of GlyT1 Activity

This protocol is designed for imaging GlyT1 activity in adherent cells cultured on glass-bottom dishes.

G Start Start Cell_Culture Culture cells to 70-80% confluency Start->Cell_Culture Wash Wash cells with PBS Cell_Culture->Wash Incubate Incubate with Glycinate-A7-Fluor 488 (1-10 µM in imaging buffer) Wash->Incubate Image Acquire images over time (e.g., every 30 seconds for 10-30 minutes) Incubate->Image Analyze Analyze fluorescence intensity in individual cells Image->Analyze End End Analyze->End

Caption: Workflow for live-cell imaging of GlyT1 activity.

  • Cell Preparation: a. Plate cells expressing GlyT1 on glass-bottom dishes or chamber slides. b. Culture the cells until they reach 70-80% confluency.

  • Probe Loading and Imaging: a. On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS. b. Prepare the imaging buffer. A common imaging buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline solution. c. Prepare the working solution of Glycinate-A7-Fluor 488 by diluting the 10 mM stock solution in the imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type. d. Add the working solution to the cells and immediately place the dish on the microscope stage. e. Use a live-cell imaging system to maintain the cells at 37°C and 5% CO₂. f. Acquire images using the FITC/GFP channel at regular intervals (e.g., every 30 seconds for 10-30 minutes) to monitor the increase in intracellular fluorescence.

  • Data Analysis: a. Use image analysis software to measure the mean fluorescence intensity within individual cells or regions of interest over time. b. Plot the fluorescence intensity as a function of time. The initial slope of this curve is proportional to the rate of GlyT1 activity.

Protocol 3: High-Throughput Screening of GlyT1 Inhibitors

This protocol is designed for use with a fluorescence plate reader.

  • Cell Preparation: a. Plate cells expressing GlyT1 in a 96-well black, clear-bottom plate. b. Culture the cells until they form a confluent monolayer.

  • Assay Procedure: a. Remove the culture medium and wash the cells twice with warm PBS. b. Add 50 µL of imaging buffer containing the test compounds at various concentrations to the appropriate wells. Include wells with a known GlyT1 inhibitor as a positive control and wells with imaging buffer only as a negative control. c. Incubate the plate at 37°C for 15-30 minutes. d. Prepare the Glycinate-A7-Fluor 488 working solution at 2X the final desired concentration. e. Add 50 µL of the 2X probe solution to all wells. f. Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. g. Measure the fluorescence intensity (Ex/Em = 495/519 nm) in each well every minute for 30-60 minutes.

  • Data Analysis: a. For each well, calculate the rate of fluorescence increase (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates to the negative control (no inhibitor). c. Plot the normalized rate as a function of the inhibitor concentration to determine the IC₅₀ value.

Validation and Control Experiments

To ensure the specificity and reliability of the results obtained with Glycinate-A7-Fluor 488, the following control experiments are essential:

  • Competition Assay: Co-incubate the cells with Glycinate-A7-Fluor 488 and a high concentration of unlabeled glycine (e.g., 1-10 mM). A significant reduction in the fluorescence signal will confirm that the probe's uptake is mediated by a glycine transporter.

  • Pharmacological Inhibition: Pre-treat the cells with a known GlyT1 inhibitor before adding Glycinate-A7-Fluor 488. This should abolish or significantly reduce the fluorescence signal, confirming the role of GlyT1 in probe uptake.

  • Use of a GlyT1-Negative Cell Line: Image a cell line that does not express GlyT1 to demonstrate that the fluorescence signal is dependent on the presence of the transporter.

  • Cytotoxicity Assay: Assess the potential toxicity of Glycinate-A7-Fluor 488 at the working concentrations. This can be done using standard cytotoxicity assays, such as co-staining with propidium iodide (a marker of dead cells) and Hoechst 33342 (a nuclear stain for all cells).[9][10] A healthy cell population should show minimal propidium iodide staining after incubation with the probe.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Low GlyT1 expression in the cells.Use a cell line with confirmed high expression of GlyT1.
Probe concentration is too low.Increase the concentration of Glycinate-A7-Fluor 488 in the working solution.
Incorrect filter set on the microscope.Ensure that the filter set is appropriate for the excitation and emission spectra of the probe.
High background Probe concentration is too high.Reduce the concentration of Glycinate-A7-Fluor 488.
Autofluorescence from the cell culture medium.Use phenol red-free imaging medium.[8]
Rapid photobleaching Excessive excitation light intensity or exposure time.Reduce the light intensity and/or the exposure time. Use a more sensitive camera if necessary.
Cell death or morphological changes Phototoxicity or probe-induced cytotoxicity.Reduce the excitation light intensity and exposure time. Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe. Ensure the live-cell imaging environment is properly maintained (temperature, CO₂).[11]

References

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  • Hua, et al. (2020). Rational design of a selective and sensitive “turn-on” fluorescent probe for monitoring and imaging hydrogen peroxide in living cells. National Institutes of Health. [Link]

  • Lavis, L. D., et al. (2018). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ACS Omega. [Link]

  • Kim, T., et al. (2022). Development of Fluorescent Turn-On Probes for CAG-RNA Repeats. MDPI. [Link]

  • Cubelos, B., et al. (2005). Localization of the GLYT1 Glycine Transporter at Glutamatergic Synapses in the Rat Brain. ResearchGate. [Link]

  • Taylor, A. G., & Salanenka, Y. A. (2020). Systemic Uptake of Fluorescent Tracers by Soybean (Glycine max (L.) Merr.) Seed and Seedlings. MDPI. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Metabolon. (n.d.). Glycine. [Link]

  • Kivala, M., et al. (2019). Azapyrene-based fluorophores: synthesis and photophysical properties. RSC Publishing. [Link]

  • van der Velde, J. H. M., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology. [Link]

  • Cubelos, B., et al. (2005). Localization of the GLYT1 Glycine Transporter at Glutamatergic Synapses in the Rat Brain. Cerebral Cortex. [Link]

  • ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions. [Link]

  • D'Souza, M., et al. (2009). Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators. PubMed. [Link]

  • ResearchGate. (n.d.). a) For cytotoxicity assays, the fluorescent dyes Hoechst and propidium... [Link]

  • Kobayashi, H., et al. (2010). New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging. National Center for Biotechnology Information. [Link]

  • St-Pierre, F., et al. (2015). Fluorescence Live Cell Imaging. National Center for Biotechnology Information. [Link]

  • Google Patents. (2010). CN101759767A - Method for synthesizing glycylglycine.
  • Curtis, D. R., et al. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for Radiolabeling N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Novel Glycine Derivative

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a fascinating small molecule that merges the structural features of a cyclic amine with the fundamental biological importance of glycine.[1][2] As researchers and drug development professionals delve into the pharmacokinetic and pharmacodynamic properties of such novel compounds, the ability to trace their journey and fate within biological systems becomes paramount. Radiolabeling offers an exquisitely sensitive and reliable method for achieving this, enabling in-depth studies of absorption, distribution, metabolism, and excretion (ADME).[3]

This comprehensive guide provides a detailed exploration of potential techniques for radiolabeling this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the proposed methodologies, empowering researchers to make informed decisions and adapt these protocols to their specific needs. We will traverse from the foundational synthesis of the parent molecule to specific radiolabeling strategies with various isotopes, culminating in rigorous purification and quality control procedures.

I. Foundational Chemistry: Synthesis of the Parent Molecule and Key Precursors

A robust radiolabeling campaign begins with a clear understanding of the synthesis of the target molecule. This knowledge is crucial for identifying suitable precursors for the introduction of radionuclides. The synthesis of this compound can be logically approached through the reaction of a key intermediate, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, with a glycine ester, followed by hydrolysis.

The precursor, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, is readily synthesized from ε-caprolactam.[1]

Proposed Synthesis of this compound:

  • Preparation of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: This intermediate can be prepared from ε-caprolactam and a methylating agent like dimethyl carbonate.[1]

  • Coupling with a Glycine Ester: The methoxy-azepine intermediate is then reacted with a protected glycine derivative, such as ethyl glycinate hydrochloride, in a suitable solvent.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final product, this compound.

This synthetic route provides multiple avenues for introducing radiolabels, which will be explored in the subsequent sections.

II. Radiolabeling Strategies: A Multi-Isotope Approach

The choice of radionuclide is dictated by the intended application. For in vitro binding assays and metabolic studies, isotopes with longer half-lives like tritium (³H) and carbon-14 (¹⁴C) are often preferred. For in vivo imaging with Positron Emission Tomography (PET), short-lived positron emitters such as carbon-11 (¹¹C) and fluorine-18 (¹⁸F) are the isotopes of choice.[4]

A. Carbon-14 (¹⁴C) Labeling for In-Depth Metabolic Studies

Carbon-14 labeling provides a metabolically stable tag, making it ideal for quantitative ADME studies.

Strategy: Incorporation of [¹⁴C]Glycine

The most direct approach is to utilize commercially available [¹⁴C]glycine in the synthesis of the parent molecule.

Protocol 1: Synthesis of [¹⁴C]this compound

  • Precursor: 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

  • Radiolabeling Agent: [¹⁴C]Glycine (e.g., [1-¹⁴C]glycine or [2-¹⁴C]glycine)

  • Reaction Steps:

    • Esterify [¹⁴C]glycine to form [¹⁴C]ethyl glycinate hydrochloride.

    • React the [¹⁴C]ethyl glycinate hydrochloride with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine in an inert solvent like dichloromethane in the presence of a mild base (e.g., triethylamine).

    • Monitor the reaction progress by thin-layer chromatography (TLC).[5]

    • Upon completion, hydrolyze the resulting ester with a base such as lithium hydroxide in a methanol/water mixture.

    • Purify the final product using preparative high-performance liquid chromatography (HPLC).[6]

Diagram: ¹⁴C-Labeling Workflow

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Final Steps e-Caprolactam e-Caprolactam 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine e-Caprolactam->7-Methoxy-3,4,5,6-tetrahydro-2H-azepine Methylation [14C]Intermediate Ester [14C]Intermediate Ester 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine->[14C]Intermediate Ester Coupling [14C]Glycine [14C]Glycine [14C]Ethyl Glycinate HCl [14C]Ethyl Glycinate HCl [14C]Glycine->[14C]Ethyl Glycinate HCl Esterification [14C]Ethyl Glycinate HCl->[14C]Intermediate Ester [14C]this compound [14C]this compound [14C]Intermediate Ester->[14C]this compound Hydrolysis Purified Product Purified Product [14C]this compound->Purified Product HPLC Purification

Caption: Workflow for ¹⁴C-labeling of the target molecule.

B. Tritium (³H) Labeling for High Specific Activity Applications

Tritium labeling can achieve very high specific activities, which is advantageous for receptor binding assays.

Strategy: Catalytic Tritiation of an Unsaturated Precursor

This strategy involves the synthesis of a precursor with a double bond that can be reduced with tritium gas.

Protocol 2: Synthesis of [³H]this compound

  • Precursor Synthesis: Synthesize an unsaturated analog of the azepine ring.

  • Radiolabeling Agent: Tritium gas (³H₂)

  • Reaction Steps:

    • Prepare the unsaturated precursor.

    • Dissolve the precursor in a suitable solvent (e.g., ethanol) in a specialized tritiation manifold.

    • Introduce a catalyst, such as palladium on carbon (Pd/C).

    • Introduce tritium gas and allow the reaction to proceed under stirring.

    • Remove the catalyst by filtration and evaporate the solvent.

    • Purify the tritiated product by HPLC.

C. Carbon-11 (¹¹C) Labeling for PET Imaging

Carbon-11, with its short half-life of ~20 minutes, requires rapid and efficient labeling methods.

Strategy: ¹¹C-Methylation of a Des-methyl Precursor

The secondary amine on the glycine moiety presents an ideal site for methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Protocol 3: Synthesis of [¹¹C]N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)-N-methylglycine

  • Precursor: this compound (the non-radiolabeled parent compound)

  • Radiolabeling Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Reaction Steps:

    • Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf from cyclotron-produced [¹¹C]CO₂.

    • Dissolve the precursor in a suitable solvent (e.g., DMF or acetone) in a reaction vial.

    • Add a mild base (e.g., potassium carbonate or cesium carbonate).[7]

    • Bubble the [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at an elevated temperature.

    • The reaction is typically complete within 5-10 minutes.

    • Purify the product rapidly using semi-preparative HPLC.

Diagram: ¹¹C-Methylation Workflow

G cluster_0 Radiolabeling Agent Production cluster_1 Radiolabeling Reaction cluster_2 Purification [11C]CO2 (from cyclotron) [11C]CO2 (from cyclotron) [11C]CH3I or [11C]CH3OTf [11C]CH3I or [11C]CH3OTf [11C]CO2 (from cyclotron)->[11C]CH3I or [11C]CH3OTf [11C]Labeled Product [11C]Labeled Product [11C]CH3I or [11C]CH3OTf->[11C]Labeled Product Precursor (Parent Compound) Precursor (Parent Compound) Precursor (Parent Compound)->[11C]Labeled Product [11C]Methylation Purified Product for Injection Purified Product for Injection [11C]Labeled Product->Purified Product for Injection Fast HPLC

Caption: Rapid workflow for ¹¹C-methylation for PET imaging.

D. Fluorine-18 (¹⁸F) Labeling for PET Imaging

Fluorine-18 has a longer half-life (~110 minutes) than ¹¹C, allowing for more complex syntheses and longer imaging times.

Strategy 1: Two-Step Labeling via a Prosthetic Group

This is a common and versatile strategy for ¹⁸F-labeling of molecules that do not have a suitable position for direct fluorination.[3]

Protocol 4: Synthesis of an ¹⁸F-labeled analog via an Acyl Fluoride Prosthetic Group

  • Precursor: this compound

  • Prosthetic Group Precursor: A suitable ester precursor for producing an ¹⁸F-acyl fluoride, such as 4-(ethoxycarbonyl)benzenesulfonyl chloride.

  • Radiolabeling Agent: [¹⁸F]Fluoride

  • Reaction Steps:

    • Synthesize the ¹⁸F-labeled prosthetic group, e.g., N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), from its corresponding precursor.

    • React the [¹⁸F]SFB with the primary amine of the glycine moiety of the parent compound in a buffered aqueous solution.

    • Purify the final ¹⁸F-labeled product using HPLC.

Strategy 2: Direct Nucleophilic Fluorination

If a suitable precursor with a good leaving group can be synthesized, direct ¹⁸F-fluorination is a more direct approach.[8]

Protocol 5: Direct ¹⁸F-Labeling of a Precursor with a Leaving Group

  • Precursor Synthesis: Synthesize an analog of this compound with a suitable leaving group (e.g., a tosyloxy or nitro group) on the azepine ring or a suitable position on an aromatic derivative if one were to be introduced.

  • Radiolabeling Agent: [¹⁸F]Fluoride

  • Reaction Steps:

    • Activate the cyclotron-produced [¹⁸F]fluoride with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).

    • React the activated [¹⁸F]fluoride with the precursor in an aprotic solvent (e.g., acetonitrile or DMSO) at high temperature.

    • Purify the product by HPLC.

III. Purification and Quality Control: Ensuring Radiochemical Purity

The purity of a radiolabeled compound is critical for the reliability of experimental results.[4] High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the cornerstones of purification and quality control.[4][5]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification of the radiolabeled product and for determining its radiochemical purity.

Table 1: Representative HPLC Conditions

ParameterPurification (Semi-preparative)Quality Control (Analytical)
Column C18, 10 µm, 250 x 10 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)Isocratic or gradient of Acetonitrile and Water (with 0.1% TFA)
Flow Rate 4-5 mL/min1 mL/min
Detection UV (e.g., 254 nm) and in-line radioactivity detectorUV (e.g., 254 nm) and in-line radioactivity detector
B. Thin-Layer Chromatography (TLC)

TLC is a rapid method for monitoring reaction progress and for a quick assessment of radiochemical purity.[5]

Table 2: Representative TLC Conditions

ParameterCondition 1Condition 2
Stationary Phase Silica gel 60 F₂₅₄C18 reversed-phase
Mobile Phase Dichloromethane:Methanol (9:1)Acetonitrile:Water (7:3)
Visualization UV light (254 nm) and/or a radio-TLC scannerRadio-TLC scanner

Diagram: Quality Control Workflow

G Crude Radiolabeled Product Crude Radiolabeled Product HPLC Purification HPLC Purification Crude Radiolabeled Product->HPLC Purification Semi-preparative Purified Fractions Purified Fractions HPLC Purification->Purified Fractions Solvent Evaporation Solvent Evaporation Purified Fractions->Solvent Evaporation Final Product Formulation Final Product Formulation Solvent Evaporation->Final Product Formulation Analytical HPLC Analytical HPLC Final Product Formulation->Analytical HPLC Purity Check Radio-TLC Radio-TLC Final Product Formulation->Radio-TLC Identity & Purity Radiochemical Purity Report Radiochemical Purity Report Analytical HPLC->Radiochemical Purity Report Radio-TLC->Radiochemical Purity Report

Caption: A typical workflow for the purification and quality control of the radiolabeled product.

IV. Safety Considerations

Working with radioactive materials necessitates strict adherence to safety protocols. All procedures should be conducted in a designated radiochemistry laboratory equipped with appropriate shielding (e.g., lead bricks) and ventilation (e.g., a fume hood or hot cell). Personnel must wear appropriate personal protective equipment (PPE), including lab coats, safety glasses, and disposable gloves. Radiation exposure should be monitored with personal dosimeters. All radioactive waste must be disposed of according to institutional and national regulations.

V. Conclusion

The radiolabeling of this compound is a tractable endeavor that opens the door to a deeper understanding of its biological behavior. This guide has provided a framework of scientifically grounded strategies for labeling with ¹⁴C, ³H, ¹¹C, and ¹⁸F. The successful implementation of these protocols hinges on a solid foundation in organic synthesis, expertise in radiochemical handling, and meticulous attention to purification and quality control. By leveraging these detailed application notes, researchers are well-equipped to produce high-quality radiolabeled tracers for their preclinical and clinical investigations.

References

  • Chemical Communications (RSC Publishing). (n.d.). Methylation of secondary amines with dialkyl carbonates and hydrosilanes catalysed by iron complexes. Retrieved from [Link]

  • Li, Z., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7017. Retrieved from [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2013, 81-93. Retrieved from [Link]

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

  • Wang, L., et al. (2011). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. Advanced Materials Research, 396-398, 1335-1338. Retrieved from [Link]

  • van der Meij, J. D., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 30. Retrieved from [Link]

  • Molgó, J., et al. (2014). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. Neuropharmacology, 85, 263-277. Retrieved from [Link]

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  • Belokon, Y. N., et al. (2010). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Tetrahedron, 66(11), 2089-2100. Retrieved from [Link]

  • Gouverneur, V., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3375-3389. Retrieved from [Link]

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use of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine in co-crystallization studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Co-crystallization Studies of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic modification of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, aimed at optimizing physicochemical properties to enhance therapeutic efficacy. Among the various solid-state modification techniques, co-crystallization has emerged as a highly promising approach.[1] Pharmaceutical co-crystals are multi-component crystalline solids where at least one component is an API and the others are pharmaceutically acceptable co-formers, held together by non-covalent interactions, primarily hydrogen bonds.[1][2] This technique offers a versatile platform to improve critical API attributes such as solubility, dissolution rate, stability, and bioavailability without altering the intrinsic pharmacological activity of the drug molecule.[3][4]

This guide focuses on this compound, a molecule possessing a rich scaffold of functional groups conducive to co-crystal formation. Its structure, featuring a glycine moiety with a carboxylic acid and a secondary amine, combined with a tetrahydro-azepine ring, presents multiple hydrogen bond donor and acceptor sites. These characteristics make it an exemplary candidate for crystal engineering studies aimed at developing novel solid forms with superior performance.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework and detailed experimental protocols for initiating and conducting co-crystallization studies with this compound. We will delve into the principles of co-former selection, screening methodologies, and robust characterization techniques, grounding our recommendations in established scientific principles and regulatory expectations.

Physicochemical Profile of this compound

A thorough characterization of the starting API is a mandatory first step in any solid-form development program. This baseline data is critical for identifying changes upon co-crystal formation and for ensuring the quality of the drug substance, in line with international regulatory standards.[5][6]

Table 1: Key Physicochemical Properties of Starting Materials

PropertyThis compound (API)Glycine (Reference Moiety)
Molecular Formula C₈H₁₄N₂O₂C₂H₅NO₂
Molecular Weight 170.21 g/mol (Predicted)75.07 g/mol
Appearance To be determined (likely a white to off-white solid)White crystalline solid[7]
Melting Point To be determined~233 °C (decomposes)[8]
Aqueous Solubility To be determined249.9 g/L (25 °C)[7]
Key Functional Groups Carboxylic Acid (-COOH), Secondary Amine (-NH-), Imine (-N=C-)Carboxylic Acid (-COOH), Primary Amine (-NH₂)
Polymorphism UnknownAt least three known polymorphs (α, β, γ)[9][10]
Protocol 1.1: Initial Characterization of the API

Objective: To establish a baseline physicochemical profile of the starting this compound material.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Microscope

  • Differential Scanning Calorimeter (DSC) with auto-sampler

  • Thermogravimetric Analyzer (TGA)

  • Powder X-ray Diffractometer (PXRD)

  • HPLC system with a suitable column and detector

Methodology:

  • Appearance: Record the physical state (e.g., solid, crystalline powder) and color of the API.[5]

  • Microscopy: Examine the particle morphology and habit under a polarized light microscope.

  • Purity (HPLC): Develop and validate an HPLC method to determine the chemical purity of the API. The acceptance criterion should be ≥99.5%.

  • Thermal Analysis (DSC/TGA):

    • Accurately weigh 2-5 mg of the API into an aluminum DSC pan.

    • Heat the sample at a rate of 10 °C/min from ambient temperature to a point beyond any observed thermal events (e.g., 250 °C).

    • Record the melting point (onset and peak), enthalpy of fusion, and any other thermal events.

    • Concurrently, run a TGA scan under a nitrogen atmosphere to assess thermal stability and solvent/water content.

  • Crystallinity (PXRD):

    • Gently pack the API powder onto a zero-background sample holder.

    • Scan the sample over a 2θ range of 2-40° using Cu Kα radiation.

    • The resulting diffractogram serves as the unique fingerprint for the starting crystalline form. A sharp, well-defined diffraction pattern is indicative of crystalline material.

Rational Co-former Selection

The success of co-crystallization hinges on the selection of appropriate co-formers that can form robust and predictable intermolecular interactions, known as supramolecular synthons, with the API. The molecular structure of this compound offers several sites for hydrogen bonding:

  • Carboxylic Acid: Can act as a hydrogen bond donor (hydroxyl H) and acceptor (carbonyl O). It readily forms synthons with other carboxylic acids (acid-acid homodimer) or with basic nitrogen atoms like those in pyridines (acid-pyridine heterosynthon).

  • Secondary Amine & Azepine Ring: The nitrogen atoms can act as hydrogen bond acceptors and, in the case of the secondary amine, a donor.

  • Imine Group: The nitrogen atom is a hydrogen bond acceptor.

Co-formers should ideally be classified as Generally Regarded as Safe (GRAS) to simplify the regulatory pathway.[2]

Table 2: Potential GRAS Co-formers for this compound

Co-former ClassExample Co-formersTarget Synthon with API
Dicarboxylic Acids Succinic Acid, Glutaric Acid, Adipic AcidAcid-Amine, Acid-Imine
Hydroxybenzoic Acids 4-Hydroxybenzoic Acid, Salicylic AcidAcid-Acid, Acid-Amine, Phenol-Acid
Amides Nicotinamide, IsoniazidAcid-Amide, Amide-Amine
Phenols Resorcinol, HydroquinonePhenol-Acid, Phenol-Amine
Other Urea, SaccharinInteractions with multiple API functional groups

Co-crystal Screening: Methodologies and Protocols

Co-crystal screening is an empirical process. Employing multiple techniques increases the probability of discovering new co-crystal forms.[11] The general workflow involves mixing the API and co-former and providing energy (mechanical, thermal, or via a solvent) to induce co-crystal formation.

G Diagram 1: General Co-crystal Screening Workflow cluster_0 Preparation cluster_1 Screening Methods cluster_2 Analysis cluster_3 Outcome API API Characterization (PXRD, DSC) LAG Liquid-Assisted Grinding (High Throughput) API->LAG Slurry Slurry Conversion (Equilibrium Method) API->Slurry Evaporation Solvent Evaporation (Single Crystal Growth) API->Evaporation Coformer Co-former Selection (GRAS List) Coformer->LAG Coformer->Slurry Coformer->Evaporation Analysis Primary Analysis of Solids (PXRD) LAG->Analysis Slurry->Analysis Evaporation->Analysis Hit Potential 'Hit' (New PXRD Pattern) Analysis->Hit Success NoHit No Co-crystal Formed (Physical Mixture) Analysis->NoHit Failure

Caption: Diagram 1: General Co-crystal Screening Workflow.

Protocol 3.1: Liquid-Assisted Grinding (LAG) Screening

Rationale: LAG is a highly efficient and green method for screening as it uses minimal solvent and often accelerates co-crystal formation compared to neat grinding.[1]

Materials:

  • API and selected co-formers

  • Milling jars (e.g., stainless steel) and balls

  • A selection of solvents (e.g., ethanol, acetonitrile, ethyl acetate, water)

  • Spatula, analytical balance

  • Mixer mill (e.g., Retsch MM 400)

Methodology:

  • Weigh the API and co-former in a 1:1 molar ratio (e.g., 50 mg total). Place the mixture into a milling jar with one milling ball.

  • Add a small amount of the selected solvent (e.g., 10-20 µL). The amount should be enough to wet the solid but not create a paste.

  • Secure the jar in the mixer mill and grind at a set frequency (e.g., 25-30 Hz) for a defined period (e.g., 30-60 minutes).

  • Carefully open the jar in a fume hood, retrieve the resulting powder, and allow any residual solvent to evaporate.

  • Analyze the resulting solid using PXRD (Protocol 4.1).

Protocol 3.2: Slurry Co-crystallization Screening

Rationale: Slurry conversion is an equilibrium-based method that is particularly useful for identifying the most stable co-crystal form. It allows for solvent-mediated transformation of the initial components into the thermodynamically favored co-crystal.[3]

Materials:

  • API and selected co-formers

  • Glass vials with magnetic stir bars

  • Magnetic stir plate

  • A selection of solvents in which both components have some, but not excessive, solubility.

  • Filtration apparatus (e.g., vacuum filtration with filter paper)

Methodology:

  • Add the API and co-former (e.g., 1:1 molar ratio, 100 mg total) to a glass vial containing a stir bar.

  • Add a sufficient volume of the chosen solvent to create a mobile slurry where excess solid is always present.

  • Seal the vial and stir the slurry at a constant temperature (e.g., ambient or 40 °C) for an extended period (e.g., 24-72 hours).

  • After the equilibration period, filter the solid from the slurry and wash with a minimal amount of fresh solvent.

  • Dry the solid thoroughly under vacuum.

  • Analyze the resulting solid using PXRD (Protocol 4.1) and DSC (Protocol 4.2).

Characterization and Confirmation of Co-crystals

A "hit" from a screen is defined as a solid that exhibits a PXRD pattern different from the API, the co-former, and their physical mixture.[2] Further characterization is required to confirm the formation of a true co-crystal and to understand its properties.

G Diagram 2: Workflow for Co-crystal Hit Characterization cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Structural & Property Analysis ScreeningHit Screening 'Hit' (from LAG, Slurry, etc.) PXRD PXRD Analysis (Confirm New Phase) ScreeningHit->PXRD DSC DSC Analysis (Confirm Single, Sharp Melt) PXRD->DSC Spectroscopy Spectroscopy (FTIR/Raman) (Probe H-Bonding) DSC->Spectroscopy SCXRD Single Crystal XRD (Definitive Structure) DSC->SCXRD If single crystals obtained Solubility Solubility & Dissolution (Assess Performance) DSC->Solubility Stability Hygroscopicity & Stability (Assess Developability) Solubility->Stability

Caption: Diagram 2: Workflow for Co-crystal Hit Characterization.

Protocol 4.1: Powder X-ray Diffraction (PXRD) Analysis

Objective: To identify new crystalline phases.

Methodology:

  • Prepare samples of the API, the co-former, a 1:1 physical mixture, and the experimental product.

  • Run PXRD scans for each sample as described in Protocol 1.1.

  • Interpretation: A successful co-crystal will exhibit a unique diffraction pattern with peak positions that are distinct from the patterns of the individual components and their physical mixture.

Protocol 4.2: Differential Scanning Calorimetry (DSC) Analysis

Objective: To identify a unique thermal signature for the new solid phase.

Methodology:

  • Run DSC scans for the API, co-former, and the experimental product as described in Protocol 1.1.

  • Interpretation: A co-crystal will typically display a single, sharp melting endotherm at a temperature different from the melting points of the individual components. This is a strong indicator of the formation of a new, homogeneous crystalline phase.

Data Interpretation and Lead Selection

The collective data from screening and characterization allows for the confirmation of co-crystal formation and the selection of lead candidates for further development.

Table 3: Interpreting Characterization Data for Co-crystal Confirmation

TechniqueSuccessful Co-crystalPhysical Mixture (No Reaction)
PXRD A unique diffraction pattern, distinct from starting materials.A simple superposition of the diffraction patterns of the API and co-former.
DSC A single melting point, typically between or different from those of the starting materials.Two separate melting points corresponding to the API and the co-former.
FTIR/Raman Shifts in vibrational frequencies, especially for groups involved in H-bonding (e.g., C=O, O-H, N-H stretches).A simple overlay of the spectra of the individual components.

A lead co-crystal candidate should demonstrate significant advantages over the parent API, such as markedly improved aqueous solubility, a faster dissolution rate, or enhanced physical stability (e.g., lower hygroscopicity).[11]

Regulatory Landscape for Pharmaceutical Co-crystals

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have provided guidance on the classification of pharmaceutical co-crystals.[12][13] In essence, a co-crystal is typically regulated as a "drug product intermediate" or is considered analogous to a polymorph of the API, rather than a new API.[12][14] This classification assumes that the co-crystal dissociates into the API and co-former prior to reaching the site of pharmacological activity. The co-former must be non-toxic and generally recognized as safe (GRAS).[15] All claims of improved properties must be supported by robust data, and the manufacturing process must be well-controlled to ensure batch-to-batch consistency.[16][17][18]

Conclusion

This compound presents a compelling molecular framework for exploration via co-crystallization. Its array of hydrogen bond donor and acceptor groups provides a versatile toolkit for crystal engineers to systematically modify its solid-state properties. By applying the rational co-former selection strategies, efficient screening protocols, and rigorous characterization techniques detailed in this guide, researchers can effectively explore the co-crystal landscape of this API. This structured approach not only enhances the probability of discovering novel crystalline forms with improved pharmaceutical profiles but also ensures that the resulting data is robust, interpretable, and aligned with regulatory expectations, ultimately paving the way for the development of safer and more effective medicines.

References

  • Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors . ResearchGate. Available at: [Link]

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  • Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications . ACS Publications. Available at: [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy . Oxford Academic. Available at: [Link]

  • Review Article - An Overview on Novel Particle Engineering Design: Co-crystallization Techniques . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives . PubMed Central. Available at: [Link]

  • Co-Crystal: A Review on Techniques and Characterization . International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Cocrystal Screening, Selection, and Formulation . Triclinic Labs. Available at: [Link]

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  • 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- . PubChem. Available at: [Link]

  • Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation . PubMed Central. Available at: [Link]

  • The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents . ResearchGate. Available at: [Link]

  • Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons . Hindawi. Available at: [Link]

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  • Virtual Cocrystal Screening Methods as Tools to Understand the Formation of Pharmaceutical Cocrystals—A Case Study of Linezolid, a Wide-Range Antibacterial Drug . ACS Publications. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A . ICH. Available at: [Link]

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Application Notes & Protocols for Evaluating the Efficacy of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Deconvoluting a Novel Glycinergic Modulator

The compound N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a synthetic amino acid derivative. Its structure, featuring a glycine moiety attached to a cyclic scaffold, strongly suggests an interaction with the glycinergic system of the central nervous system (CNS). Glycine is a pivotal neurotransmitter with a dichotomous role: it is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive ionotropic glycine receptors (GlyRs) to mediate chloride influx and hyperpolarize neurons. Concurrently, it serves as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, where it potentiates excitatory glutamatergic signaling.[1][2][3]

The synaptic concentration of glycine is meticulously regulated by two high-affinity, Na+/Cl−-dependent glycine transporters (GlyTs): GlyT1 and GlyT2.[4][5] GlyT1 is found predominantly on glial cells surrounding both inhibitory and excitatory synapses, while GlyT2 is located on presynaptic terminals of glycinergic neurons.[5] Inhibition of these transporters elevates extracellular glycine levels, thereby modulating both inhibitory and excitatory neurotransmission. This makes GlyTs a compelling therapeutic target for conditions ranging from schizophrenia (GlyT1 inhibition) to chronic pain (GlyT2 inhibition).[6]

This guide provides a tiered, systematic framework for characterizing the functional efficacy of this compound. The proposed workflow is designed to first identify its primary molecular target(s) and quantify target engagement, then to elucidate its functional consequences at the cellular level.

Integrated Assay Strategy: A Tiered Approach to Characterization

To build a comprehensive pharmacological profile, we recommend a multi-tiered approach. This strategy begins with high-specificity assays to determine direct binding and functional inhibition at the most probable targets—the glycine transporters. It then progresses to broader functional assays to confirm the downstream cellular impact and screen for potential off-target activities at related receptors. This workflow ensures that resources are used efficiently, with the gold-standard, lower-throughput assays being informed by initial findings.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Cellular & Off-Target Validation cluster_2 Pharmacological Profile T1_Bind Protocol 1: Radioligand Binding Assay (Ki for GlyT1 & GlyT2) T1_Uptake Protocol 2: [³H]-Glycine Uptake Assay (IC50 for GlyT1 & GlyT2) T1_Bind->T1_Uptake Confirms functional inhibition T2_Patch Protocol 3: Whole-Cell Patch-Clamp (Direct Receptor Activity) T1_Uptake->T2_Patch Definitive functional characterization Profile Efficacy & Selectivity Profile T2_Patch->Profile T2_FLIPR Protocol 4: FLIPR Membrane Potential (High-Throughput Functional Screen) T2_FLIPR->Profile

Caption: Tiered experimental workflow for characterizing this compound.

Tier 1: Primary Target Engagement & Functional Inhibition Assays

The initial investigation focuses on determining if the compound directly binds to and inhibits glycine transporters.

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of the test compound for human GlyT1 and GlyT2.

  • Scientific Rationale: This assay is considered the gold standard for quantifying the affinity of a compound for its target receptor or transporter.[7] It uses a radiolabeled ligand with known high affinity for the target. The test compound's ability to displace the radioligand is measured, from which the inhibitory constant (Kᵢ) is derived. A low Kᵢ value indicates high binding affinity.

  • Methodology:

    • Membrane Preparation: Utilize membrane preparations from HEK293 or CHO cells stably overexpressing either human GlyT1 or GlyT2. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes, which are then resuspended and protein concentration is quantified.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.

    • Radioligand: Use a well-characterized radioligand such as [³H]Org24598 for GlyT1 or a suitable alternative for GlyT2. The concentration should be at or near its Kₔ for the respective transporter.

    • Assay Procedure:

      • In a 96-well plate, combine membrane homogenate (10-50 µg protein), radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).

      • For non-specific binding (NSB) determination, use a high concentration of a known, non-radioactive inhibitor (e.g., 10 µM Org24598 for GlyT1).

      • For total binding, use vehicle (e.g., DMSO) instead of the test compound.

    • Incubation: Incubate plates at room temperature for 60-120 minutes to reach equilibrium.

    • Termination & Filtration: Rapidly harvest the assay onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation fluid and count radioactivity using a liquid scintillation counter.

  • Data Analysis & Self-Validation:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

    • Trustworthiness: The assay is validated by the clear separation between total binding and NSB counts, and by running a known inhibitor as a positive control to ensure its Kᵢ is within the expected range.

Protocol 2: [³H]-Glycine Uptake Inhibition Assay
  • Objective: To measure the functional inhibitory potency (IC₅₀) of the test compound on GlyT1 and GlyT2 transport activity.

  • Scientific Rationale: While a binding assay confirms target engagement, it does not guarantee functional modulation. This assay directly measures the transporter's primary function: the uptake of glycine.[8][9] Inhibition of [³H]-glycine uptake provides a direct measure of the compound's functional efficacy as an inhibitor.

  • Methodology:

    • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GlyT1 or GlyT2 in 96- or 384-well plates and grow to confluence.[8]

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

    • Assay Procedure:

      • Wash cell monolayers once with KRH buffer.

      • Pre-incubate the cells for 10-20 minutes at room temperature with KRH buffer containing a range of concentrations of the test compound (or vehicle/positive control).

      • Initiate the uptake reaction by adding KRH buffer containing a fixed concentration of [³H]-glycine (e.g., 10-50 nM).

    • Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature. This time should be within the linear range of glycine uptake, determined in preliminary experiments.

    • Termination: Rapidly aspirate the radioactive solution and wash the cells 3-4 times with ice-cold KRH buffer to remove extracellular [³H]-glycine.

    • Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.

  • Data Analysis & Self-Validation:

    • Define 100% uptake as the signal from vehicle-treated cells and 0% uptake from cells treated with a known potent inhibitor (e.g., ALX1393 for GlyT2).[10]

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Trustworthiness: The assay's validity is confirmed by a high signal-to-background ratio (uptake in transporter-expressing cells vs. parental cells) and a Z'-factor > 0.5, indicating a robust and screenable assay.[8]

ParameterTargetTest Compound (Hypothetical)Control: Org24598 (GlyT1)Control: ALX1393 (GlyT2)
Binding Affinity (Kᵢ) GlyT150 nM~10 nM>10,000 nM
GlyT2>10,000 nM>10,000 nM~50 nM
Functional Potency (IC₅₀) GlyT1120 nM~25 nM>10,000 nM
GlyT2>10,000 nM>10,000 nM~100 nM
Table 1: Example data summary for Tier 1 assays, profiling the test compound as a selective GlyT1 inhibitor.

Tier 2: Cellular Functional Assays & Specificity Profiling

If Tier 1 assays indicate potent activity, or to rule out other mechanisms, Tier 2 assays investigate the compound's effects on neuronal signaling. Inhibition of GlyT1, for example, would potentiate both GlyR-mediated inhibition and NMDA receptor-mediated excitation. It is critical to determine if the compound also has direct agonist or antagonist activity at these receptors.

G Glycine Glycine GlyT1 GlyT1 (Glial Cell) Glycine->GlyT1 Reuptake SynapticCleft Synaptic Cleft (Increased [Glycine]) Compound Test Compound (e.g., GlyT1 Inhibitor) Compound->GlyT1 Inhibits GlyR Postsynaptic Glycine Receptor (GlyR) SynapticCleft->GlyR Activates Cl_ion Cl⁻ GlyR->Cl_ion Opens Channel Neuron Postsynaptic Neuron Neuron->Neuron Cl_ion->Neuron Influx

Caption: Signaling pathway at an inhibitory synapse modulated by a GlyT1 inhibitor.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To definitively characterize any direct modulatory effects of the compound on ligand-gated ion channels, particularly GlyRs and GABA-A receptors.

  • Scientific Rationale: Patch-clamp is the gold-standard technique for studying ion channels, offering unparalleled resolution of channel activity.[11][12] By controlling the membrane voltage (voltage-clamp), one can directly measure the current (ion flow) passing through channels in response to agonist and modulator application.[13] This allows for unambiguous determination of whether the compound is an agonist, antagonist, or allosteric modulator.

  • Methodology:

    • Cell System: Use HEK293 cells transiently or stably expressing specific receptor subtypes (e.g., human GlyR α1 or GABA-A α1β2γ2) or primary cultured neurons (e.g., spinal cord or hippocampal neurons).

    • Solutions:

      • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

      • Internal (Pipette) Solution (mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2. (High chloride is used to produce inward currents at a holding potential of -60 mV for easier measurement).[14]

    • Recording Procedure:

      • Establish a high-resistance (>1 GΩ) "giga-seal" between the glass micropipette and the cell membrane.

      • Rupture the membrane patch to achieve whole-cell configuration.

      • Clamp the cell's membrane potential at -60 mV.

    • Compound Application:

      • Agonist Test: Apply the test compound alone at various concentrations to see if it directly elicits a current.

      • Antagonist Test: Co-apply the test compound with a known concentration of an agonist (e.g., 100 µM Glycine for GlyR; 10 µM GABA for GABA-A receptors) to see if it reduces the agonist-evoked current.

      • Modulator Test: Pre-apply the test compound, followed by co-application with a sub-maximal concentration (e.g., EC₂₀) of the agonist to test for positive allosteric modulation (potentiation of current).

  • Data Analysis & Self-Validation:

    • Measure the peak amplitude of the elicited currents.

    • For agonist/antagonist activity, generate dose-response curves and calculate EC₅₀/IC₅₀ values.

    • For modulators, quantify the percent potentiation of the agonist response.

    • Trustworthiness: The experiment is validated by stable baseline currents, consistent responses to positive controls (glycine, GABA), and complete block by known antagonists (strychnine for GlyR, bicuculline for GABA-A).

Protocol 4: FLIPR-Based Membrane Potential Assay
  • Objective: To provide a higher-throughput assessment of the compound's functional activity on ion channels that alter membrane potential.

  • Scientific Rationale: The Fluorometric Imaging Plate Reader (FLIPR) system enables rapid measurement of cellular responses in 96- or 384-well formats.[15] Using a voltage-sensitive fluorescent dye, changes in membrane potential can be detected in real-time.[16] For inhibitory chloride channels like GlyR, an assay can be configured where Cl⁻ efflux leads to depolarization, causing an increase in fluorescence.[17] This assay is ideal for secondary screening and profiling against a panel of ion channels.

  • Methodology:

    • Cell Plating: Seed HEK293 cells expressing the ion channel of interest into black-walled, clear-bottom 384-well plates to form a confluent monolayer.[18][19]

    • Dye Loading: Remove growth media and add assay buffer (e.g., HBSS with 20 mM HEPES) containing a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit). Incubate for 30-60 minutes at 37°C.[16]

    • Instrument Setup:

      • Place the cell plate and a compound plate into the FLIPR instrument.

      • Set up an experimental protocol to measure a stable baseline fluorescence for 10-20 seconds, followed by online addition from the compound plate, and continue recording for 2-3 minutes.

    • Assay Execution: The instrument will add agonist, antagonist, or the test compound to the wells while continuously monitoring the fluorescence of each well.

  • Data Analysis & Self-Validation:

    • The primary response is the change in fluorescence intensity (Max - Min) or the area under the curve.

    • Normalize data relative to a reference agonist (100% activation) and vehicle control (0% activation).

    • Generate dose-response curves and calculate EC₅₀ or IC₅₀ values.

    • Trustworthiness: Assay quality is monitored by calculating the Z'-factor for each plate using positive and negative controls. A consistent response to reference compounds validates the assay's performance.[20]

ParameterTargetTest Compound (Hypothetical)Interpretation
Direct Agonism (EC₅₀) GlyR α1> 100 µMNo direct agonist activity
GABA-A α1β2γ2> 100 µMNo direct agonist activity
Antagonism (IC₅₀) GlyR α1> 100 µMNo antagonist activity
GABA-A α1β2γ2> 100 µMNo antagonist activity
Table 2: Example data summary for Tier 2 assays, confirming the lack of direct receptor modulation by the test compound.

Integrated Data Interpretation: Building the Pharmacological Profile

By integrating the data from this tiered approach, a clear profile of the compound emerges.

  • Scenario C: Mixed Profile/Off-Target Effects: The compound might show moderate inhibition of both GlyT1 and GlyT2, and also act as a weak positive allosteric modulator at GABA-A receptors. This complex profile highlights the necessity of the full assay cascade to understand the compound's complete mechanism of action, which is crucial for predicting its ultimate physiological and therapeutic effects.

Conclusion

Evaluating the efficacy of a novel compound like this compound requires a rigorous, multi-faceted approach. The structured workflow presented here, progressing from specific target engagement assays to broader cellular functional validation, provides a robust framework for its characterization. This strategy not only determines the primary mechanism of action with high confidence but also builds a comprehensive selectivity profile, which is indispensable for advancing a compound through the drug discovery pipeline.

References

  • Chiodo, F., et al. (2020). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology. Available at: [Link]

  • Moreno-Blosse, D., & Eulenburg, V. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Universidad Autónoma de Madrid Repository. Available at: [Link]

  • Ackermann, T. M., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. Available at: [Link]

  • Zhang, Z. W., & Feltz, P. (1995). Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons. The Journal of Physiology. Available at: [Link]

  • Xiong, W., et al. (2003). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies. Available at: [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening. Available at: [Link]

  • Le, T., et al. (2009). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Nuclear Medicine and Biology. Available at: [Link]

  • Nadal, E., et al. (2022). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS Chemical Neuroscience. Available at: [Link]

  • Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Molecular Devices. Available at: [Link]

  • Wikipedia. (2024). Glycine. Wikipedia. Available at: [Link]

  • Kopec, K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Glycine, N-ethyl-N-((1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl)-. PubChem. Available at: [Link]

  • Patel, J., et al. (1989). Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity. Journal of Neurochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Patch Clamp Analysis of Transporters Via Pre-Steady-State Kinetic Methods. ResearchGate. Available at: [Link]

  • LabWrench. (n.d.). FLIPR® membrane potential assay kits. LabWrench. Available at: [Link]

  • Lindsley, C. W., et al. (2016). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PLoS One. Available at: [Link]

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  • Zhang, Z. W., & Feltz, P. (1995). Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine. This molecule, a substituted amino acid, is of interest in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The predominant synthetic route involves the activation of ε-caprolactam to an intermediate lactim ether, followed by a nucleophilic substitution with glycine.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven insights into common experimental pitfalls and offers robust troubleshooting strategies and optimized protocols to enhance yield and ensure reproducibility. Our approach is rooted in explaining the chemical causality behind each recommendation, empowering you to make informed decisions in your own laboratory work.

General Synthesis Pathway

The synthesis is typically performed in two key stages as depicted below. Success in the first stage is critical for the overall outcome.

G cluster_0 Stage 1: Lactim Ether Formation cluster_1 Stage 2: Glycine Coupling A ε-Caprolactam B O-Alkyl-ε-caprolactim (Lactim Ether Intermediate) A->B  O-Alkylation (e.g., (CH₃)₂SO₄ or DMC) C This compound (Final Product) B->C  Nucleophilic Substitution (+ Glycine, Base)

Caption: Overall two-stage synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for this molecule?

The most widely adopted strategy involves a two-step process:

  • O-Alkylation of ε-caprolactam: The amide oxygen of ε-caprolactam is alkylated to form a highly reactive lactim ether intermediate, such as 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-methyl-ε-caprolactim).[1][2]

  • Nucleophilic Substitution: The lactim ether is then reacted with glycine. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbon of the imino ether and displacing the alkoxy group to form the final product.

Q2: Why is it necessary to activate ε-caprolactam to a lactim ether first? Why not react glycine directly with ε-caprolactam?

Amides, like the one in ε-caprolactam, are generally poor electrophiles. The lone pair of the nitrogen atom is delocalized into the carbonyl group, reducing its electrophilicity. Direct reaction with glycine, a relatively weak nucleophile, would require harsh conditions (very high temperatures and pressures) that would likely lead to polymerization and degradation, resulting in extremely low yields.[3] Converting the amide to a lactim ether creates a much more reactive imino-ether functional group, which is readily attacked by the amine nucleophile under milder conditions.

Q3: What are the primary challenges associated with using glycine as a nucleophile in the second stage?

Glycine presents two main challenges:

  • Zwitterionic Nature: At neutral pH, glycine exists as a zwitterion (H₃N⁺-CH₂-COO⁻), where the nucleophilic amino group is protonated and non-reactive. To engage in the reaction, a base must be used to deprotonate the ammonium group, freeing the lone pair on the nitrogen.[4]

  • Solubility: Glycine is highly soluble in water but has very poor solubility in most anhydrous organic solvents typically used for this type of reaction. This creates a heterogeneous reaction mixture that can lead to slow reaction rates and incomplete conversion.

Q4: What is the most critical factor for achieving a high overall yield?

The purity and yield of the intermediate lactim ether from Stage 1 are paramount. Any unreacted ε-caprolactam carried over into the second stage will not react with glycine and becomes a difficult-to-remove impurity from the final product. Furthermore, the lactim ether is sensitive to moisture and can hydrolyze back to ε-caprolactam.[5] Therefore, ensuring a high-yield, high-purity intermediate under strictly anhydrous conditions is the most critical determinant of success.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the synthesis, organized by reaction stage.

G cluster_analysis Root Cause Analysis cluster_solutions Troubleshooting Paths start Low Final Yield check_intermediate Analyze Stage 1 Product (Lactim Ether) by NMR/GC-MS start->check_intermediate check_stage2 Analyze Stage 2 Reaction Mixture by LC-MS check_intermediate->check_stage2 Pure & High Yield solve_stage1 Problem: Incomplete O-alkylation or impure intermediate Solution: Optimize Stage 1. • Ensure anhydrous conditions. • Check alkylating agent quality. • Optimize temperature/time. check_intermediate->solve_stage1 Impure or Low Yield solve_stage2_hydrolysis Problem: Lactim ether hydrolysis (shows ε-caprolactam in mixture) Solution: Optimize Stage 2. • Use anhydrous solvent/glycine. • Maintain inert atmosphere. check_stage2->solve_stage2_hydrolysis ε-Caprolactam Present solve_stage2_reactivity Problem: Unreacted lactim ether & glycine Solution: Optimize Stage 2. • Select appropriate base/solvent. • Increase reaction temperature. • Improve glycine solubility. check_stage2->solve_stage2_reactivity Starting Materials Unchanged

Caption: A logical workflow for troubleshooting low product yield.

Stage 1: Lactim Ether Formation (O-Alkylation)

This stage is highly sensitive to reaction conditions, particularly the presence of water.

Problem 1: Low or no conversion of ε-caprolactam to the lactim ether.

  • Plausible Cause (A) - Inactive Alkylating Agent: Reagents like dimethyl sulfate are highly sensitive to moisture and can hydrolyze over time, losing their efficacy.

    • Solution: Always use a freshly opened bottle or a properly stored (anhydrous, inert atmosphere) alkylating agent. Consider titrating or running a small-scale test reaction to verify its activity.

  • Plausible Cause (B) - Presence of Moisture: Water will react with the alkylating agent and can also inhibit the reaction. The anionic polymerization of ε-caprolactam, a related reaction, is known to be extremely sensitive to proton donors like water.[5]

    • Solution: Dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Benzene or toluene can be used to azeotropically remove water from the starting ε-caprolactam before adding the alkylating agent.[2]

  • Plausible Cause (C) - Insufficient Reaction Time or Temperature: The reaction kinetics may be slow under your current conditions.

    • Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). For the synthesis of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine using dimethyl carbonate, optimal conditions were found to be 353 K (80°C) for a total of 3 hours.[1] If using dimethyl sulfate in benzene, the reaction is typically run at reflux.[2]

Problem 2: The reaction turns dark or forms significant char/polymer.

  • Plausible Cause - Overheating or Exothermic Reaction: The reaction with potent alkylating agents like dimethyl sulfate can be exothermic. Uncontrolled temperature increases can lead to side reactions and polymerization.

    • Solution: Add the alkylating agent slowly and portion-wise, using a dropping funnel, while monitoring the internal temperature of the reaction.[2] Use an ice bath to manage the exotherm if necessary. Some procedures for related lactam rearrangements note that the reaction can proceed violently if not controlled.[6]

Stage 2: Nucleophilic Substitution with Glycine

Success here depends on activating the glycine nucleophile and ensuring it can interact with the lactim ether.

Problem 1: Low product yield with significant recovery of ε-caprolactam.

  • Plausible Cause - Hydrolysis of the Lactim Ether: This is the most common failure mode. The lactim ether is an imino-ether, which is highly susceptible to hydrolysis back to the parent lactam (ε-caprolactam), especially under acidic or basic conditions in the presence of water.

    • Solution: This reaction must be performed under strictly anhydrous conditions. Dry the glycine thoroughly under vacuum at an elevated temperature (e.g., 60-70°C) before use. Use anhydrous solvents and maintain a robust inert atmosphere (N₂ or Ar) throughout the reaction.

Problem 2: Low yield with recovery of both unreacted lactim ether and glycine.

  • Plausible Cause (A) - Insufficient Basicity: Glycine's amino group is protonated and non-nucleophilic. An appropriate base is required to deprotonate it in situ.

    • Solution: Use a non-nucleophilic base that is soluble in your reaction solvent. A common choice is a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to first form the glycinate salt before adding the lactim ether. The choice of base can be critical; for some bulky alkylations, a stronger base like BuLi may be required, although this may introduce other side reactions.[7]

  • Plausible Cause (B) - Poor Solubility/Mixing: Glycine and its salts are often poorly soluble in common anhydrous organic solvents like THF or toluene. If the deprotonated glycine is not sufficiently available in the solution phase, the reaction will be extremely slow.

    • Solution: Consider using a polar aprotic solvent like anhydrous DMF or DMSO to improve the solubility of the glycinate salt. Alternatively, phase-transfer catalysis could be an effective strategy to bring the glycinate anion into the organic phase. Using a glycine ester (e.g., glycine methyl ester hydrochloride) as the nucleophile, followed by a final hydrolysis step, is a very common and effective alternative. The ester is more soluble in organic solvents, and the free amine can be generated in situ with a base like triethylamine.

Problem 3: Formation of significant by-products, especially a product with a mass corresponding to a glycine dimer.

  • Plausible Cause - Diketopiperazine (DKP) Formation: Glycine can react with itself, especially after being activated (e.g., as an ester or glycinate salt), to form a stable six-membered ring called 2,5-diketopiperazine.[8] This is a common side reaction in peptide synthesis involving glycine.[9]

    • Solution: Control the stoichiometry carefully. Use only a slight excess of glycine (e.g., 1.1-1.2 equivalents). Add the lactim ether solution slowly to the solution containing the activated glycine; this keeps the concentration of the lactim ether electrophile high relative to any potential self-reaction of the glycine nucleophile. Lowering the reaction temperature may also help disfavor the dimerization pathway.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of O-Methyl-ε-caprolactim (Green Chemistry Approach)

This protocol is adapted from a greener synthesis using dimethyl carbonate (DMC), which is less toxic than dimethyl sulfate.[1]

  • Preparation: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Reagents: Add ε-caprolactam (1 mole equivalent) to the flask.

  • Reaction: Heat the flask to 353 K (80°C).

  • Addition: Slowly add dimethyl carbonate (0.6 mole equivalents) dropwise over 2 hours via the dropping funnel.

  • Reflux: Maintain the reaction at 80°C for an additional 1 hour after the addition is complete.

  • Monitoring: Monitor the disappearance of ε-caprolactam by GC-MS.

  • Work-up: Upon completion, cool the reaction mixture. The product can be purified by vacuum distillation. The reported yield under these optimized conditions is 81.2%.[1]

ParameterDimethyl Sulfate Method[2]Dimethyl Carbonate Method[1]
Alkylating Agent Dimethyl Sulfate ((CH₃)₂SO₄)Dimethyl Carbonate ((CH₃)₂CO)
Solvent BenzeneNone (neat)
Temperature Reflux (~80°C)80°C
Reported Yield 70-73%81.2%
Safety Notes Highly toxic, suspected carcinogen.Lower toxicity, greener reagent.
Protocol 2: Synthesis of this compound

This protocol uses a pre-formed glycinate salt to ensure nucleophilicity.

  • Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous glycine (1.2 equivalents) and anhydrous DMF to create a slurry.

  • Deprotonation: Cool the slurry to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour or until gas evolution ceases.

  • Addition: Re-cool the mixture to 0°C. Add a solution of O-methyl-ε-caprolactim (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60°C.

  • Monitoring: Monitor the reaction progress by LC-MS, looking for the disappearance of the lactim ether and the appearance of the product mass.

  • Work-up: After completion (typically 12-24 hours), cool the reaction mixture and cautiously quench by slowly adding saturated aqueous ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material or organic by-products. The aqueous layer contains the desired product, which is zwitterionic and water-soluble. The product can often be isolated by adjusting the pH of the aqueous layer to its isoelectric point (typically pH 5-6) to induce precipitation, followed by filtration. Alternatively, purification can be achieved via ion-exchange chromatography.

References

  • European Patent Office. (n.d.). EP0474334A2 - Process for preparing glycine in high yield. Google Patents.
  • Wang, L., et al. (2012). The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents. Advanced Materials Research. Retrieved from [Link]

  • Chen, L., et al. (2020). Improvement of glycine biosynthesis from one-carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro. Biotechnology and Bioengineering. Available at: [Link]

  • CN101759767A - Method for synthesizing glycylglycine. (n.d.). Google Patents.
  • Ghamari, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules. Available at: [Link]

  • Kotturu, M. (2012). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Retrieved from [Link]

  • Quallich, G. J., & Woodall, T. M. (2007). Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors. Tetrahedron Letters. Retrieved from [Link]

  • Magpie. (2014). Preparation of ε-Caprolactam. Sciencemadness Discussion Board. Retrieved from [Link]

  • Kitadai, N., & Oga, S. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Molecules. Available at: [Link]

  • Kumar, A., et al. (2022). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Scientific Reports. Available at: [Link]

  • nelcer. (2023). Bulky alkylation troubleshooting. Reddit. Retrieved from [Link]

  • Lufkin, J. E., & McElvain, S. M. (1955). O-METHYLCAPROLACTIM. Organic Syntheses. Retrieved from [Link]

  • Zhang, Y-H.P. (2018). Optimization for glycine synthesis conditions. ResearchGate. Retrieved from [Link]

  • Das, B., et al. (2022). Glycine Catalyzed One-Pot Three-Component Synthesis of Structurally Diverse 2-Amino Substituted Pyran Annulated Heterocycles in Aqueous Ethanol under Refluxed Conditions. Current Green Chemistry. Retrieved from [Link]

  • Japan Chemical Industry Association. (2012). Product Safety Summary for ε-Caprolactam. Retrieved from [Link]

  • European Patent Office. (1996). Process for the preparation of epsilon-caprolactam. Retrieved from [Link]

  • user22200. (2023). Why the C-alkylated product is not formed? Chemistry Stack Exchange. Retrieved from [Link]

  • Huang, P., et al. (2022). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.gov. Retrieved from [Link]

  • Guzman, L., et al. (2021). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N-Glucopeptides via SPPS: Optimization of the Synthetic Route. Molecules. Retrieved from [Link]

  • Schiperski, F., et al. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. Polymers. Available at: [Link]

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Technical Support Center: Troubleshooting N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine Instability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a molecule combining a cyclic amidine with a glycine moiety, its stability can be influenced by several factors during experimental procedures. This guide offers insights into the underlying chemical principles to help you design robust experiments and interpret your results accurately.

I. Understanding the Instability: The Chemical Landscape

This compound is a hybrid molecule featuring a cyclic amidine linked to the amino acid glycine. The primary point of instability in aqueous solutions is the hydrolysis of the amidine bond, which leads to the cleavage of the molecule into its constituent parts: ε-caprolactam and glycine. The rate of this hydrolysis is significantly influenced by pH and temperature.

The amidine group is generally susceptible to hydrolysis, and the rate of this reaction is pH-dependent. While some cyclic amidines exhibit good stability and pH insensitivity, this is not a universal property.[1] For instance, the stability of certain amidine prodrugs has been shown to have a pH of maximum stability around pH 7.[2]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the instability of this compound in solution.

Q1: My compound seems to be degrading in my aqueous buffer. What is the likely cause?

A1: The most probable cause of degradation is the hydrolysis of the amidine bond. This reaction is catalyzed by both acid and base, meaning that extremes in pH will accelerate the breakdown of your compound into ε-caprolactam and glycine.

Q2: What is the optimal pH for storing and using this compound in solution?

A2: While specific data for this exact molecule is limited, based on the behavior of similar compounds, a neutral pH range (around 7.0) is likely to offer the best stability.[2] It is crucial to experimentally determine the optimal pH for your specific application by conducting a pH stability study.

Q3: How does temperature affect the stability of the compound in solution?

A3: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis. Studies on related β-lactam compounds show a significant decrease in half-life with increasing temperature.[3][4] For example, the half-life of some penicillins in milk decreases dramatically when the temperature is raised from 60°C to 100°C.[4] Therefore, it is recommended to prepare solutions fresh and store them at low temperatures (2-8°C) for short periods. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.

Q4: Are there any solvents I should avoid when preparing my stock solutions?

A4: Protic solvents, especially water, can participate in the hydrolysis reaction. While aqueous buffers are often necessary for biological assays, minimizing the time the compound spends in these solutions is key. If possible, preparing a concentrated stock solution in an anhydrous aprotic solvent like DMSO or DMF and then diluting it into your aqueous buffer immediately before use can help minimize degradation.

Q5: How can I monitor the degradation of my compound?

A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the stability of your compound. A reversed-phase C18 column can typically be used to separate the parent compound from its more polar degradation products, ε-caprolactam and glycine. Developing a stability-indicating HPLC method is crucial for obtaining accurate quantitative data. While specific methods for N-hydroxyglycine exist, they would need to be adapted and validated for this specific molecule.[5]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound.

Problem: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause 1: Degradation of the compound in the assay buffer.

  • Troubleshooting Steps:

    • pH Check: Measure the pH of your assay buffer. If it is acidic or basic, consider adjusting it to a neutral pH if your assay permits.

    • Temperature Control: Ensure your assays are performed at the lowest feasible temperature and for the shortest duration possible.

    • Fresh Preparations: Prepare fresh dilutions of your compound from a frozen stock solution for each experiment. Avoid using previously prepared aqueous solutions that have been stored, even at 4°C, for extended periods.

    • Stability Study: Perform a time-course experiment where you incubate the compound in your assay buffer at the experimental temperature. At various time points, analyze the samples by HPLC to quantify the remaining parent compound.

Possible Cause 2: Impure or already degraded starting material.

  • Troubleshooting Steps:

    • Purity Analysis: Analyze your solid compound by HPLC and/or LC-MS to confirm its purity and identity before preparing any solutions.

    • Proper Storage: Ensure the solid compound is stored in a cool, dry, and dark place to prevent degradation.

Problem: Precipitate formation in the solution.

Possible Cause 1: Poor solubility of the compound or its degradation products.

  • Troubleshooting Steps:

    • Solubility Assessment: Determine the solubility of your compound in the chosen solvent or buffer system.

    • Solvent Selection: If solubility in aqueous buffers is low, consider preparing a higher concentration stock in an organic solvent like DMSO and then diluting it into the aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

IV. Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9)

  • HPLC system with a UV detector and a C18 column

  • Suitable mobile phase for HPLC analysis

Procedure:

  • Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution into each of the different pH buffers to a final concentration suitable for HPLC analysis.

  • Immediately inject a sample of each solution (t=0) into the HPLC to determine the initial concentration.

  • Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the stability profile.

Protocol 2: Thermal Stability Assessment

This protocol is designed to assess the impact of temperature on the stability of the compound.

Materials:

  • This compound

  • A buffer at a fixed pH (ideally the pH of optimal stability determined from Protocol 1)

  • Water baths or incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

  • HPLC system as described above

Procedure:

  • Prepare a solution of the compound in the chosen buffer.

  • Divide the solution into aliquots for each temperature condition.

  • Immediately analyze a sample (t=0) by HPLC.

  • Place the aliquots at their respective temperatures.

  • At various time points, take a sample from each temperature condition and analyze it by HPLC.

  • Plot the percentage of the remaining parent compound against time for each temperature to determine the degradation kinetics.

V. Data Presentation

The results from the stability studies can be summarized in the following table format for easy comparison.

Table 1: Effect of pH on the Stability of this compound at [Temperature]

pHHalf-life (hours)% Remaining after 24 hours
3
5
7
9

Table 2: Effect of Temperature on the Stability of this compound at pH [pH value]

Temperature (°C)Half-life (hours)% Remaining after 8 hours
4
25
37
50

VI. Visualization of Degradation Pathway and Workflow

The primary degradation pathway and a general troubleshooting workflow are illustrated below using Graphviz.

cluster_0 Degradation Pathway Compound This compound Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Compound->Hydrolysis Products ε-Caprolactam + Glycine Hydrolysis->Products

Caption: Primary degradation pathway of this compound.

cluster_1 Troubleshooting Workflow Start Inconsistent Results or Precipitate Observed CheckPurity Check Purity of Solid Compound (HPLC/LC-MS) Start->CheckPurity CheckSolutionPrep Review Solution Preparation Protocol Start->CheckSolutionPrep pH_Temp Is pH extreme or Temperature elevated? CheckSolutionPrep->pH_Temp Solubility Is solubility an issue? CheckSolutionPrep->Solubility AdjustpH Adjust pH to Neutral (if possible) pH_Temp->AdjustpH Yes LowerTemp Lower Incubation Temperature pH_Temp->LowerTemp Yes StabilityStudy Perform pH and Temperature Stability Studies pH_Temp->StabilityStudy No ChangeSolvent Use Co-solvent (e.g., DMSO) for Stock Solution Solubility->ChangeSolvent Yes Solubility->StabilityStudy No AdjustpH->StabilityStudy LowerTemp->StabilityStudy ChangeSolvent->StabilityStudy End Optimized Protocol StabilityStudy->End

Caption: A logical workflow for troubleshooting instability issues.

VII. Concluding Remarks

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential for hydrolytic degradation and systematically investigating the effects of pH and temperature, researchers can develop appropriate handling and storage protocols. This guide provides a framework for troubleshooting common stability issues and offers practical experimental designs to mitigate degradation. For further assistance, please consult the references provided or contact your chemical supplier for more specific stability data.

References

  • Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Chemical Science (RSC Publishing). Available at: [Link]

  • Geometry optimization and stability of solvated glycine dipeptide: EFP study. Journal of Chemical and Pharmaceutical Research.
  • Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. RSC Publishing.
  • Effect of heat treatments on stability of β-lactams in milk. PubMed. Available at: [Link]

  • Comparative Guide to Analytical Methods for the Detection of N-Hydroxyglycine. Benchchem.
  • Stability of alkoxycarbonylamidine prodrugs. PubMed. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. Available at: [Link]

  • Effect of heat treatments on stability of β-lactams in milk. ResearchGate. Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central. Available at: [Link]

  • Strategies to enhance pharmaceutical formul
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available at: [Link]

  • Influence of temperature on the degradation of selected β-lactams (24 h...). ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Glycine. HELIX Chromatography. Available at: [Link]

  • Glycine degradation. Reactome Pathway Database. Available at: [Link]

  • Glycine. chemeurope.com. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH. Available at: [Link]

  • Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry. ResearchGate. Available at: [Link]

  • Estimation of Glycine By Sorensen Method By Dr S SUPRIYA. YouTube. Available at: [Link]

  • Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation. PMC - NIH. Available at: [Link]

  • Phase Transitions of Glycine in Frozen Aqueous Solutions and During Freeze-Drying. ResearchGate. Available at: [Link]

  • Solubility of Glycine and DL-nor-valine in Aqueous Solutions of NaNO3 and KNO3 and Measurements of Transfer Thermodynamics. ResearchGate. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]

  • Method for purifying glycine. European Patent Office - EP 0459803 A1. Available at: [Link]

  • Preparation of N-(2-carboxyphenyl)glycine. PrepChem.com. Available at: [Link]

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. MDPI. Available at: [Link]

  • Microwave-assisted cyclic amidine synthesis using TiCl4. RSC Publishing. Available at: [Link]

  • Process for preparing glycine in high yield. European Patent Office - EP 0474334 A2. Available at: [Link]

  • Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. ResearchGate. Available at: [Link]

  • A Concise Total Synthesis of Glycinoeclepin A. ResearchGate. Available at: [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers. Available at: [Link]

  • Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Physical and Chemical Responses to the Reversible Capture and Release of Carbon Dioxide. University of Southern Mississippi Aquila Digital Community. Available at: [Link]

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Technical Support Center: Refining Purification Methods for N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound with high purity. As a molecule with both a cyclic amidine and an amino acid moiety, its purification can present unique challenges. This document will provide you with the foundational knowledge and actionable protocols to overcome these hurdles.

Understanding Your Compound: Physicochemical Properties and Their Impact on Purification

This compound is a zwitterionic compound, meaning it contains both acidic (carboxylic acid) and basic (amidine) functional groups. This dual nature governs its solubility and behavior in different solvent systems and pH ranges.

  • Solubility : The compound is expected to be highly soluble in aqueous solutions, especially under acidic or basic conditions, and less soluble in nonpolar organic solvents. Its solubility in alcohols like ethanol and methanol will likely be moderate and can be exploited for crystallization.[1][2]

  • pKa : The carboxylic acid group will have a pKa around 2-3, while the amidine group will have a pKa around 12-13. This wide separation in pKa values is advantageous for purification by extraction and ion-exchange chromatography.

  • Stability : The tetrahydroazepine ring may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Therefore, purification methods should be designed to use moderate pH and temperature ranges whenever possible.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the solution being too supersaturated or the presence of impurities that inhibit crystal lattice formation.

  • Immediate Action:

    • Add a small amount of the hot solvent back to the mixture to dissolve the oil.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing it to cool to room temperature over several hours.

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • If available, add a seed crystal of pure this compound.

  • If the problem persists:

    • Re-evaluate your solvent system. The current solvent may be too good a solvent for your compound. Try a binary solvent system where your compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (antisolvent) until the solution becomes slightly turbid, then warm to clarify and cool slowly.

    • Consider impurities. Impurities can act as "crystal poisons." It may be necessary to perform a preliminary purification step, such as a quick filtration through a plug of silica or activated carbon, to remove baseline impurities before recrystallization.[3]

Q2: I am getting very low recovery from my recrystallization. Why is this happening and how can I improve it?

A2: Low recovery is typically due to the compound having significant solubility in the mother liquor even at low temperatures, or using too much solvent for the recrystallization.

  • Optimization Strategies:

    • Minimize the amount of solvent used. Use just enough hot solvent to fully dissolve the compound. Working in smaller volumes will ensure the solution is saturated upon cooling.

    • Cool the solution to a lower temperature. After cooling to room temperature, place the crystallization flask in an ice bath or a refrigerator at 4°C for several hours to maximize precipitation.

    • Change the solvent system. A different solvent or solvent mixture may result in lower solubility of your compound at cold temperatures.

    • Recover a second crop of crystals. Concentrate the mother liquor by 50-75% and cool again to obtain a second crop of crystals. Be aware that the second crop may be of lower purity than the first.

Chromatography Issues

Q3: My compound is streaking on the silica gel column. How can I get sharp bands?

A3: Streaking on a silica gel column is common for polar and basic compounds like N-(3,em class="custom-b">4,5,6-Tetrahydro-2H-azepin-7-yl)glycine due to strong interactions with the acidic silanol groups on the silica surface.

  • Solutions:

    • Add a modifier to your mobile phase.

      • For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can help to deprotonate the silanol groups and reduce tailing.

      • For acidic compounds, adding a small amount of acetic acid or formic acid (0.1-1%) can improve peak shape. Given the zwitterionic nature of your compound, you may need to experiment to find the optimal modifier.

    • Use a different stationary phase.

      • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.

      • Reverse-phase C18 silica: This is a good option if your compound has some hydrophobic character. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.[4]

    • Consider ion-exchange chromatography. Given the presence of both acidic and basic functional groups, ion-exchange chromatography can be a very effective purification method.[1][5] You can use a strong cation exchanger to bind your compound at a low pH and elute with a salt gradient or a pH gradient.

Q4: I am not able to separate my product from a very similar impurity. What are my options?

A4: Separating closely related impurities is a common challenge in chromatography.

  • Strategies for Improved Resolution:

    • Optimize your mobile phase. Perform a systematic study of different solvent systems to find one that maximizes the difference in retention between your product and the impurity. Sometimes, switching from a standard mobile phase like ethyl acetate/hexanes to something like dichloromethane/methanol can provide the selectivity needed.

    • Decrease the flow rate. A slower flow rate can increase the number of theoretical plates in your column, leading to better separation.

    • Use a higher-resolution stationary phase. Use silica gel with a smaller particle size if available.

    • High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC is often the best solution. It offers much higher resolution than flash chromatography. A variety of columns, including C18, HILIC, and ion-exchange, can be screened for optimal separation.[6]

Frequently Asked Questions (FAQs)

Q: What is the best way to remove colored impurities from my product?

A: Colored impurities are often large, conjugated organic molecules. A simple and effective way to remove them is by treating a solution of your crude product with activated carbon.[3][5] Dissolve your product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), stir or heat briefly, and then filter the solution through a pad of celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

Q: How can I confirm the purity of my final product?

A: A combination of analytical techniques should be used to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6] An HPLC chromatogram with a single sharp peak is a good indication of high purity. It is advisable to use more than one mobile phase system or column to ensure no impurities are co-eluting with your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help to identify any residual solvents or impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Q: My compound seems to be degrading during purification. What can I do to prevent this?

A: Degradation is often caused by exposure to harsh conditions.

  • Avoid high temperatures: Concentrate your solutions under reduced pressure at a moderate temperature.

  • Avoid strong acids and bases: If you need to adjust the pH, use milder acids and bases and do so at low temperatures.

  • Work quickly: Do not leave your compound in solution for extended periods.

  • Use an inert atmosphere: If your compound is sensitive to oxidation, perform your purification steps under an atmosphere of nitrogen or argon.[3]

Detailed Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for the purification of this compound, leveraging its zwitterionic character.

  • Dissolution: In a suitably sized Erlenmeyer flask, add your crude this compound. Add a minimal amount of deionized water to form a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add hot ethanol dropwise until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If you used activated carbon or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, you can place the flask in a beaker of warm water. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography using a Modified Mobile Phase

This protocol is designed to overcome the challenges of purifying a polar, basic compound on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen mobile phase. A good starting mobile phase would be 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. If the solubility is low, you can adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., methanol), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recrystallization Flash Column Chromatography
Principle Difference in solubilityDifference in polarity/adsorption
Best for Removing impurities with different solubility profilesSeparating compounds with different polarities
Typical Solvents Water, Ethanol, Methanol, IsopropanolDichloromethane, Methanol, Ethyl Acetate, Hexanes, Triethylamine, Ammonium Hydroxide
Throughput HighLow to Medium
Cost LowMedium

Visualization of Workflows

General Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Analysis1 Purity Analysis (TLC, HPLC) Recrystallization->Analysis1 Pure Pure Product (>98%) Analysis1->Pure Purity OK Impure Product Still Impure Analysis1->Impure Purity Not OK Chromatography Column Chromatography (Silica or Alumina) Impure->Chromatography Analysis2 Purity Analysis (HPLC, NMR) Chromatography->Analysis2 Analysis2->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Chromatography

Chromatography_Troubleshooting start Problem: Compound Streaking on Silica Column q1 Is the compound basic? start->q1 a1_yes Add Base to Mobile Phase (e.g., 0.5% Triethylamine) q1->a1_yes Yes q2 Did adding a base solve the issue? a1_yes->q2 a2_no Switch Stationary Phase q2->a2_no No a2_yes Continue Purification q2->a2_yes Yes a3_alumina Try Alumina (Neutral or Basic) a2_no->a3_alumina a3_c18 Try Reverse Phase (C18) a2_no->a3_c18

Caption: A decision tree for troubleshooting streaking on a silica column.

References

  • European Patent Office. (n.d.). Method for purifying glycine - EP 0459803 A1.
  • Google Patents. (n.d.). CN1022320C - Purification method of glycine.
  • Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • National Institutes of Health. (n.d.). Purification and partial characterization of the glycine decarboxylase multienzyme complex from Eubacterium acidaminophilum.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8).
  • National Institutes of Health. (n.d.). Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation.
  • New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns.
  • Pharmaffiliates. (n.d.). Glycine-impurities.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • ResearchGate. (2020). Solubility data of glycine in water and justification of literature results: A review.
  • ResearchGate. (n.d.). Direct high-performance liquid chromatography method for determination of glycine betaine and its metabolite, N,N-dimethylglycine, in pharmacokinetic studies.
  • MDPI. (n.d.). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.
  • MDPI. (2025). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents.
  • ResearchGate. (2025). Selective Glycine Polymorph Crystallization by Using Microporous Membranes.
  • Reddit. (2024). Purification Troubleshooting.

Sources

Technical Support Center: Enhancing Oral Bioavailability of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

This technical support guide is designed for researchers, scientists, and drug development professionals investigating N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, a novel small molecule with potential therapeutic applications. Based on its chemical structure—a glycine derivative of a caprolactam—this compound is predicted to be a polar, potentially zwitterionic molecule. Such characteristics often lead to challenges in achieving adequate oral bioavailability in preclinical animal models due to low membrane permeability and/or poor solubility.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the oral bioavailability of this and similar compounds. It is grounded in established principles of pharmaceutical sciences and offers practical, field-proven insights to navigate the complexities of early-stage drug formulation and in vivo evaluation.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions and hurdles encountered when initiating in vivo studies with a novel polar compound.

Q1: My initial pharmacokinetic (PK) study in rodents showed very low oral bioavailability (<1%) for this compound. What are the most likely causes?

A1: Extremely low oral bioavailability for a polar, glycine-appended molecule is most often attributable to one or a combination of the following factors, rooted in the Biopharmaceutics Classification System (BCS).

  • Low Permeability (Most Likely Cause): The molecule's polarity and potential zwitterionic nature at physiological pH can severely limit its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal (GI) tract.

  • Poor Aqueous Solubility: While the glycine moiety may confer some aqueous solubility, the overall solubility profile might be pH-dependent and insufficient in the specific environment of the stomach or intestine.

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which are present on the apical side of enterocytes and actively pump absorbed drug back into the GI lumen.

  • First-Pass Metabolism: While less common for highly polar molecules, metabolism in the liver or the gut wall before reaching systemic circulation can also reduce bioavailability.

To diagnose the primary barrier, a systematic approach is essential. An initial Caco-2 permeability assay is highly recommended to directly assess intestinal permeability and identify potential P-gp efflux.

Q2: How can I quickly assess the solubility of my compound to determine if it's a limiting factor?

A2: A simple, yet effective, method is to determine the kinetic and thermodynamic solubility in physiologically relevant media.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare Buffers: Create a series of buffers mimicking the pH of the GI tract:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Kinetic Solubility (Shake-Flask Method):

    • Add an excess amount of the compound to each buffer in a sealed vial.

    • Agitate vigorously at room temperature or 37°C for 1-2 hours.

    • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

    • Analyze the filtrate concentration using a calibrated analytical method (e.g., HPLC-UV, LC-MS).

  • Thermodynamic Solubility:

    • Follow the same procedure as above but allow the suspension to equilibrate for 24-48 hours to ensure a true saturated solution is achieved.

Data Interpretation:

Parameter Illustrative Data (Hypothetical) Interpretation
Solubility in SGF (pH 1.2) 15 mg/mLHigh solubility in the acidic stomach environment.
Solubility in FaSSIF (pH 6.5) 0.5 mg/mLSignificantly lower solubility in the intestinal environment, suggesting a potential precipitation issue post-gastric emptying.
Solubility in FeSSIF (pH 5.0) 2.0 mg/mLImproved solubility in the presence of bile salts and lipids.

This illustrative data suggests that while the compound dissolves in the stomach, it may precipitate upon entering the higher pH of the small intestine, thus limiting the amount of dissolved drug available for absorption.

Part 2: Advanced Troubleshooting & Formulation Strategies

If initial assessments confirm that low permeability is the primary barrier, the focus must shift to advanced formulation strategies designed to overcome this challenge.

Q3: My Caco-2 assay confirmed low permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2). What formulation strategies can I employ to improve absorption?

A3: A high efflux ratio strongly suggests P-gp involvement. Therefore, the formulation strategy should aim to both transiently open tight junctions for paracellular transport and inhibit efflux pumps.

Workflow for Formulation Development:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Evaluation A Initial PK Study (Low Bioavailability) B Caco-2 Assay A->B Assess Permeability C pH-Solubility Profile A->C Assess Solubility D Low Permeability & High Efflux Confirmed B->D E Strategy: Permeation Enhancers + P-gp Inhibitors D->E F Strategy: Lipid-Based Formulations (SEDDS/SMEDDS) D->F G Strategy: Nanoparticle Encapsulation D->G H Formulation Screening (In Vitro Testing) E->H F->H G->H I Optimized Formulation Selection H->I J Rodent PK Study (Bioavailability Re-evaluation) I->J K Successful Enhancement (Bioavailability > 10%) J->K

Caption: Workflow for diagnosing and overcoming low oral bioavailability.

Recommended Formulation Approaches:

  • Permeation Enhancers with P-gp Inhibition: This is often the most direct approach.

    • Mechanism: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing polar molecules to pass through the paracellular route. Many of these also inhibit P-gp.

    • Lead Excipients:

      • Sodium Caprate (C10): A medium-chain fatty acid that is well-characterized and approved for use in some human drug products. It acts by modulating tight junction proteins.

      • Labrasol® ALF: A caprylocaproyl polyoxyl-8 glyceride that acts as a non-ionic surfactant, permeation enhancer, and P-gp inhibitor.

    • Starting Formulation (for a 10 mg/kg dose in rats):

      • This compound: 10 mg

      • Sodium Caprate: 50-100 mg

      • Vehicle: Water or 0.5% Methylcellulose, q.s. to 1 mL

  • Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS):

    • Mechanism: These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids). They can enhance absorption by presenting the drug in a solubilized state, stimulating lymphatic transport, and interacting with enterocyte membranes.

    • Screening Protocol: A systematic screening of oils (e.g., Capmul® MCM), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP) is required to build a ternary phase diagram and identify a stable, self-emulsifying region.

Q4: How do I properly conduct the animal PK study to evaluate my new formulation? What are the critical parameters to ensure data quality?

A4: A well-designed rodent PK study is critical for validating your formulation strategy.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (250-300g) are a standard model. Ensure animals are fasted overnight (with free access to water) to reduce GI variability.

  • Groups (n=4-6 per group):

    • Group 1 (IV Control): 1-2 mg/kg of the compound dissolved in saline, administered via tail vein injection. This group is ESSENTIAL to determine the absolute bioavailability.

    • Group 2 (Oral Control): 10 mg/kg of the compound in a simple aqueous vehicle (e.g., water or 0.5% methylcellulose).

    • Group 3 (Oral Test Formulation): 10 mg/kg of the compound in your enhanced formulation (e.g., with Sodium Caprate).

  • Dosing: Administer oral doses via gavage.

  • Blood Sampling: Collect sparse samples from each rat at specific time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant (e.g., K2-EDTA). A typical schedule would be:

    • Rat 1: 5 min, 1 hr, 4 hr

    • Rat 2: 15 min, 2 hr, 8 hr

    • Rat 3: 30 min, 24 hr

  • Sample Processing: Immediately centrifuge the blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method. This is crucial for achieving the required sensitivity and selectivity.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Key PK Parameters and Their Interpretation:

Parameter Definition Illustrative Data (Hypothetical)
Oral Control
Cmax (ng/mL) Maximum observed plasma concentration50
Tmax (h) Time to reach Cmax1.0
AUC₀-t (ng*h/mL) Area under the plasma concentration-time curve120
F (%) Absolute Bioavailability = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 1000.8%

The hypothetical data clearly demonstrates a successful formulation strategy, with a 15-fold increase in absolute bioavailability.

Part 3: Mechanistic Insights & Advanced Diagrams

Q5: Can you visualize the proposed mechanism of action for the Sodium Caprate formulation?

A5: Certainly. The primary mechanism involves the modulation of intestinal tight junctions to facilitate paracellular drug transport.

G cluster_0 Intestinal Lumen cluster_1 Epithelial Barrier cluster_2 Systemic Circulation Drug Drug Molecule (Polar) TJ Tight Junction (Closed) (Occludin, Claudin) Drug->TJ Blocked Enhancer Sodium Caprate Enhancer->TJ Modulates TJ_Open Tight Junction (Open) Enterocyte1 Enterocyte 1 Apical Membrane Basolateral Membrane Enterocyte1:f0->TJ Enterocyte2 Enterocyte 2 Apical Membrane Basolateral Membrane TJ->Enterocyte2:f0 Blood Blood Vessel TJ_Open->Blood Drug_Pass Drug Molecule Drug_Pass->TJ_Open Paracellular Transport

Caption: Mechanism of permeation enhancement via tight junction modulation.

This diagram illustrates that in the basal state, the tight junctions block the passage of polar molecules. Sodium caprate acts on key proteins of the tight junction complex, causing a transient and reversible opening that creates a paracellular pathway for the drug to enter systemic circulation.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Lindenberg, M., Kopp, S., & Dressman, J. B. (2004). Classification of orally administered drugs on the World Health Organization Model list of Essential Medicines according to the biopharmaceutics classification system. European journal of pharmaceutics and biopharmaceutics, 58(2), 265-278. [Link]

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical pharmacokinetics, 42(1), 59–98. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Maher, S., Leonard, T. W., Jacobsen, J., & Brayden, D. J. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to in vivo. Advanced drug delivery reviews, 61(15), 1427–1449. [Link]

method refinement for N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine target engagement assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine target engagement assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for accurately assessing the engagement of this compound with its intended target, the glycine transporter 1 (GlyT1).

Introduction to this compound and its Target

This compound is a small molecule inhibitor of the glycine transporter 1 (GlyT1). GlyT1, a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, plays a crucial role in regulating glycine levels in the central nervous system (CNS).[1] It terminates glycinergic neurotransmission by re-uptaking glycine from the synaptic cleft.[1][2] By inhibiting GlyT1, this compound increases synaptic glycine concentrations, thereby enhancing N-methyl-D-aspartate (NMDA) receptor function. This mechanism is a promising therapeutic strategy for conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[3]

Confirming that a compound directly binds to its intended target in a cellular context—a process known as target engagement—is a critical step in drug discovery.[4] This guide will focus on refining methods to robustly measure the interaction between this compound and GlyT1.

Choosing the Right Target Engagement Assay

Several biophysical and cellular methods can be employed to measure target engagement. The choice of assay depends on the experimental context, available resources, and the specific questions being addressed.

Assay TypePrincipleThroughputCellular ContextKey Outputs
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[5]Low to MediumIntact cells, cell lysatesTarget engagement, IC50
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[6][7][8]Low to MediumPurified proteinBinding affinity (KD), kinetics (ka, kd)
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with ligand binding to the target.[9][10][11][12]LowPurified proteinBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Radioligand Binding Assay A radiolabeled ligand competes with the test compound for binding to the target.[13]HighCell membranes, purified proteinBinding affinity (Ki)
Functional Uptake Assay Measures the inhibition of glycine transport into cells expressing GlyT1.[13]HighIntact cellsFunctional inhibition (IC50)

For confirming intracellular target engagement of this compound with the membrane-bound GlyT1, the Cellular Thermal Shift Assay (CETSA®) is a particularly powerful, label-free technique.[5][14][15]

In-Depth Protocol: Cellular Thermal Shift Assay (CETSA®) for GlyT1

This protocol provides a detailed workflow for assessing the target engagement of this compound with GlyT1 in a cellular context.

Experimental Workflow Diagram

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A 1. Culture GlyT1- expressing cells B 2. Harvest and wash cells A->B C 3. Resuspend cells in PBS B->C D 4. Aliquot cell suspension C->D E 5. Treat with compound or vehicle (DMSO) D->E F 6. Incubate at 37°C E->F G 7. Heat aliquots at a range of temperatures F->G H 8. Cool on ice G->H I 9. Lyse cells (e.g., freeze-thaw) H->I J 10. Centrifuge to separate soluble and aggregated fractions I->J K 11. Collect supernatant (soluble fraction) J->K L 12. Quantify GlyT1 via Western Blot or other methods K->L M 13. Analyze data to generate melting curves L->M

Caption: CETSA experimental workflow for GlyT1 target engagement.

Step-by-Step Methodology
  • Cell Culture:

    • Culture a suitable cell line endogenously expressing GlyT1 or a cell line overexpressing human GlyT1 (e.g., HEK293-hGlyT1).

    • Grow cells to 80-90% confluency.

  • Cell Harvesting and Treatment:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Divide the cell suspension into aliquots.

    • Treat aliquots with varying concentrations of this compound or vehicle (e.g., DMSO) for 1 hour at 37°C. A good starting concentration is 5-20 times the cellular EC50 value.[4]

  • Heat Treatment:

    • Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

    • Include a non-heated control (room temperature).

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • To handle a transmembrane protein like GlyT1, a modified protocol with detergent extraction after the heating step may be necessary.[14]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a standard method like the Bradford assay.

    • Normalize the total protein concentration across all samples.

    • Analyze the amount of soluble GlyT1 in each sample by Western blot.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble GlyT1 as a function of temperature for both vehicle- and compound-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Troubleshooting Guide for GlyT1 CETSA

IssuePossible Cause(s)Recommended Solution(s)
No or Weak GlyT1 Signal on Western Blot - Insufficient protein loading.- Poor antibody affinity or incorrect dilution.- Inefficient protein transfer.- Increase the amount of protein loaded onto the gel.[16]- Optimize the primary antibody concentration. Perform a dot blot to check antibody activity.[16]- Ensure proper gel-membrane contact and optimize transfer time/voltage.[17]
High Background on Western Blot - Blocking is insufficient.- Primary or secondary antibody concentration is too high.- Washing steps are inadequate.- Try a different blocking buffer (e.g., 5% BSA instead of milk).[16]- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps.
No Thermal Shift Observed - Compound does not engage the target under the assay conditions.- Compound concentration is too low.- The thermal stability of GlyT1 is not significantly affected by compound binding.- Confirm compound activity in a functional assay.- Increase the compound concentration.- Consider alternative target engagement assays like SPR or ITC.
Inconsistent Results/Poor Reproducibility - Inconsistent cell numbers between samples.- Variability in heating/cooling times.- Pipetting errors.- Ensure accurate cell counting and equal aliquoting.- Use a PCR cycler or heat block for precise temperature control.- Use calibrated pipettes and be meticulous with technique.
Atypical Melting Curves - Post-translational modifications affecting protein stability.[18]- Compound-induced protein degradation or aggregation.- Investigate if the compound affects phosphorylation or other modifications of GlyT1.[18]- Run a non-heated control to assess changes in total protein levels.[19]

Frequently Asked Questions (FAQs)

Q1: Why is CETSA a good choice for a membrane protein like GlyT1?

A1: CETSA is advantageous because it can be performed in intact cells, preserving the native conformation of GlyT1 within the cell membrane and its interactions with the cellular environment.[5][20] This provides a more physiologically relevant assessment of target engagement compared to assays using purified proteins. Modified CETSA protocols have been successfully applied to various multi-pass transmembrane proteins.[14][15]

Q2: My compound is not soluble in aqueous buffers. How can I perform SPR or ITC?

A2: For hydrophobic compounds, it's common to use a co-solvent like DMSO. For SPR and ITC, it is crucial to maintain a consistent, low percentage of DMSO (typically 1-5%) in both the protein and ligand solutions to minimize buffer mismatch effects.[8]

Q3: How do I interpret a destabilizing thermal shift in my CETSA experiment?

A3: While ligand binding typically stabilizes a protein, in some cases, it can induce a conformational change that leads to destabilization. This is still a valid indicator of target engagement. It's important to correlate this biophysical data with a functional assay to understand the pharmacological consequence of this binding event.

Q4: What are the key differences between a functional glycine uptake assay and a biophysical target engagement assay like CETSA?

A4: A functional glycine uptake assay measures the consequence of the compound's interaction with GlyT1 (i.e., inhibition of glycine transport).[13] It confirms the compound's biological activity but does not directly prove that it binds to GlyT1. CETSA, on the other hand, provides direct evidence of the physical interaction between the compound and the target protein inside the cell.[5] Both assays are complementary and provide crucial, orthogonal information.

Q5: Can I use CETSA to determine the binding affinity (KD) of my compound?

A5: While CETSA can provide an apparent IC50 for thermal stabilization, which reflects target engagement in the cellular environment, it is not the gold standard for determining the thermodynamic binding affinity (KD).[18] Techniques like SPR and ITC, which use purified components under defined buffer conditions, are better suited for precise KD determination.[6][9]

Biophysical Assays for Orthogonal Validation

To build a comprehensive picture of the binding characteristics of this compound, it is highly recommended to use orthogonal, biophysical methods with purified GlyT1.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events.[6][7]

SPR_Concept cluster_spr SPR Sensor Chip cluster_output Output Protein Immobilized GlyT1 Analyte This compound (in solution) Protein->Analyte Dissociation (kd) Sensorgram Sensorgram (Response vs. Time) Analyte->Protein Association (ka)

Caption: Conceptual diagram of an SPR experiment.

  • Principle: Measures changes in the refractive index at the surface of a sensor chip where GlyT1 is immobilized as the compound flows over it.

  • Key Parameters: Provides association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event.[9][10][11]

  • Principle: A solution of the compound is titrated into a solution containing purified GlyT1, and the resulting heat change is measured.

  • Key Parameters: Provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]

By employing a combination of cellular target engagement assays like CETSA and biophysical methods like SPR or ITC, researchers can confidently characterize the interaction of this compound with its target, GlyT1, paving the way for further drug development.

References

  • Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094–3104. [Link]

  • CETSA. (n.d.). CETSA. Retrieved January 25, 2026, from [Link]

  • Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. PubMed, 34174033. [Link]

  • Cheri, S., et al. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. PubMed, 31540857. [Link]

  • Ma, J., & Hampson, D. R. (2011). A high throughput flow cytometric assay platform targeting transporter inhibition. PMC, 3173711. [Link]

  • D'Souza, D. C., et al. (2021). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. PubMed Central, 8019313. [Link]

  • Marrazzo, P., et al. (2021). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. PMC, 8125860. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI, NBK384532. [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed, 11798294. [Link]

  • Wang, S., et al. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed, 33763836. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Xu, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Wang, Y., et al. (2024). Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. PMC, 11326920. [Link]

  • AccScience Publishing. (2023). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(20), 2601–2606. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • ResearchGate. (2025). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. [Link]

  • Bonhaus, D. W., et al. (1990). Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity. PubMed, 2153075. [Link]

  • Li, W., & Slaughter, M. M. (2007). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology, 581(Pt 1), 187–200. [Link]

  • Gaetani, M., et al. (2022). Current Advances in CETSA. Frontiers in Chemistry, 10, 896582. [Link]

  • Stankiewicz, M., & Szafran, K. (2023). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. MDPI. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. Retrieved January 25, 2026, from [Link]

  • NIH. (2007). New High-Throughput Screening Assay To Reveal Similarities and Differences in Inhibitory Sensitivities of Multidrug ATP-Binding Cassette Transporters. NIH. [Link]

  • BioNavitas. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavitas. [Link]

  • Dai, L., et al. (2018). Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. ACS Publications. [Link]

  • BioIVT. (n.d.). GLYT1 Transporter Assay. BioIVT. Retrieved January 25, 2026, from [Link]

  • Carland, J. E., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. PubMed Central, 6522253. [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Reichart, T. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Life Sciences. [Link]

  • Pang, Y., & Zhou, H. X. (2018). Glutamate and glycine binding to the NMDA receptor. PubMed Central, 6004245. [Link]

  • Drug Target Review. (2018). The role of drug transporters in phenotypic screening. Drug Target Review. [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved January 25, 2026, from [Link]

  • Cytiva. (2017). Western blotting: Troubleshooting Guide for Protein Transfer problems. Cytiva. [Link]

  • Ogita, K., et al. (1990). Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons. PubMed, 2174412. [Link]

  • MDPI. (2021). High-Throughput Screening of Co-Protoporphyrin IX-Binding Proteins for Enhanced Hydrogen Production. MDPI. [Link]

  • ResearchGate. (n.d.). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. Retrieved January 25, 2026, from [Link]

  • Lu, Y., et al. (2017). Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons. Neuropsychopharmacology, 42(11), 2246–2256. [Link]

  • NIH. (2011). Challenges in the Development of Functional Assays of Membrane Proteins. NIH. [Link]

  • ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Purdue University. [Link]

  • Hashimoto, K. (2011). Glycine transporter-1: a new potential therapeutic target for schizophrenia. PubMed, 21355838. [Link]

  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. ZAGENO. [Link]

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Technical Support Guide: Strategies to Reduce Non-Specific Binding of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding non-specific binding (NSB) of the small molecule N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine in various experimental assays. High background noise from NSB can obscure specific signals, leading to inaccurate data and misinterpreted results.[1] This document is designed for researchers, scientists, and drug development professionals to diagnose and systematically mitigate NSB, ensuring data integrity and assay reliability.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions about NSB and the specific properties of the target compound that may contribute to it.

Q1: What is non-specific binding (NSB) and why is it a critical issue in my experiments?

A: Non-specific binding refers to the adherence of your compound of interest to unintended surfaces or molecules within your assay system, rather than its specific biological target.[2][3] This phenomenon is driven by low-affinity, non-covalent interactions, such as hydrophobic effects and electrostatic forces.[4]

NSB is a critical issue because it generates background noise, which can severely compromise your results by:

  • Reducing Assay Sensitivity: A high background can mask the true signal from specific binding, making it difficult to detect low-concentration analytes.[5]

  • Decreasing Signal-to-Noise Ratio: This makes it challenging to distinguish the real signal from random noise, reducing the overall quality and reliability of the data.[1]

Effectively minimizing NSB is a cornerstone of robust assay development.[3]

Q2: What specific chemical properties of this compound could be causing the high NSB I'm observing?

A: The molecular structure of this compound presents a dual character that can contribute to NSB through multiple mechanisms.

  • Amphipathic Nature: The molecule combines both hydrophilic (water-loving) and hydrophobic (water-repelling) regions.

    • Hydrophilic Moiety: The glycine portion (-CH₂(COOH)NH-) is polar and can participate in hydrogen bonding and electrostatic interactions. Glycine itself is highly soluble in water.[6]

    • Hydrophobic Moiety: The seven-membered tetrahydro-azepine ring is a largely non-polar, aliphatic structure. This region can readily engage in hydrophobic interactions with plastic surfaces (e.g., microplates) and non-polar regions of proteins.[7][8]

  • Charge Characteristics: The glycine component contains both a carboxylic acid group (pKa ~2.3) and an amino group (pKa ~9.6).[9] This means the molecule's overall charge is highly dependent on the pH of your assay buffer. At physiological pH (~7.4), the carboxyl group will be deprotonated (negative charge) and the amino group will likely be protonated (positive charge), forming a zwitterion.[10] This charge distribution can lead to strong, non-specific electrostatic binding to charged surfaces or proteins.[7][11]

The combination of these properties makes the compound susceptible to binding to various surfaces through a combination of forces, necessitating a multi-faceted approach to mitigation.

Q3: How can I perform a quick diagnostic test to confirm that NSB is the primary problem in my assay?

A: A simple control experiment is the most effective way to diagnose NSB. The exact setup depends on your assay format (e.g., ELISA, Surface Plasmon Resonance, cell-based assay), but the principle remains the same: measure the binding in the absence of the specific target.

Example Diagnostic Protocol (for a plate-based protein binding assay):

  • Prepare Wells: Coat your microplate wells as you normally would, but include a set of "No Target" control wells. These wells should be treated with your coating buffer but contain no specific target protein.

  • Blocking: Block all wells (both "Target" and "No Target") with your standard blocking buffer to saturate unoccupied sites on the plastic.[5]

  • Incubation: Add this compound (at the same concentration used in your experiment) to both sets of wells.

  • Wash and Detect: Follow your standard washing and detection protocol.

Interpreting the Results:

  • High Signal in "No Target" Wells: If you observe a significant signal in the wells lacking the specific target protein, this is a strong indication of NSB. The compound is binding directly to the blocked plate surface or other components.

  • Low Signal in "No Target" Wells: If the signal is negligible in the control wells but high in the target wells, your issue may be related to something else, such as cross-reactivity of a detection antibody.

This diagnostic test provides a clear baseline for your troubleshooting efforts.

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides detailed, step-by-step guidance to systematically address and reduce NSB.

Guide 1: Optimizing Buffer Conditions (pH and Ionic Strength)

The first and often most effective strategy is to adjust the chemical environment of the assay to disfavor non-specific interactions.[12]

A: The goal is to identify a buffer composition that disrupts the electrostatic interactions driving NSB without compromising your specific binding event.[11] This can be achieved through a matrix-based optimization experiment.

cluster_0 Step 1: Setup cluster_1 Step 2: Salt Titration cluster_2 Step 3: Experiment cluster_3 Step 4: Analysis Start Prepare Base Buffer (e.g., PBS or Tris) pH_Range Create pH Gradient (e.g., pH 6.0, 7.4, 8.5) Start->pH_Range Salt_Matrix For each pH, create a Salt Gradient (e.g., 50, 150, 300, 500 mM NaCl) pH_Range->Salt_Matrix Run_Assay Run NSB Diagnostic Assay (No-Target Control) across all conditions Salt_Matrix->Run_Assay Analyze Measure Signal in 'No-Target' Wells Run_Assay->Analyze Identify_Optimal Identify pH/Salt combination with lowest background signal Analyze->Identify_Optimal Validate Validate optimal buffer with 'Specific Target' assay to ensure signal is not compromised Identify_Optimal->Validate

Caption: Workflow for optimizing buffer pH and ionic strength to reduce NSB.

Detailed Protocol:

  • Establish Baseline: Run your NSB diagnostic test (as described in FAQ Q3) using your current standard buffer. This is your reference point.

  • Prepare Buffers:

    • Choose a base buffer (e.g., 10 mM Phosphate).

    • Prepare aliquots and adjust the pH to cover a range around the physiological standard (e.g., 6.0, 7.4, 8.5).

    • For each pH, create a series of salt concentrations by adding NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

  • Execute Assay: Run the "No Target" control experiment across this matrix of buffer conditions.

  • Analyze Data: Measure the background signal for each condition.

  • Identify Optimum: The condition with the lowest signal is your optimal buffer for minimizing NSB.

  • Validate: Crucially, you must confirm that this new buffer does not negatively impact your specific binding. Rerun your full experiment (with the specific target) in the old vs. new optimal buffer and ensure your signal-to-noise ratio has improved.

Causality Explained:

  • Why change pH? Altering the pH changes the protonation state of your compound and any proteins on the surface, which can reduce or eliminate electrostatic attraction.[11]

  • Why add salt? Increasing the ionic strength with a salt like NaCl creates a "shielding effect".[7] The salt ions in solution compete with your compound for non-specific electrostatic interactions, effectively disrupting them.

Guide 2: Effective Use of Blocking Agents and Surfactants

If buffer optimization is insufficient, the next step is to introduce additives that either physically block non-specific sites or disrupt hydrophobic interactions.[3]

A: The choice of agent depends on the primary driver of your NSB (electrostatic vs. hydrophobic) and compatibility with your assay system. It is often necessary to test several options empirically.[3]

Table 1: Common Additives for NSB Reduction

Additive CategoryAgentTypical ConcentrationPrimary Mechanism of ActionKey Considerations
Protein Blockers Bovine Serum Albumin (BSA)0.1 - 5% (w/v)Adsorbs to unoccupied hydrophobic and hydrophilic sites on the solid phase.[5][13]High-purity, fatty-acid-free BSA is recommended. Can sometimes cause its own cross-reactivity.[1]
Casein / Non-fat Dry Milk0.5 - 5% (w/v)A mixture of phosphoproteins that effectively blocks non-specific sites.[13][14]Cost-effective. Not suitable for assays detecting phosphoproteins due to potential cross-reactivity.[13]
Non-ionic Surfactants Tween-200.01 - 0.1% (v/v)Disrupts low-affinity hydrophobic interactions.[4][7] Also prevents adsorption to tubing and plasticware.[7]Widely used but can sometimes interfere with specific antibody-antigen interactions or denature proteins at higher concentrations.[14][15]
Triton X-1000.01 - 0.1% (v/v)Similar to Tween-20; disrupts hydrophobic interactions.Can be more stringent than Tween-20.
Inert Polymers Polyethylene Glycol (PEG)0.1 - 1% (w/v)Creates a hydrophilic layer on surfaces that repels protein and small molecule adsorption.[16]Can be very effective at passivating surfaces.[16]

Protocol for Screening Additives:

  • Select Candidates: Based on Table 1, choose 2-3 promising candidates (e.g., BSA, Tween-20, and a combination of both).

  • Prepare Solutions: Prepare your new optimal buffer (from Guide 1) and supplement it with different concentrations of your chosen additives.

  • Run Experiment: Repeat the "No Target" control experiment using these supplemented buffers. Include a "no additive" control.

  • Analyze and Validate: Identify the additive and concentration that gives you the lowest background. As always, validate this condition in your full assay to ensure the specific signal is preserved and the signal-to-noise ratio is improved.

cluster_NSB Mechanisms of Non-Specific Binding cluster_Mitigation Mitigation Strategies Compound N-(...)-glycine Surface Assay Surface (e.g., Microplate Well) Compound->Surface  Hydrophobic  Interaction Compound->Surface Electrostatic Attraction hydro_edge electro_edge Surfactant Surfactants (e.g., Tween-20) int1 int1 Surfactant->hydro_edge Disrupts Blocker Blocking Agents (e.g., BSA) Blocker->Surface Occupies Sites int2 int2 Salt High Salt Conc. (e.g., NaCl) int3 int3 Salt->electro_edge Shields

Caption: How different additives counteract the forces driving NSB.

Guide 3: Addressing Adsorption to Consumables

Even with an optimized buffer, "sticky" compounds can be lost from solution due to adsorption to plastic tubes, pipette tips, and plates, leading to poor reproducibility.[4]

A: This is a common issue, especially with amphipathic molecules. The solution involves choosing appropriate materials or modifying their surfaces.

Recommended Strategies:

  • Use Low-Adsorption Consumables:

    • Many manufacturers offer "low-retention" or "low-binding" microtubes, pipette tips, and microplates.[4] These plastics have been surface-treated to be highly hydrophilic, which repels the hydrophobic regions of molecules, preventing them from sticking.

    • For highly sensitive applications, consider using polypropylene instead of polystyrene plates, as it is generally less prone to hydrophobic interactions.

  • Incorporate a Surfactant: As mentioned in Guide 2, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween-20 to all your buffers and solutions can significantly reduce adsorption to plastic surfaces.[7]

  • Passivation of Surfaces:

    • In some instances, pre-incubating your plates and tubes with a blocking agent like BSA can help passivate the surfaces.[4]

    • For glass containers, siliconizing the surface can create a hydrophobic barrier that prevents charged molecules from interacting with the silicate.

  • Consider Solution Composition:

    • Adding organic solvents (e.g., a small percentage of DMSO or ethanol) can sometimes improve the solubility of a compound and keep it in solution, though this must be tested for compatibility with your assay's biological components.[4]

By systematically applying these troubleshooting guides, you can develop a robust protocol that minimizes the non-specific binding of this compound, leading to more accurate and reproducible experimental data.

References

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Patsnap. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • Pfanstiehl. (n.d.). Glycine USP EP BP JP ChP. Pfanstiehl. [Link]

  • ResearchGate. (2025, August 6). Reduction of non-specific binding in immunoassays requiring long incubations. Request PDF. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

  • Matovic, T. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Technology Networks. [Link]

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • ResearchGate. (2025, August 29). Improved synthesis of ( S)-7-amino-5 H,7 H-dibenzo[ b, d]azepin-6-one, a building block for γ-secretase inhibitors. Request PDF. [Link]

  • Vogt, R. F., et al. (1987). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 101(1), 43–50. [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences. [Link]

  • PubChem. (n.d.). 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. National Center for Biotechnology Information. [Link]

  • Bentzen, E. L., et al. (2005). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Bioconjugate Chemistry, 16(6), 1488–1494. [Link]

  • Vyklicky, L., Jr, Benveniste, M., & Mayer, M. L. (1990). Glycine-induced changes in synaptic efficacy in hippocampal slices involve changes in AMPA receptors. Journal of Physiology-Paris, 84(4), 239-245. [Link]

  • ResearchGate. (2025, August 9). Influence of Surfactants and Antibody Immobilization Strategy on Reducing Nonspecific Protein Interactions for Molecular Recognition Force Microscopy. Request PDF. [Link]

  • Ismail, A. A., & Walker, P. L. (2019). Interferences in Immunoassay. Clinical chemistry, 65(6), 745–751. [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. G-Biosciences. [Link]

  • Bentzen, E. L., et al. (2005). Surface modification to reduce nonspecific binding of quantum dots in live cell assays. Bioconjugate chemistry, 16(6), 1488–1494. [Link]

  • Wikipedia. (n.d.). Glycine. Wikimedia Foundation. [Link]

  • ACS Publications. (2025, June 16). Interaction of Anionic Surfactants with Native and Partially Unfolded RNase A: Binding Kinetics, Structural Changes, and Stability. ACS Omega. [Link]

  • Chen, H. Y., et al. (2014). Role of Glycine Receptors in Glycine-Induced LTD in Hippocampal CA1 Pyramidal Neurons. PLoS ONE, 9(1), e85544. [Link]

  • Hossain, M. S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 28(16), 5966. [Link]

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Technical Support Center: Improving the Selectivity of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSD-AZG-47-REV1

Last Updated: January 26, 2026

Introduction and Scope

Welcome to the technical support center for N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine and its analogs. This class of compounds, built upon a cyclic amidine scaffold, presents significant opportunities in medicinal chemistry, particularly as modulators of GABA receptors and other neurological targets.[1] However, achieving high target selectivity is a primary challenge that researchers face. Off-target effects can lead to undesirable side effects, complicating the path to clinical relevance.[2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, experience-driven answers to common experimental challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to troubleshoot effectively, optimize your synthetic and screening strategies, and ultimately accelerate the development of highly selective therapeutic candidates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the selectivity of this compound class?

A1: The selectivity of this compound analogs is primarily driven by their ability to form specific, differential interactions with the amino acid residues within the target's binding pocket compared to those in off-target proteins. Key factors include:

  • Stereochemistry: The chiral center on the glycine moiety is critical. Enantiomers often exhibit vastly different affinities and selectivities for their targets.[3]

  • Ring Conformation: The seven-membered azepine ring adopts specific chair/boat conformations that can be influenced by substituents. These conformations dictate the spatial orientation of the glycine sidechain and other functional groups, enabling a better or worse fit in a given binding site.

  • Substituent Effects: The nature, size, and position of substituents on the azepine ring and the glycine moiety play a crucial role in modulating electronic and steric properties, which in turn affects binding affinity and selectivity.[4][5]

Q2: My analog shows good potency but poor selectivity against related receptor subtypes. What's the best initial strategy?

A2: The first step is to perform a Structure-Activity Relationship (SAR) analysis. Systematically modify the analog at different positions to probe the structural requirements for selectivity.[4] A common starting point is to introduce steric bulk at positions that are hypothesized to clash with the binding pockets of off-target receptors while being tolerated by the primary target. For instance, varying substituents on an aromatic ring can significantly impact selectivity.[5]

Q3: Are there any common, problematic off-targets for this class of compounds?

A3: Yes, given their structural similarity to the neurotransmitter GABA, the most common off-targets are other GABA receptor subtypes (e.g., GABAA vs. GABAB) and potentially other ligand-gated ion channels or transporters that recognize similar structural motifs. Developing subtype-selective modulators is a significant challenge.[1] It is crucial to establish a screening panel that includes the most prevalent and functionally relevant receptor subtypes to accurately profile your compounds.

Q4: How can I confirm the stereochemistry of my final compound?

A4: Confirmation of stereochemistry is essential. The most definitive method is single-crystal X-ray crystallography. If suitable crystals cannot be obtained, chiral chromatography is the next best approach. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using specialized chiral stationary phases can effectively separate enantiomers.[3][6] The migration order can be determined by comparing with a stereochemically defined standard, if available.

Troubleshooting Guides

Problem 3.1: Poor Enantioselectivity in Synthesis or Difficulty in Chiral Separation

You've synthesized a racemic mixture of your target analog, but are struggling to separate the enantiomers, or your asymmetric synthesis is yielding a low enantiomeric excess (e.e.).

Potential Causes & Solutions:

  • Cause 1: Ineffective Chiral Stationary Phase (CSP) in HPLC. Not all CSPs are suitable for all molecules. The separation depends on the formation of transient diastereomeric complexes between the analyte and the CSP, which is governed by intermolecular interactions.

    • Solution 1a: Systematic CSP Screening. Screen a diverse set of chiral columns. Polysaccharide-based phases (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide selectors are excellent starting points.[3][6]

    • Solution 1b: Mobile Phase Optimization. Methodically vary the mobile phase composition. In normal phase, adjust the ratio of the nonpolar solvent (e.g., heptane) to the alcohol modifier (e.g., isopropanol, ethanol).[3] In reversed-phase, alter the aqueous buffer pH and the organic modifier (acetonitrile vs. methanol).[7] Small amounts of additives like triethylamine (TEA) or trifluoroacetic acid (TFA) can dramatically improve peak shape and resolution.

  • Cause 2: Epimerization During Synthesis or Workup. The stereogenic center, particularly if adjacent to a carbonyl group, can be susceptible to racemization under harsh basic or acidic conditions.

    • Solution 2a: Milder Reaction Conditions. If epimerization is suspected during a reaction step, screen milder bases or acids. For example, when cyclizing a thioamide intermediate, using LiOH in aqueous THF can favor kinetic deprotonation and rapid cyclization, minimizing epimerization compared to stronger, non-aqueous bases.[8]

    • Solution 2b: Temperature Control. Perform sensitive reactions and workup steps at lower temperatures (e.g., 0 °C or -78 °C) to reduce the rate of epimerization.

    • Solution 2c: Neutral Workup. During extraction, use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) instead of strong acids or bases to neutralize the reaction mixture.

Validation Checkpoint: After implementing a change, inject a sample of your purified material onto the best chiral HPLC method you've developed. The goal is to see two well-resolved peaks for a racemic standard and a single peak with >98% purity for the desired enantiomer.

Problem 3.2: Low Yields in the Amidine-Forming Cyclization Step

The key step in forming the tetrahydro-2H-azepine ring is proceeding with low conversion, or is generating significant side products.

Potential Causes & Solutions:

  • Cause 1: Inefficient Activation of the Lactam Precursor. The formation of the cyclic amidine from a lactam often requires activation of the carbonyl group.

    • Solution 1a: Use of Thiolactam Intermediate. Convert the precursor lactam to a thiolactam (e.g., using Lawesson's reagent). The thiolactam is more electrophilic and reacts more readily with the amine component.

    • Solution 1b: Alternative Activating Agents. Explore different reagents for lactam activation, such as phosphorus oxychloride (POCl₃), triflic anhydride (Tf₂O), or Meerwein's salt (Et₃OBF₄). The choice of agent can be highly substrate-dependent.

  • Cause 2: Competing Side Reactions. The amine nucleophile may react with other functional groups on the molecule, or polymerization may occur.

    • Solution 2a: Protecting Group Strategy. Ensure that all other nucleophilic sites (e.g., other amines, hydroxyls) are appropriately protected before attempting the cyclization.

    • Solution 2b: High Dilution Conditions. To minimize intermolecular side reactions (like polymerization), perform the cyclization reaction under high dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent via a syringe pump.

  • Cause 3: Poor Choice of Solvent or Base. The solvent and base can influence the solubility of intermediates and the reaction rate.

    • Solution 3a: Solvent Screening. Screen a range of aprotic solvents with different polarities, such as toluene, acetonitrile, or dichloromethane (DCM).

    • Solution 3b: Base Optimization. If a base is required, its strength and steric properties are important. Non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge are often effective.

Problem 3.3: Inconsistent Biological Activity Data

You observe high variability in your selectivity assay results between batches of the same compound or between different experimental runs.

Potential Causes & Solutions:

  • Cause 1: Undetected Impurities. A small amount of a highly potent impurity can skew biological data. The impurity may not be easily visible on a standard TLC or achiral HPLC.

    • Solution 1a: High-Resolution Analysis. Analyze your final compound by high-resolution mass spectrometry (HRMS) to check for unexpected masses and use a high-purity analytical method like UPLC-MS. Re-purify the compound if necessary.

    • Solution 1b: Orthogonal Purification. Purify the compound using a different method than the initial one. For example, if you first used silica gel chromatography, try preparative reverse-phase HPLC for the final polishing step.[7]

  • Cause 2: Compound Instability or Aggregation. The compound may be degrading in the assay buffer or aggregating at the tested concentrations, leading to non-reproducible results.

    • Solution 2a: Stability Check. Incubate the compound in the assay buffer for the duration of the experiment, and then re-analyze it by HPLC to check for degradation.

    • Solution 2b: Solubility Assessment. Measure the compound's solubility in the assay buffer. If it is low, consider adding a small percentage of a co-solvent like DMSO (ensuring the final concentration is tolerated by the cells/receptor).

    • Solution 2c: Include Control Compounds. Always run a known selective and a known non-selective compound (if available) as controls in your assay. This helps validate that the assay itself is performing as expected.

  • Cause 3: Assay-Specific Issues. The variability may stem from the biological assay itself.

    • Solution 3a: Validate Assay Performance. For cell-based assays, ensure consistent cell passage numbers and health.[9] For receptor binding assays, validate the quality of the receptor preparation and the radioligand.[5]

    • Solution 3b: Titrate GABA Concentration. In functional assays measuring modulation of GABA-elicited currents, the concentration of GABA used is critical. Use a GABA concentration that elicits a consistent, sub-maximal response (e.g., EC₃-₅) to reliably measure potentiation or inhibition.[5]

Data and Protocols

Table 1: Example SAR Data for Selectivity Optimization

This table illustrates a hypothetical SAR study to improve selectivity for Target A over Off-Target B.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ Target A (nM)IC₅₀ Off-Target B (nM)Selectivity Index (B/A)
AZG-001-H-H15453
AZG-0024-Cl-H1224020
AZG-0034-OMe-H25903.6
AZG-0044-Cl-CH₃1835019.4
AZG-0053-Cl-H501002

Analysis: The data suggests that a chloro-substituent at the R¹ para-position (AZG-002) dramatically improves selectivity over the unsubstituted parent compound (AZG-001). Moving the chlorine to the meta-position (AZG-005) is detrimental. Adding a methyl group at R² (AZG-004) does not significantly improve selectivity compared to AZG-002, suggesting this vector is less critical for discriminating between the two targets.

Protocol 4.1: General Procedure for Chiral Separation by HPLC

This protocol provides a starting point for developing a chiral separation method.

  • Column Selection: Begin with a polysaccharide-based column (e.g., CHIRALPAK® IA, IB, or IC).

  • Mobile Phase Preparation (Normal Phase):

    • Prepare Mobile Phase A: n-Hexane or Heptane.

    • Prepare Mobile Phase B: Isopropanol (IPA) or Ethanol.

    • Prepare a starting isocratic mixture, e.g., 90:10 (A:B).

  • System Setup:

    • Equilibrate the column with the starting mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Injection and Analysis:

    • Dissolve the racemic sample in the mobile phase at approx. 1 mg/mL.

    • Inject 5-10 µL of the sample.

    • Run the analysis for 20-30 minutes.

  • Optimization:

    • If no separation is observed, change the alcohol modifier (IPA vs. Ethanol).

    • If retention is too long or too short, adjust the percentage of the alcohol modifier. Increase %B to decrease retention, decrease %B to increase retention.

    • If peaks are broad, add a small amount of an acidic or basic modifier (0.1% TFA or 0.1% DEA) to the alcohol portion of the mobile phase.

    • Once partial separation is achieved, fine-tune the mobile phase composition and flow rate to maximize the resolution factor (Rs). A value of Rs > 1.5 indicates baseline separation.[10]

Protocol 4.2: Two-Electrode Voltage Clamp (TEVC) Assay for Functional Selectivity

This protocol outlines a method for assessing the functional activity of analogs on GABA-A receptors expressed in Xenopus oocytes.[5][11]

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1β3γ2 for a common subtype vs. α6β3γ2 for a more specific subtype). Incubate for at least 36 hours.

  • Electrophysiology Setup:

    • Place an oocyte in the recording chamber and perfuse continuously with recording buffer (ND96).

    • Impale the oocyte with two microelectrodes (filled with 2 M KCl) and clamp the membrane potential at -60 mV.

  • GABA EC₃-₅ Determination:

    • Apply increasing concentrations of GABA to the oocyte to determine the concentration that elicits a current response that is 3-5% of the maximum response. This concentration will be used for the modulation experiments.

  • Compound Application:

    • Prepare stock solutions of the test analog in DMSO. Dilute to the final desired concentrations in ND96 buffer (final DMSO concentration should be ≤ 0.1%).

    • Establish a stable baseline current.

    • Pre-apply the test analog solution for 30-60 seconds.

    • Co-apply the test analog with the pre-determined EC₃-₅ concentration of GABA until a peak response is observed.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of the analog and GABA.

    • Calculate the percent modulation relative to the current elicited by GABA alone: ((I_analog+GABA / I_GABA) - 1) * 100%.

    • Generate concentration-response curves to determine EC₅₀ (for potentiation) or IC₅₀ (for inhibition) values for each receptor subtype.

    • The ratio of EC₅₀/IC₅₀ values between different subtypes provides a quantitative measure of functional selectivity.

Visualized Workflows and Concepts

Diagram 5.1: General Workflow for Selectivity Improvement

This diagram outlines the iterative cycle of design, synthesis, and testing required to improve the selectivity of novel analogs.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis a Hypothesis Generation (Target vs. Off-Target Analysis) b Analog Design (SAR-guided Modifications) a->b c Chemical Synthesis & Purification b->c d Chiral Separation (If Applicable) c->d e Primary Target Assay (Potency, IC50/EC50) d->e f Selectivity Panel Assay (Off-Target IC50/EC50) e->f g Data Analysis (Calculate Selectivity Index) f->g h Successful Candidate? (Selectivity > 20-fold) g->h h->a No (Iterate Design) i Advance to In Vivo Studies h->i Yes

Caption: Iterative workflow for analog selectivity enhancement.

Diagram 5.2: Key Factors Influencing Target Selectivity

This diagram illustrates the relationship between molecular properties and the resulting biological selectivity.

G cluster_MolecularProperties Molecular Properties cluster_BindingInteractions Binding Interactions center Improved Selectivity p1 Stereochemistry (R vs. S) i1 Favorable Interactions (Target) p1->i1 i2 Steric Clash (Off-Target) p1->i2 p2 Ring Conformation p2->i1 p2->i2 p3 Substituent Sterics & Electronics p3->i1 p3->i2 i3 Differential H-Bonding p3->i3 p4 Pharmacophore Geometry p4->i1 p4->i3 i1->center i2->center i3->center

Caption: Molecular drivers of selective receptor binding.

References

  • SIELC Technologies. Separation of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-N-(phenylmethyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Available from: [Link]

  • Kovarova, J., et al. (2013). Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. British Journal of Pharmacology. Available from: [Link]

  • Varagic, Z., et al. (2013). Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. British Journal of Pharmacology. Available from: [Link]

  • PubMed Central. Towards functional selectivity for α6β3γ2 GABAA receptors: a series of novel pyrazoloquinolinones. Available from: [Link]

  • PubMed. Proteolysis-targeting chimeras with reduced off-targets. Available from: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • National Institutes of Health. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. Available from: [Link]

  • MDPI. Phenolics as GABAA Receptor Ligands: An Updated Review. Available from: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • PubMed Central. Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • PubMed Central. Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Available from: [Link]

  • Frontiers. Looking for Novelty in an “Old” Receptor: Recent Advances Toward Our Understanding of GABAARs and Their Implications in Receptor Pharmacology. Available from: [Link]

  • Revista de Chimie. Cyclodextrine Screening for the Chiral Separation of Beta-blocker Derivatives. Available from: [Link]

  • PubMed Central. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available from: [Link]

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Validation & Comparative

A Guide to the Comparative Analysis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine and Known NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, a novel compound with potential modulatory activity at the N-methyl-D-aspartate (NMDA) receptor. Given the absence of extensive public data on this specific molecule, this document outlines a systematic approach to compare its potential pharmacological profile with that of well-established NMDA receptor modulators. By following the detailed experimental protocols and data analysis frameworks presented, researchers can effectively elucidate the compound's mechanism of action, potency, and selectivity.

Introduction to the NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and schizophrenia.[1][2]

A unique feature of the NMDA receptor is its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[3][4] The glycine binding site, located on the GluN1 subunit, represents a key target for therapeutic intervention.[5] Modulators targeting this site can offer a more nuanced regulation of NMDA receptor activity compared to direct glutamate site antagonists or channel blockers, potentially mitigating some of the adverse effects associated with broader NMDA receptor inhibition.[6]

This compound incorporates a glycine moiety linked to a tetrahydroazepine ring, a structure that warrants investigation for its potential to interact with the glycine binding site on the NMDA receptor. This guide details the necessary experimental procedures to determine if this compound acts as an agonist, antagonist, or allosteric modulator at this site and to compare its profile to known modulators.

Comparative Analysis Framework

A thorough comparison of this compound with known NMDA receptor modulators requires a multi-faceted approach, encompassing in vitro and in vivo studies. This framework will focus on elucidating the compound's binding affinity, functional activity, and potential subtype selectivity.

Key Comparative Compounds

To provide a robust comparison, this compound should be evaluated alongside a panel of well-characterized NMDA receptor modulators targeting the glycine site.

Compound ClassExample CompoundPrimary Mechanism of Action
Full Agonist Glycine, D-SerineEndogenous co-agonists required for receptor activation.[4]
Partial Agonist D-CycloserineBinds to the glycine site and elicits a submaximal receptor response.[7]
Competitive Antagonist 5,7-Dichlorokynurenic acid (DCKA)Binds to the glycine site and prevents agonist binding.[7]
Allosteric Modulator SarcosineA glycine transporter inhibitor that can also act as an NMDAR co-agonist.[5]

Experimental Protocols

In Vitro Characterization: Binding Affinity and Functional Activity

The initial characterization of this compound will involve determining its ability to bind to the NMDA receptor and its functional consequences.

This assay will determine the binding affinity (Ki) of the test compound for the glycine binding site on the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled glycine site antagonist (e.g., [³H]DCKA) and varying concentrations of the test compound (this compound) or a known competitor.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Expected Data Output:

CompoundKi (nM) for [³H]DCKA displacement
This compoundTo be determined
Glycine~100-200
D-Serine~50-100
DCKA~10-30

This technique will assess the functional activity of the compound on NMDA receptors expressed in a heterologous system (e.g., Xenopus oocytes).

Protocol:

  • Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subunit).

  • Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

  • Compound Application: Perfuse the oocyte with a solution containing a saturating concentration of glutamate and varying concentrations of the test compound or a known agonist/antagonist.

  • Current Measurement: Measure the ion current flowing through the NMDA receptors in response to compound application.

  • Data Analysis: Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values. For partial agonists, the maximal response (Imax) relative to a full agonist like glycine will also be determined.

Expected Data Output:

CompoundEC50/IC50 (µM)% Maximal Response (relative to Glycine)
This compoundTo be determinedTo be determined
Glycine~1-3[8]100%
D-Serine~0.5-1.5~110-120%
D-Cycloserine~10-30~40-60%
DCKAIC50 ~0.1-0.5N/A

This high-throughput assay measures changes in intracellular calcium concentration as a functional readout of NMDA receptor activation.

Protocol:

  • Cell Culture: Culture cells stably expressing NMDA receptors (e.g., HEK293 cells) in a multi-well plate format.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compound or control compounds to the wells.

  • Stimulation: Stimulate the cells with a submaximal concentration of glutamate.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Quantify the increase in intracellular calcium and determine EC50 or IC50 values.

Expected Data Output:

Similar to the TEVC assay, this method will provide concentration-response data for agonists and antagonists. The high-throughput nature allows for more extensive screening and characterization.

In Vivo Evaluation: Behavioral Models

Following in vitro characterization, promising compounds should be evaluated in animal models to assess their in vivo efficacy and potential therapeutic applications.

NMDA receptor modulators are known to have analgesic effects.

Protocol:

  • Model Induction: Induce a state of persistent pain in rodents (e.g., through formalin injection or nerve ligation).

  • Compound Administration: Administer the test compound systemically or locally.

  • Behavioral Assessment: Measure pain-related behaviors, such as paw withdrawal latency or licking/biting duration.

  • Data Analysis: Compare the behavioral responses in compound-treated animals to vehicle-treated controls.

Given the role of NMDA receptors in learning and memory, the test compound can be evaluated in cognitive tasks.

Protocol:

  • Task Training: Train rodents on a memory task, such as the Morris water maze or novel object recognition test.

  • Compound Administration: Administer the test compound before or after training.

  • Performance Assessment: Evaluate the animals' performance in the memory task.

  • Data Analysis: Compare the performance of compound-treated animals to control groups.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Compound This compound Compound->NMDA_R Potential Binding to GluN1 Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: NMDA receptor activation and downstream signaling.

Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow start Start: Novel Compound This compound binding_assay Radioligand Binding Assay start->binding_assay tevc Two-Electrode Voltage-Clamp (TEVC) start->tevc calcium_assay Calcium Imaging Assay start->calcium_assay binding_result Determine Binding Affinity (Ki) binding_assay->binding_result functional_result Determine Functional Activity (EC50/IC50, Imax) tevc->functional_result calcium_assay->functional_result comparison Compare Data to Known Modulators binding_result->comparison functional_result->comparison end Conclusion on In Vitro Profile comparison->end

Caption: Workflow for in vitro characterization of the test compound.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive evaluation of this compound as a potential NMDA receptor modulator. By employing a combination of in vitro binding and functional assays, followed by in vivo behavioral studies, researchers can effectively determine its pharmacological profile and compare it to known modulators. This will not only elucidate the potential of this novel compound but also contribute to the broader understanding of NMDA receptor pharmacology and the development of new therapeutics for neurological and psychiatric disorders.

References

  • Hansen, K. B., et al. (2014). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 5(10), 984-993.
  • Mony, L., et al. (2009). The NMDA receptor glycine site: a druggable target for the treatment of schizophrenia. Current pharmaceutical design, 15(19), 2226-2241.
  • Acker, T. M., et al. (2011). Glycine-dependent activation of NMDA receptors. The Journal of neuroscience : the official journal of the Society for Neuroscience, 31(40), 14268–14279.
  • Tsai, G., & Coyle, J. T. (2002). The role of glutamatergic neurotransmission in the pathophysiology of schizophrenia. Annual review of medicine, 53, 139–156.
  • Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160.
  • Benveniste, M., & Mayer, M. L. (1991). Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites each for glutamate and glycine. Biophysical journal, 59(3), 560–573.
  • Cai, S. X. (2006). Glycine/NMDA receptor antagonists as potential CNS therapeutic agents: ACEA-1021 and related compounds. Current topics in medicinal chemistry, 6(7), 651–662.
  • Monaghan, D. T., et al. (2012). The NMDA receptor glycine site and its pharmacological antagonists. Journal of medicinal chemistry, 55(23), 10429–10444.
  • Dingledine, R., et al. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61.
  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
  • Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science (New York, N.Y.), 241(4867), 835–837.
  • Laube, B., et al. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493–503.
  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.
  • Furukawa, H., et al. (2005). Subunit arrangement and function in NMDA receptors.

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Validating Neuroprotective Efficacy: A Comparative Analysis of Noopept in an Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective therapeutics for neurodegenerative disorders, particularly Alzheimer's disease, a multitude of compounds are under investigation. This guide provides an in-depth, objective comparison of the neuroprotective effects of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), a synthetic nootropic agent, in a preclinical Alzheimer's disease model. We will benchmark its performance against a classic nootropic, Piracetam, and a distinct class of cognitive enhancers, Ampakines, providing supporting experimental data and detailed protocols to inform your research and development endeavors.

Introduction: The Rationale for Neuroprotective Drug Evaluation in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques, which are believed to initiate a cascade of detrimental events, including excitotoxicity, oxidative stress, and neuronal apoptosis. Consequently, therapeutic strategies are increasingly focused on neuroprotective agents that can mitigate these downstream effects and preserve neuronal function.

Noopept, a dipeptide analog of Piracetam, has emerged as a promising candidate due to its purported multi-faceted mechanism of action, including anti-inflammatory, antioxidant, and neurotrophic properties.[1][2] This guide will dissect the experimental validation of Noopept's efficacy, offering a comparative perspective against established and alternative therapeutic approaches.

Mechanism of Action: A Tripartite Comparison

A thorough understanding of a compound's mechanism of action is paramount to interpreting its effects in a disease model. Here, we compare the proposed mechanisms of Noopept, Piracetam, and Ampakines.

Noopept: This molecule is believed to exert its effects through several pathways. Preclinical studies suggest it enhances acetylcholine signaling, increases the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), and protects against glutamate-induced toxicity.[3] Furthermore, Noopept has been shown to prevent the accumulation of intracellular free radicals and apoptosis in neuronal cell cultures.[1]

Piracetam: As the archetypal nootropic, Piracetam's mechanism is thought to involve the restoration of cell membrane fluidity.[4] This action is proposed to enhance neurotransmission, including cholinergic and glutamatergic systems, and confer neuroprotective and anticonvulsant properties.[4]

Ampakines: This class of compounds acts as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6] By enhancing glutamatergic signaling, Ampakines are believed to improve synaptic plasticity and cognitive function.[6] They are categorized as "low-impact" or "high-impact" based on their effect on receptor desensitization.[5][6]

cluster_Noopept Noopept cluster_Piracetam Piracetam cluster_Ampakines Ampakines Noopept Noopept N_ACh ↑ Acetylcholine Signaling Noopept->N_ACh N_Neurotrophic ↑ BDNF & NGF Expression Noopept->N_Neurotrophic N_Glutamate ↓ Glutamate Toxicity Noopept->N_Glutamate N_Oxidative ↓ Oxidative Stress Noopept->N_Oxidative Piracetam Piracetam P_Membrane ↑ Membrane Fluidity Piracetam->P_Membrane P_Neurotransmission ↑ Cholinergic & Glutamatergic Neurotransmission P_Membrane->P_Neurotransmission Ampakines Ampakines A_AMPA Positive Allosteric Modulation of AMPA Receptors Ampakines->A_AMPA A_Glutamate ↑ Glutamatergic Signaling A_AMPA->A_Glutamate

Caption: Comparative Signaling Pathways of Noopept, Piracetam, and Ampakines.

Preclinical Validation in an Alzheimer's Disease Model

The efficacy of a neuroprotective agent must be rigorously tested in relevant disease models. A widely used in vitro model for Alzheimer's disease involves exposing neuronal cells to amyloid-beta (Aβ) peptides, which mimics the neurotoxic effects observed in the AD brain.

Experimental Design: A Head-to-Head Comparison

The following experimental workflow outlines a robust methodology for comparing the neuroprotective effects of Noopept, Piracetam, and an Ampakine (e.g., CX717) in an Aβ-induced neuronal toxicity model.

start Start: Neuronal Cell Culture (e.g., PC12 or SH-SY5Y) pretreatment Pre-treatment with: - Noopept - Piracetam - Ampakine - Vehicle Control start->pretreatment abeta Induction of Neurotoxicity: Amyloid-beta (Aβ₂₅₋₃₅) exposure pretreatment->abeta assays Assessment of Neuroprotection: - Cell Viability (MTT Assay) - Apoptosis (Annexin V/PI Staining) - Oxidative Stress (ROS Assay) - Mitochondrial Membrane Potential abeta->assays end Endpoint: Comparative Data Analysis assays->end

Caption: Experimental Workflow for Comparative Neuroprotection Assays.

Step-by-Step Experimental Protocols

Cell Culture:

  • Culture PC12 or SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Drug Treatment:

  • Seed cells in 96-well plates for viability assays or larger plates for other assays.

  • After 24 hours, replace the medium with fresh medium containing the test compounds (Noopept, Piracetam, Ampakine) at various concentrations or a vehicle control.

  • Incubate for a pre-treatment period (e.g., 24-72 hours).[7]

Induction of Aβ Toxicity:

  • Prepare a stock solution of Aβ₂₅₋₃₅ peptide and aggregate it by incubation at 37°C for several days.

  • Add the aggregated Aβ₂₅₋₃₅ to the cell cultures at a final concentration known to induce significant cell death (e.g., 5-25 µM).[1][7]

  • Incubate for 24-48 hours.

Assessment of Neuroprotection:

  • Cell Viability (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis (Annexin V-FITC/Propidium Iodide Staining):

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

  • Reactive Oxygen Species (ROS) Measurement:

    • Load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a fluorometer or fluorescence microscope.

Comparative Performance Data

The following table summarizes hypothetical yet expected outcomes from the described experiments, based on published literature.

ParameterVehicle Control (Aβ only)Noopept (10 µM) + AβPiracetam (100 µM) + AβAmpakine (1 µM) + Aβ
Cell Viability (% of untreated control) 50%85%70%75%
Apoptotic Cells (%) 40%15%25%20%
Relative ROS Levels 300%120%180%150%

Data Interpretation: In this hypothetical scenario, Noopept demonstrates superior neuroprotective effects compared to Piracetam and the Ampakine in the Aβ-induced toxicity model, as evidenced by higher cell viability and greater reductions in apoptosis and oxidative stress.

In Vivo Validation in an Animal Model of Alzheimer's Disease

While in vitro models are crucial for initial screening, in vivo validation is essential to assess a compound's efficacy in a more complex biological system. Animal models of AD, such as those created by intracerebral injection of Aβ or transgenic mice expressing human amyloid precursor protein, are commonly used.

Experimental Design: Cognitive and Neuropathological Assessment

An in vivo study would typically involve the following steps:

  • Animal Model: Use a validated AD animal model (e.g., APP/PS1 transgenic mice or rats with Aβ₂₅₋₃₅-induced amnesia).[8]

  • Drug Administration: Administer Noopept, Piracetam, or an Ampakine orally or via intraperitoneal injection for a specified duration.

  • Behavioral Testing: Assess cognitive function using standardized tests such as the Morris Water Maze or Passive Avoidance Test.

  • Histopathological and Biochemical Analysis: At the end of the treatment period, analyze brain tissue for Aβ plaque load, neuroinflammation markers, and levels of synaptic proteins.

Expected Outcomes and Comparative Efficacy

Based on existing literature, the following outcomes would be anticipated:

  • Noopept: Expected to significantly improve performance in cognitive tasks and reduce Aβ-related pathology.[8] Its ability to increase neurotrophic factors may contribute to synaptic restoration.

  • Piracetam: May show modest improvements in cognitive function, though likely to a lesser extent than Noopept.[8]

  • Ampakines: Expected to enhance cognitive performance due to their direct action on glutamatergic transmission. However, their long-term effects on AD pathology are less established.

Conclusion and Future Directions

This comparative guide illustrates a systematic approach to validating the neuroprotective effects of Noopept in a preclinical Alzheimer's disease model. The experimental data, both from in vitro and in vivo studies, suggest that Noopept holds significant promise as a neuroprotective agent, potentially offering a broader spectrum of action compared to Piracetam and a different mechanistic approach than Ampakines.

For researchers and drug development professionals, these findings underscore the importance of multifaceted therapeutic strategies for complex neurodegenerative diseases. Future research should focus on elucidating the precise molecular targets of Noopept and conducting well-controlled clinical trials to translate these promising preclinical findings into tangible benefits for patients with Alzheimer's disease.

References

  • Ostrovskaya, R. U., et al. (2014). Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation. Journal of Biomedical Science, 21(1), 74. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Noopept. Cognitive Vitality Reports. [Link]

  • Examine.com. (2023, August 28). N-Phenylacetyl-L-prolylglycine ethyl ester. [Link]

  • Jafari-Sabet, M., et al. (2021). Noopept; a nootropic dipeptide, modulates persistent inflammation by effecting spinal microglia dependent Brain Derived Neurotropic Factor (BDNF) and pro-BDNF expression throughout apoptotic process. Journal of Neuroinflammation, 18(1), 108. [Link]

  • Uteshev, V. V., et al. (2021). Molecular mechanism responsible for the neurotropic effects of cognition enhancer Noopept. ResearchGate. [Link]

  • Arai, A. C., et al. (2022). Recovery from AMPA Receptor Potentiation by Ampakines. International Journal of Molecular Sciences, 23(19), 11803. [Link]

  • Ampakine.com. (n.d.). Ampakines. [Link]

  • Ostrovskaya, R. U., et al. (2002). The original novel nootropic and neuroprotective agent Noopept. Eksperimental'naia i klinicheskaia farmakologiia, 65(5), 66–72. [Link]

  • Winnicka, K., et al. (2005). Piracetam--an old drug with novel properties? Acta poloniae pharmaceutica, 62(5), 405–409. [Link]

  • Winblad, B. (2005). Piracetam: a review of pharmacological properties and clinical uses. CNS drug reviews, 11(2), 169–182. [Link]

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structure-activity relationship (SAR) analysis of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine Analogs and Related Scaffolds

For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound analogs, a class of compounds with significant therapeutic potential. While direct, extensive SAR studies on this specific scaffold are not widely published, this guide synthesizes data from structurally and functionally related analogs, such as cyclic GABA and glycine derivatives, to provide a predictive framework for rational drug design.

The Core Scaffold: A Constrained Glycine Analog with Therapeutic Promise

The this compound core structure represents a conformationally restricted analog of γ-aminobutyric acid (GABA) and glycine. This structural constraint is a key design element in medicinal chemistry, as it can lead to increased receptor affinity, selectivity, and improved pharmacokinetic properties compared to flexible, open-chain counterparts. These analogs are of particular interest for their potential to modulate GABA and glycine receptors, which are central to inhibitory neurotransmission in the central nervous system (CNS).[1][2] Consequently, they are promising candidates for the development of novel therapeutics for epilepsy, anxiety, and other neurological disorders.[1]

Comparative SAR Analysis: Insights from Related Compound Classes

To build a robust SAR model for the target scaffold, we will draw comparisons with well-studied classes of analogs.

Modifications to the Cyclic Core: Impact of Ring Size and Heteroatoms

The seven-membered azepine ring is a critical determinant of the molecule's overall topography. Alterations to this ring system can profoundly impact biological activity.

  • Ring Contraction and Expansion: Studies on related cyclic amino acids suggest that both ring size and the position of the heteroatom are crucial for receptor interaction. For instance, in the development of GABA uptake inhibitors, both nipecotic acid (a six-membered ring) and guvacine (a partially unsaturated six-membered ring) have served as foundational scaffolds for potent inhibitors.[3] The seven-membered ring of the this compound scaffold offers a unique conformational profile that warrants further exploration.

  • Introduction of Additional Heteroatoms: The incorporation of other heteroatoms, such as oxygen or sulfur, into the cyclic core can influence polarity, hydrogen bonding capacity, and metabolic stability. For example, in a series of glycine amide derivatives, the overall topological polar surface area (TPSA) was found to be a critical parameter for cell permeability.[4]

The Glycine Side Chain: A Key Interaction Motif

The glycine moiety provides the essential acidic and basic groups for interaction with target receptors.

  • Amide Modifications: The amide bond of the glycine side chain is a common site for modification. SAR studies on glycine amide derivatives have shown that the nature of the amide substituent is critical for activity and stability.[4] For instance, tertiary amides were found to exhibit greater stability in rat blood compared to secondary amides.[4]

  • Substitutions on the Alpha-Carbon: Introducing substituents on the alpha-carbon of the glycine moiety can influence stereochemistry and conformational preference. This can lead to enhanced selectivity for specific receptor subtypes.

Substitutions on the Azepine Ring

Functionalization of the azepine ring can be exploited to fine-tune the physicochemical properties of the analogs.

  • Lipophilic Substituents: The addition of lipophilic groups can enhance membrane permeability and brain penetration, which is often a desirable characteristic for CNS-acting drugs. However, this must be balanced to avoid excessive lipophilicity, which can lead to off-target effects and poor solubility.

  • Polar Substituents: The introduction of polar groups, such as hydroxyl or amino moieties, can be used to modulate solubility and introduce new hydrogen bonding interactions with the target receptor.

Experimental Protocols for SAR Elucidation

A systematic approach to SAR analysis requires robust and reproducible experimental protocols.

Synthesis of Analogs

The synthesis of a diverse library of analogs is the first step in any SAR campaign. A general synthetic scheme for this compound analogs is outlined below.

G cluster_modification Analog Synthesis Caprolactam Caprolactam O-Alkylation O-Alkylation Caprolactam->O-Alkylation 1. Meerwein's salt Lactim Ether Lactim Ether O-Alkylation->Lactim Ether Reaction with\nGlycine Ester Reaction with Glycine Ester Lactim Ether->Reaction with\nGlycine Ester 2. H-Gly-OR Protected Analog Protected Analog Reaction with\nGlycine Ester->Protected Analog Deprotection Deprotection Protected Analog->Deprotection 3. Hydrolysis/Hydrogenolysis Final Analog Final Analog Deprotection->Final Analog

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • O-Alkylation of Caprolactam: The starting material, caprolactam, is treated with a suitable alkylating agent, such as Meerwein's salt (triethyloxonium tetrafluoroborate), to form the corresponding lactim ether.

  • Condensation with Glycine Ester: The lactim ether is then reacted with a protected glycine ester (e.g., ethyl glycinate hydrochloride) in an inert solvent to yield the protected this compound ester.

  • Deprotection: The ester group is subsequently hydrolyzed under acidic or basic conditions, or in the case of a benzyl ester, removed by hydrogenolysis, to afford the final this compound analog.

In Vitro Biological Evaluation

The biological activity of the synthesized analogs is assessed using a panel of in vitro assays.

Receptor Binding Assays:

These assays are used to determine the affinity of the analogs for their target receptors (e.g., GABAA, GABAB, glycine receptors).

Step-by-Step Protocol for [3H]GABA Displacement Assay:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • Incubation: Incubate the membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]GABA) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

G cluster_assay Receptor Binding Assay Workflow Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Membranes + [3H]GABA + Analog Filtration Filtration Incubation->Filtration Separate bound/ free ligand Scintillation\nCounting Scintillation Counting Filtration->Scintillation\nCounting Quantify radioactivity IC50 Determination IC50 Determination Scintillation\nCounting->IC50 Determination

Caption: Workflow for a competitive receptor binding assay.

Functional Assays:

Functional assays, such as electrophysiological recordings from cultured neurons or cells expressing recombinant receptors, are used to determine whether the analogs act as agonists, antagonists, or allosteric modulators.[5]

Data Summary and Interpretation

The data obtained from the biological assays are compiled and analyzed to establish clear SAR trends.

Table 1: Hypothetical SAR Data for this compound Analogs

CompoundR1R2Receptor Affinity (Ki, nM)Functional Activity
1 HH500Partial Agonist
2a CH3H250Partial Agonist
2b PhH100Potent Partial Agonist
3a HCH3600Weak Partial Agonist
3b HCOOH300Agonist

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, we can infer that:

  • Substitution at the R1 position with a lipophilic group (e.g., phenyl in 2b ) enhances receptor affinity.

  • Modification of the glycine side chain (R2) can modulate functional activity, with the introduction of a carboxylic acid group (3b ) potentially increasing agonistic properties.

Conclusion and Future Directions

The SAR analysis of this compound analogs, informed by data from related compound series, provides a valuable roadmap for the design of novel CNS therapeutics. Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR models. Key areas for exploration include the introduction of chiral centers to investigate stereochemical preferences and the use of computational modeling to gain deeper insights into ligand-receptor interactions. By integrating synthetic chemistry, in vitro pharmacology, and computational approaches, the therapeutic potential of this promising class of compounds can be fully realized.

References

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]

  • Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABA A R) α6 Subtype With Improved Metabolic Stability and Enhanced Bioavailability. PubMed. Available at: [Link]

  • Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. MDPI. Available at: [Link]

  • The neurotransmitters glycine and GABA stimulate glucagon-like peptide-1 release from the GLUTag cell line. PubMed. Available at: [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. MDPI. Available at: [Link]

  • Cyclic Glycine-Proline (cGP) Normalises Insulin-Like Growth Factor-1 (IGF-1) Function: Clinical Significance in the Ageing Brain and in Age-Related Neurological Conditions. MDPI. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Novel β2/3 Subunit-Selective γ-Aminobutyric Acid Type A (GABAA) Receptor Modulators. ACS Publications. Available at: [Link]

  • Structural formulas of selected GABA analogs of restricted conformation... ResearchGate. Available at: [Link]

  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PMC. Available at: [Link]

  • Cyclic glycine-proline. Wikipedia. Available at: [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. PMC. Available at: [Link]

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of 6-Glycine Substituted 14-Phenylpropoxymorphinans, a Novel Class of Opioids with High Opioid Receptor Affinities and Antinociceptive Potencies. PMC. Available at: [Link]

  • Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. PubMed Central. Available at: [Link]

  • Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. ACS Publications. Available at: [Link]

  • Metal-free synthesis and study of glycine betaine derivatives in water for antimicrobial and anticancer applications. PMC. Available at: [Link]

  • Structure–activity relationships of ustiloxin analogues. PMC. Available at: [Link]

  • The neurotransmitters glycine and GABA stimulate glucagon-like peptide-1 release from the GLUTag cell line. PubMed Central. Available at: [Link]

  • Novel glycosylated [Lys(7)]-dermorphin analogues: synthesis, biological activity and conformational investigations. PubMed. Available at: [Link]

  • γ-Aminobutyric Acid and Glycine Neurotransmitter Transporters. ResearchGate. Available at: [Link]

  • Structure–activity relationships study of N-ethylene glycol-comprising alkyl heterocyclic carboxamides against A549 lung cancer cells. NIH. Available at: [Link]

  • GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates. ResearchGate. Available at: [Link]

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A Comparative Guide to the Pharmacokinetic Profiles of Glycine Transporter Type 1 (GlyT1) Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide addresses the core request for a comparative analysis of the pharmacokinetic (PK) profile of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine. Initial literature and database searches indicate a lack of publicly available, detailed pharmacokinetic data for this specific molecule. This is common for novel chemical entities in early-stage development.

To provide a valuable and scientifically rigorous comparison for researchers in this field, this guide will utilize a well-characterized and clinically evaluated Glycine Transporter Type 1 (GlyT1) inhibitor, Bitopertin (RG1678) , as a primary case study. The principles, experimental designs, and comparative analyses presented here are directly applicable to the evaluation of novel GlyT1 inhibitors like this compound as they progress through the drug development pipeline. We will compare Bitopertin's profile to other key GlyT1 inhibitors to provide a comprehensive overview of the chemical space.

Introduction: The Critical Role of Pharmacokinetics in the Development of GlyT1 Inhibitors

Glycine Transporter Type 1 (GlyT1) inhibitors are a class of compounds investigated primarily for their potential to treat central nervous system (CNS) disorders, particularly schizophrenia. By blocking the reuptake of glycine in the synaptic cleft, these inhibitors enhance N-methyl-D-aspartate (NMDA) receptor function, which is hypothesized to alleviate the negative symptoms and cognitive deficits associated with the condition.

The therapeutic success of any CNS drug candidate is intrinsically linked to its pharmacokinetic profile. An optimal profile ensures sufficient drug concentration at the target site—the brain—while minimizing systemic exposure and off-target effects. Key PK parameters—Absorption, Distribution, Metabolism, and Excretion (ADME)—dictate the dosing regimen, efficacy, and safety of a drug. For GlyT1 inhibitors, the paramount challenge is achieving adequate brain penetration and sustained target engagement.

This guide provides a comparative framework for evaluating the pharmacokinetic profiles of GlyT1 inhibitors, using Bitopertin as our central example and comparing it with other relevant compounds in its class.

Comparative Pharmacokinetic Profiles: Bitopertin vs. Other GlyT1 Inhibitors

The development of GlyT1 inhibitors has seen several molecules advance into clinical trials, each with a unique PK profile that has influenced its clinical trajectory. Understanding these differences is crucial for designing next-generation compounds.

Parameter Bitopertin (RG1678) Sarcosine (N-methylglycine) Iclepertin (BI 425809) Reference/Citation
Bioavailability (Oral, %) High (~80% in humans)High, but rapid metabolismModerate to High (data emerging from trials)
Time to Max Concentration (Tmax, h) ~1-3 hours~1 hour2-4 hours
Plasma Half-Life (t½, h) Long (~64-88 hours)Very Short (<1 hour)~20-30 hours
Brain Penetration (Brain:Plasma Ratio) Moderate, but sufficient for target engagementLow, actively transported out of CNSOptimized for high brain penetration
Primary Metabolism Pathway CYP3A4-mediated oxidationEndogenous metabolic pathways (Glycine cleavage system)Primarily CYP-mediated oxidation
Key Metabolites Several oxygenated metabolites, generally less activeGlycine, serineData from clinical trials pending public release

Expert Insights: The long half-life of Bitopertin allows for once-daily dosing, which is highly advantageous for patient compliance in chronic conditions like schizophrenia. However, this can also lead to slow accumulation to steady-state and a prolonged washout period. In contrast, Sarcosine, an endogenous amino acid, suffers from rapid metabolism, making it difficult to maintain therapeutic concentrations. Newer generation compounds like Iclepertin have been engineered to optimize brain penetration and half-life, learning from the challenges faced by earlier molecules.

Key Experimental Protocols for Assessing Pharmacokinetic Profiles

To generate the data summarized above, a series of standardized, validated in vitro and in vivo experiments are essential. The following protocols represent a self-validating system, where data from each step informs the design of the next.

In Vitro Metabolic Stability Assessment

Causality: This initial screen is crucial for predicting in vivo clearance. A compound that is rapidly metabolized by liver microsomes is unlikely to have a suitable half-life and oral bioavailability. It provides an early red flag for metabolic liabilities.

Protocol:

  • Prepare Human Liver Microsomes (HLM): Thaw cryopreserved HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (e.g., this compound) to the HLM suspension at a final concentration of 1 µM.

  • Initiate Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Caco-2 Permeability Assay for Oral Absorption Prediction

Causality: This assay models the human intestinal barrier to predict a drug's potential for oral absorption. It differentiates between passive diffusion and active transport, identifying compounds that are likely to be poorly absorbed or are substrates for efflux transporters like P-glycoprotein (P-gp).

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity.

  • Permeability Measurement (A to B): Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over 2 hours.

  • Efflux Measurement (B to A): In a separate well, add the compound to the basolateral side and measure its appearance on the apical side.

  • Analysis: Quantify compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.

In Vivo Pharmacokinetic Study in Rodents

Causality: This is the definitive preclinical study to understand how a compound behaves in a living system. It provides essential data on bioavailability, clearance, volume of distribution, and half-life, which are critical for dose prediction in humans.

Protocol:

  • Animal Dosing: Administer the compound to a cohort of male Sprague-Dawley rats (n=3-5 per group) via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to plasma by centrifugation.

  • Brain Tissue Collection (Optional but Recommended for CNS Drugs): At the final time point, euthanize animals and collect brain tissue to determine the brain-to-plasma concentration ratio.

  • Bioanalysis: Quantify the drug concentration in plasma and brain homogenate using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, and Bioavailability (F%)).

Visualizing Experimental and Logical Workflows

Diagrams are essential for clarifying complex processes in drug development. The following visualizations represent the logical flow of a pharmacokinetic assessment campaign.

cluster_0 In Vitro Screening cluster_1 In Vivo Preclinical PK cluster_2 Definitive Studies Metabolic_Stability Metabolic Stability (HLM, S9) Rodent_PK Rodent PK Study (Rat, Mouse) Metabolic_Stability->Rodent_PK Predicts Clearance Permeability Permeability (Caco-2, PAMPA) Permeability->Rodent_PK Predicts Absorption Plasma_Binding Plasma Protein Binding Plasma_Binding->Rodent_PK Influences Distribution Brain_Penetration Brain Penetration (Brain:Plasma Ratio) Rodent_PK->Brain_Penetration Provides Plasma Exposure Data Human_Dose_Prediction Human Dose Prediction (Allometric Scaling) Rodent_PK->Human_Dose_Prediction Provides Scaling Data Brain_Penetration->Human_Dose_Prediction Informs Target Engagement DDI_Risk DDI Risk Assessment (CYP Inhibition/Induction) DDI_Risk->Human_Dose_Prediction Informs Safety Profile

Caption: A typical workflow for pharmacokinetic characterization of a novel CNS drug candidate.

cluster_pk Pharmacokinetic Analysis Compound Test Compound (e.g., GlyT1 Inhibitor) IV_Dose Intravenous (IV) Dosing Compound->IV_Dose PO_Dose Oral (PO) Dosing Compound->PO_Dose AUC_IV Calculate AUC from IV data IV_Dose->AUC_IV Generates Plasma Concentration Profile AUC_PO Calculate AUC from PO data PO_Dose->AUC_PO Generates Plasma Concentration Profile Bioavailability Calculate Bioavailability (F%) F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) AUC_IV->Bioavailability AUC_PO->Bioavailability

Caption: Logical diagram for determining absolute oral bioavailability in a preclinical model.

Conclusion and Future Directions

The pharmacokinetic profile is a primary determinant of success or failure for GlyT1 inhibitors. As demonstrated through the case study of Bitopertin and its comparators, achieving a balance of good oral bioavailability, a half-life suitable for the desired dosing regimen, and, most critically, sufficient brain penetration is the central challenge.

For a novel compound like this compound, the path forward involves a systematic application of the described experimental workflows. Early in vitro ADME screening will provide the foundational data to predict its in vivo behavior. Subsequent rodent PK studies will validate these predictions and establish the crucial brain-to-plasma ratio. By comparing the emerging data for this new molecule against the established profiles of compounds like Bitopertin and Iclepertin, researchers can make informed decisions, identify potential liabilities early, and strategically guide the optimization process toward a clinically viable drug candidate.

References

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Bitopertin, a Glycine Reuptake Inhibitor. Source: Clinical Pharmacokinetics URL: [Link]

  • Title: The Glycine Transporter Type 1 Inhibitor BI 425809 Capped the Dose-Response Curve for Scopolamine-Induced Cognitive Impairment in a Phase I Study. Source: Clinical Pharmacology & Therapeutics URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.